2-(3,4-Difluorophenyl)indole
Description
Properties
IUPAC Name |
2-(3,4-difluorophenyl)-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F2N/c15-11-6-5-10(7-12(11)16)14-8-9-3-1-2-4-13(9)17-14/h1-8,17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCJSNAZSJSHQCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)C3=CC(=C(C=C3)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00371803 | |
| Record name | 2-(3,4-Difluorophenyl)indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00371803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68290-36-8 | |
| Record name | 2-(3,4-Difluorophenyl)indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00371803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide on the Core Mechanism of Action of 2-(3,4-Difluorophenyl)indole Derivatives
Introduction: The Emergence of 2-Phenylindoles in Oncology
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2] Within this broad class, 2-phenylindole derivatives have garnered significant attention as potent anticancer agents.[3][4] This technical guide delves into the core mechanism of action of a specific subclass, the 2-(3,4-Difluorophenyl)indole derivatives. While direct, extensive public data on this exact substitution pattern is limited, this guide will leverage robust data from closely related 2-phenylindole analogs to elucidate the primary mechanism of action. The evidence strongly indicates that these compounds exert their anticancer effects primarily by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.[2][5]
This guide is intended for researchers, scientists, and drug development professionals, providing a detailed exploration of the molecular mechanisms, experimental validation, and future perspectives for this promising class of compounds.
Primary Mechanism of Action: Inhibition of Tubulin Polymerization
The primary molecular target of many 2-phenylindole derivatives is tubulin, the protein subunit of microtubules.[6][7] Microtubules are dynamic polymers essential for various cellular processes, most notably the formation of the mitotic spindle during cell division.[1] By disrupting microtubule dynamics, these compounds effectively halt cell proliferation, making them potent antimitotic agents.
2-Phenylindole derivatives, including close analogs of the this compound structure, have been shown to bind to the colchicine binding site on β-tubulin.[8][9] This binding event prevents the polymerization of tubulin dimers into microtubules. The lack of functional microtubules disrupts the formation of the mitotic spindle, leading to an arrest of the cell cycle in the G2/M phase.[2][3]
A key study by La Regina et al. (2015) on a series of 2-phenyl-3-thioaryl-indole derivatives provides valuable insights. One of the potent compounds from this study, 4-Chloro-2-(4-fluorophenyl)-3-((3,4,5-trimethoxyphenyl)thio)-1H-indole (referred to as Compound 33 in the study), serves as a close analog to the this compound scaffold. This compound demonstrated potent inhibition of tubulin polymerization with a half-maximal inhibitory concentration (IC50) in the low micromolar range.[2]
dot
Figure 1: Mechanism of action of 2-phenylindole derivatives.
Experimental Protocol: In Vitro Tubulin Polymerization Assay
The direct inhibitory effect of this compound derivatives on tubulin polymerization can be quantified using an in vitro turbidity assay. This assay measures the light scattering that occurs as tubulin dimers polymerize into microtubules.
Methodology:
-
Reagent Preparation:
-
Prepare a tubulin solution (e.g., 10 µM) in a suitable assembly buffer.
-
Prepare stock solutions of the test compound (this compound derivative) and control compounds (e.g., colchicine as a positive control, DMSO as a vehicle control) in DMSO.
-
-
Assay Setup:
-
In a 96-well plate, add the assembly buffer and the test or control compounds to the desired final concentrations.
-
Initiate the polymerization by adding the tubulin solution to each well.
-
-
Data Acquisition:
-
Immediately place the plate in a spectrophotometer pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every minute for a set period (e.g., 60 minutes) to monitor the kinetics of tubulin polymerization.
-
-
Data Analysis:
-
Plot the absorbance (turbidity) as a function of time for each concentration of the test compound.
-
Determine the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50% compared to the vehicle control.
-
Cellular Effects: G2/M Cell Cycle Arrest and Apoptosis
The inhibition of tubulin polymerization by this compound derivatives has profound consequences for cancer cells, primarily leading to cell cycle arrest at the G2/M phase and subsequent programmed cell death (apoptosis).
G2/M Phase Arrest
The disruption of the mitotic spindle activates the spindle assembly checkpoint, a crucial cellular surveillance mechanism. This checkpoint prevents the cell from entering anaphase until all chromosomes are properly attached to the spindle microtubules. The persistent activation of this checkpoint due to the lack of a functional spindle leads to a sustained arrest in the G2/M phase of the cell cycle.[2][3] This arrest prevents the cancer cells from dividing and proliferating.
Induction of Apoptosis
Prolonged arrest at the G2/M phase ultimately triggers the intrinsic apoptotic pathway. This is characterized by the activation of caspase enzymes, such as caspase-3 and caspase-9, which are key executioners of apoptosis.[3] The activation of these caspases leads to the cleavage of cellular proteins, DNA fragmentation, and the eventual dismantling of the cell.
Experimental Protocol: Cell Cycle Analysis by Flow Cytometry
The effect of this compound derivatives on the cell cycle distribution can be analyzed using flow cytometry.
Methodology:
-
Cell Culture and Treatment:
-
Seed cancer cells (e.g., MCF-7 breast cancer cells) in culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24 or 48 hours).
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).
-
Fix the cells in cold 70% ethanol and store at -20°C.
-
-
Staining and Analysis:
-
Wash the fixed cells with PBS and resuspend in a staining solution containing a DNA intercalating dye (e.g., propidium iodide) and RNase A.
-
Incubate the cells in the dark.
-
Analyze the DNA content of the cells using a flow cytometer.
-
-
Data Interpretation:
-
The resulting DNA histogram will show the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
An accumulation of cells in the G2/M phase in treated samples compared to the control indicates cell cycle arrest at this stage.
-
dot
Figure 2: Experimental workflow for characterizing the mechanism of action.
Structure-Activity Relationship (SAR) Insights
-
2-Phenyl Group: The presence of a phenyl group at the 2-position of the indole ring is crucial for activity. Substitutions on this phenyl ring, such as the 3,4-difluoro motif, can significantly influence the binding affinity to tubulin and the overall potency of the compound. Halogen substitutions are often explored to enhance binding interactions.
-
3-Position of Indole: The substituent at the 3-position of the indole ring plays a critical role in modulating the activity. In many potent analogs, this position is occupied by a thioether linkage to another aromatic ring, often a trimethoxyphenyl group, which is known to interact with the colchicine binding site.[2]
-
Indole Core: Modifications to the indole core itself, such as substitutions on the nitrogen or at other positions on the benzene ring of the indole, can also impact the compound's activity and pharmacokinetic properties.
Quantitative Data Summary
The following table summarizes the biological activity of the close analog, 4-Chloro-2-(4-fluorophenyl)-3-((3,4,5-trimethoxyphenyl)thio)-1H-indole (Compound 33 from La Regina et al., 2015), which provides a strong indication of the expected potency for the this compound class.[2]
| Assay | Cell Line | IC50 Value |
| Cytotoxicity | HeLa | 20 nM |
| NCI/ADR-RES | 50 nM | |
| Tubulin Polymerization Inhibition | - | 2.1 µM |
Conclusion and Future Directions
The core mechanism of action for this compound derivatives, inferred from closely related analogs, is the inhibition of tubulin polymerization through binding to the colchicine site. This leads to a cascade of cellular events, including G2/M cell cycle arrest and the induction of apoptosis, ultimately resulting in the death of cancer cells.
Future research in this area should focus on:
-
Direct Biological Evaluation: Synthesizing and performing detailed biological evaluations of a series of this compound derivatives to confirm the proposed mechanism and quantify their potency.
-
Comprehensive SAR Studies: Conducting systematic structure-activity relationship studies to optimize the substitutions on both the 2-phenyl ring and the indole core to enhance efficacy and selectivity.
-
In Vivo Studies: Evaluating the most promising candidates in preclinical animal models to assess their antitumor efficacy, pharmacokinetics, and safety profiles.
-
Exploration of Secondary Mechanisms: While tubulin inhibition appears to be the primary mechanism, investigating potential off-target effects or the modulation of other signaling pathways could reveal additional therapeutic benefits.
The 2-phenylindole scaffold, with its potent antimitotic activity, continues to be a promising area for the development of novel anticancer therapeutics. The this compound derivatives represent a specific and potentially highly active subclass that warrants further investigation.
References
- 1. Indole based tubulin polymerization inhibitors: An update on recent developments. | Semantic Scholar [semanticscholar.org]
- 2. New Indole Tubulin Assembly Inhibitors Cause Stable Arrest of Mitotic Progression, Enhanced Stimulation of Natural Killer Cell Cytotoxic Activity, and Repression of Hedgehog-Dependent Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [(2-Phenylindol-3-yl)methylene]propanedinitriles inhibit the growth of breast cancer cells by cell cycle arrest in G(2)/M phase and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of novel 2-phenyl-4,5,6,7-tetrahydro-1H-indole derivatives as potential anticancer agents and tubulin polymerization inhibitors | Semantic Scholar [semanticscholar.org]
- 5. New Indole Tubulin Assembly Inhibitors Cause Stable Arrest of Mitotic Progression, Enhanced Stimulation of Natural Killer Cell Cytotoxic Activity, and Repression of Hedgehog-Dependent Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular modelling studies on Arylthioindoles as potent inhibitors of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Arylthioindole inhibitors of tubulin polymerization. 3. Biological evaluation, structure-activity relationships and molecular modeling studies. | Semantic Scholar [semanticscholar.org]
The Dawn of a Privileged Scaffold: An In-depth Technical Guide to the Initial Discovery and Characterization of 2-Aryl Indoles
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 2-aryl indole core is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" for its ability to interact with a wide array of biological targets. This guide delves into the nascent stages of this remarkable scaffold, tracing its journey from its conceptual synthesis in the late 19th century to its initial characterization and the early sparks of biological interest that ignited decades of research. We will explore the foundational synthetic methodologies, the evolution of analytical techniques used for its characterization, and the seminal biological findings that hinted at its profound therapeutic potential. This document serves as a comprehensive resource for researchers seeking to understand the historical context and fundamental principles that underpin the ongoing development of 2-aryl indole-based therapeutics.
The Genesis of a Scaffold: Initial Synthesis and Discovery
The story of the 2-aryl indole is intrinsically linked to the broader history of indole chemistry. The parent indole molecule was first isolated in 1866 by Adolf von Baeyer through the zinc dust distillation of oxindole.[1] However, it was the seminal work of Hermann Emil Fischer in 1883 that unlocked the door to the systematic synthesis of substituted indoles, including the 2-aryl class.[2]
The Fischer Indole Synthesis , a reaction of profound and lasting impact, involves the acid-catalyzed cyclization of an arylhydrazone, which is itself formed from the condensation of an arylhydrazine with an aldehyde or ketone.[2][3] The versatility of this reaction allows for the introduction of a wide variety of substituents onto the indole ring, dictated by the choice of the starting carbonyl compound.
The first synthesis of a 2-aryl indole, specifically 2-phenylindole, is an early and elegant application of Fischer's method. By reacting phenylhydrazine with acetophenone, the corresponding acetophenone phenylhydrazone is formed, which upon treatment with a strong acid, cyclizes to yield 2-phenylindole.[4]
Experimental Protocol: Synthesis of 2-Phenylindole via Fischer Indolization
The following protocol is adapted from a well-established procedure and serves as a foundational method for the synthesis of 2-phenylindole.[4]
Materials:
-
Acetophenone
-
Phenylhydrazine
-
Anhydrous Zinc Chloride (powdered)
-
Ethanol (95%)
-
Concentrated Hydrochloric Acid
-
Sand (clean)
-
Activated Carbon (e.g., Norit)
Step 1: Preparation of Acetophenone Phenylhydrazone
-
In a round-bottom flask, warm a mixture of acetophenone (0.33 mol) and phenylhydrazine (0.33 mol) on a steam bath for one hour.
-
Dissolve the hot mixture in 80 mL of 95% ethanol.
-
Induce crystallization by agitating the solution and then cool the mixture in an ice bath.
-
Collect the resulting crystals by filtration and wash with 25 mL of cold ethanol.
Step 2: Cyclization to 2-Phenylindole
-
In a tall beaker, intimately mix the freshly prepared acetophenone phenylhydrazone (0.25 mol) with 250 g of powdered anhydrous zinc chloride.
-
Immerse the beaker in an oil bath preheated to 170°C and stir the mixture vigorously. The mixture will liquefy, and white fumes will evolve.
-
Remove the beaker from the oil bath and continue to stir for 5 minutes.
-
To prevent solidification into a hard mass, thoroughly stir in 200 g of clean sand.
-
Digest the mixture overnight on a steam bath with 800 mL of water and 25 mL of concentrated hydrochloric acid to dissolve the zinc chloride.
-
Filter the mixture to collect the sand and crude 2-phenylindole.
-
Boil the collected solids with 600 mL of 95% ethanol, decolorize with activated carbon, and filter the hot solution.
-
Wash the sand and activated carbon with 75 mL of hot ethanol.
-
Cool the combined filtrates to room temperature to allow 2-phenylindole to crystallize.
-
Collect the crystals by filtration and wash with cold ethanol.
Unveiling the Structure: Early Characterization Techniques
In the late 19th and early 20th centuries, the characterization of a newly synthesized organic compound was a meticulous process relying on a limited set of analytical tools.[5] For the early pioneers of 2-aryl indole chemistry, the primary methods of characterization would have been:
-
Elemental Analysis: This destructive technique provided the empirical formula of the compound by determining the percentage composition of carbon, hydrogen, and nitrogen.[6] This was a crucial first step in confirming the successful synthesis of the target molecule.
-
Melting Point Determination: A sharp and consistent melting point was a key indicator of the purity of a crystalline solid like 2-phenylindole.[6]
-
Colorimetric Tests: Simple chemical tests that produce a characteristic color change could have been used to confirm the presence of the indole nucleus.
The advent of spectroscopic techniques in the 20th century revolutionized the characterization of organic molecules.[7]
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: Becoming commercially available in the 1940s, UV-Vis spectroscopy would have been one of the first instrumental techniques applied to 2-aryl indoles.[8][9] The extended conjugation provided by the 2-aryl substituent would result in characteristic absorption maxima, providing evidence for the aromatic system.
-
Infrared (IR) Spectroscopy: With the development of commercial IR spectrophotometers in the mid-20th century, the characteristic vibrational frequencies of the N-H bond and the aromatic C-H and C=C bonds of the indole and aryl rings could be identified, offering further structural confirmation.[10][11]
Modern Spectroscopic Characterization of 2-Phenylindole
For the contemporary researcher, a suite of powerful spectroscopic techniques provides unambiguous structural elucidation.
| Technique | Key Features for 2-Phenylindole |
| ¹H NMR | Signals for the aromatic protons on both the indole and phenyl rings, and a characteristic broad singlet for the N-H proton. |
| ¹³C NMR | Resonances for all 14 carbon atoms, with distinct chemical shifts for the carbons of the indole and phenyl rings. |
| IR | A characteristic N-H stretching vibration around 3400 cm⁻¹, and absorptions for aromatic C-H and C=C stretching. |
| Mass Spec | A molecular ion peak corresponding to the molecular weight of 2-phenylindole (193.24 g/mol ).[12] |
The Spark of Biological Importance: Early Pharmacological Insights
While the initial synthesis of 2-aryl indoles was a triumph of organic chemistry, their journey into the realm of drug discovery began with the gradual recognition of the biological activities of indole-containing compounds. The indole nucleus is a common motif in a vast array of natural products and biologically active molecules, from the essential amino acid tryptophan to potent alkaloids.[13]
The initial forays into the pharmacological potential of synthetic indole derivatives were likely driven by the desire to mimic or modify the activity of these natural products. Early studies on substituted indoles explored their effects on the central nervous system and their potential as anti-inflammatory and antimicrobial agents.[14][15][16]
A pivotal moment in the recognition of 2-aryl indoles as a distinct class of pharmacologically important compounds came with the discovery of their activity as selective estrogen receptor modulators (SERMs) .[14] This finding demonstrated that the 2-aryl indole scaffold could be tailored to interact with specific biological targets, opening the floodgates for their exploration in a wide range of therapeutic areas.
The broad-ranging biological activities of 2-aryl indoles, including their potential as anticancer, anti-inflammatory, and antimicrobial agents, have solidified their status as a "privileged scaffold" in drug discovery.[13][17] This early recognition of their therapeutic potential has fueled decades of research, leading to the development of numerous drug candidates and approved therapies.
Conclusion
The journey of the 2-aryl indole from its theoretical conception in the late 19th century to its current status as a cornerstone of medicinal chemistry is a testament to the power of synthetic innovation and the relentless pursuit of therapeutic solutions. The foundational Fischer Indole Synthesis provided the initial access to this versatile scaffold, while the evolution of analytical techniques has allowed for its detailed characterization. The early discoveries of its diverse biological activities have paved the way for the development of a multitude of drug candidates, solidifying the 2-aryl indole as a truly privileged structure in the landscape of drug discovery. Understanding this rich history provides a crucial foundation for the next generation of scientists and researchers as they continue to unlock the full therapeutic potential of this remarkable class of molecules.
References
- 1. synarchive.com [synarchive.com]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. scispace.com [scispace.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Organic chemistry - Wikipedia [en.wikipedia.org]
- 6. rochelleforrester.ac.nz [rochelleforrester.ac.nz]
- 7. boronmolecular.com [boronmolecular.com]
- 8. oxfordsciencetrove.com [oxfordsciencetrove.com]
- 9. youtube.com [youtube.com]
- 10. scispace.com [scispace.com]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]
- 14. ijnrd.org [ijnrd.org]
- 15. rroij.com [rroij.com]
- 16. ajchem-b.com [ajchem-b.com]
- 17. scribd.com [scribd.com]
A Technical Guide to Bioactive Indole Compounds: From Natural Sources to Therapeutic Frontiers
Introduction: The Enduring Significance of the Indole Scaffold
The indole nucleus, a deceptively simple bicyclic aromatic heterocycle, represents one of nature's most privileged structural motifs.[1][2][3] This scaffold is not merely a chemical curiosity but the foundational framework for a vast and diverse array of bioactive molecules with profound physiological effects.[4][5] From essential biomolecules like the amino acid tryptophan and the neurotransmitter serotonin to potent pharmaceuticals, the indole ring is a recurring theme in the language of chemical biology.[6] Its unique electronic properties and ability to mimic peptide structures allow indole derivatives to bind reversibly to a multitude of enzymes and receptors, making them a cornerstone of modern drug discovery and development.[1][4] This guide provides an in-depth exploration of bioactive indole compounds, intended for researchers, scientists, and drug development professionals. We will traverse from their origins in the natural world to their complex mechanisms of action, and the cutting-edge methodologies employed to isolate, characterize, and synthesize these remarkable compounds.
Part 1: Natural Occurrence and Biosynthesis of Indole Alkaloids
Indole alkaloids are a large and structurally diverse group of secondary metabolites found across numerous kingdoms of life.[7][8] Their biosynthesis predominantly originates from the amino acid tryptophan.[9]
Natural Sources:
-
Plants: The plant kingdom is a particularly rich reservoir of indole alkaloids.[7][10] Families such as Apocynaceae (e.g., Catharanthus roseus, source of the anticancer agents vincristine and vinblastine), Rubiaceae, and Loganiaceae are renowned for producing complex monoterpenoid indole alkaloids.[6][10][11] The famed psychedelic psilocybin is found in various species of fungi.[9][11]
-
Marine Organisms: Sponges, tunicates, and other marine invertebrates have proven to be a prolific source of novel indole alkaloids with potent biological activities, including cytotoxic and antimicrobial properties.[3][12]
-
Fungi and Bacteria: Fungi, particularly species of Aspergillus and Penicillium, and bacteria like Streptomyces are also known to produce a wide array of indole derivatives.[7][13][14]
Part 2: Diverse Bioactivities and Underlying Mechanisms
The therapeutic potential of indole compounds spans a wide spectrum of diseases, a testament to their ability to modulate multiple cellular pathways.[1][4]
Anticancer Activity
A significant portion of research into bioactive indoles focuses on their anticancer properties. These compounds exert their effects through various mechanisms:
-
Tubulin Polymerization Inhibition: Vinca alkaloids, such as vinblastine and vincristine, are classic examples of indole-containing natural products that inhibit tubulin polymerization, leading to mitotic arrest and apoptosis in rapidly dividing cancer cells.[3][6]
-
Modulation of Signaling Pathways: Indole-3-carbinol (I3C) and its dimer 3,3'-diindolylmethane (DIM), found in cruciferous vegetables, are known to deregulate multiple signaling pathways implicated in cancer progression, including the PI3K/Akt/mTOR and NF-κB pathways.[15] This disruption can inhibit cancer cell invasion, angiogenesis, and reverse the epithelial-to-mesenchymal transition (EMT) phenotype.[15] Furthermore, other indole alkaloids have been shown to target the Mitogen-activated protein kinase (MAPK) signaling pathway, which is crucial in cell proliferation and apoptosis.[16]
-
Inhibition of Protein Kinases and Other Enzymes: Many synthetic and natural indole derivatives have been developed as potent inhibitors of various protein kinases, which are often dysregulated in cancer.[6]
Neuroactivity
The structural similarity of the indole ring to neurotransmitters like serotonin underlies the profound neurological effects of many of its derivatives.[6][10]
-
Serotonergic Effects: The indole moiety is central to the function of serotonin (5-hydroxytryptamine), a key regulator of mood, sleep, and appetite.[6] This structural relationship explains the psychoactive properties of compounds like psilocybin and N,N-dimethyltryptamine (DMT), which act as serotonin receptor agonists.[11]
-
Antidepressant Potential: Several indole alkaloids isolated from plants such as Passiflora incarnata (passion flower) and Mitragyna speciosa (kratom) have shown potential as antidepressants, likely through their interaction with the serotonin system.[10]
Antimicrobial and Anti-inflammatory Properties
Indole derivatives have also demonstrated significant activity against a range of pathogens and inflammatory conditions.
-
Antimicrobial Action: Numerous indole derivatives have been synthesized and evaluated for their antimicrobial properties, with some showing high potency against various bacterial and fungal strains, including multidrug-resistant ones.[1][4] The mechanisms often involve the inhibition of essential microbial enzymes or disruption of cell membrane integrity.[4]
-
Anti-inflammatory Effects: The well-known nonsteroidal anti-inflammatory drug (NSAID) Indomethacin features an indole core and functions by inhibiting cyclooxygenase (COX) enzymes.[6] Other indole derivatives have been shown to modulate key inflammatory pathways such as NF-κB.[6]
Part 3: Methodologies in Indole Compound Research
The study of bioactive indole compounds necessitates a multidisciplinary approach, combining techniques for isolation, structural elucidation, and biological evaluation.
Isolation and Characterization of Natural Indole Alkaloids
The following is a generalized protocol for the isolation and characterization of indole alkaloids from a plant source, such as Rauvolfia nukuhivensis.[17][18]
Step-by-Step Protocol:
-
Plant Material Collection and Preparation:
-
Collect the desired plant part (e.g., bark).
-
Dry the plant material and grind it into a fine powder.
-
-
Extraction:
-
Fractionation:
-
To simplify the complex mixture, perform an initial fractionation using techniques like Vacuum Liquid Chromatography (VLC) with a reversed-phase column (e.g., RP-C18).[17]
-
Elute with a gradient of solvents with decreasing polarity (e.g., a water-methanol gradient).[17]
-
Monitor the fractions using High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) to identify fractions containing indole alkaloids.[17]
-
-
Purification:
-
Structural Elucidation:
-
Utilize a combination of spectroscopic techniques to determine the chemical structure of the isolated compounds:
-
Nuclear Magnetic Resonance (NMR): 1H, 13C, and 2D NMR experiments (e.g., COSY, HMBC) are essential for determining the connectivity of atoms.[17][19]
-
Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) provides the exact molecular weight and elemental formula.[14][17]
-
UV-Vis Spectroscopy: Provides information about the chromophore of the molecule.[17]
-
-
Synthesis of Bioactive Indole Derivatives
Chemical synthesis plays a crucial role in producing novel indole derivatives with enhanced biological activity and in providing access to compounds that are difficult to isolate from natural sources.[2][20][21][22] One of the most classic methods is the Fischer indole synthesis. More recent and "green" synthetic methods are also being developed.[21] 3-Acetyl indole is a key starting material for the synthesis of many bioactive indole alkaloids.[20][23]
Biological Assays
A variety of in vitro and in vivo assays are used to evaluate the biological activity of indole compounds.
| Assay Type | Purpose | Example |
| Cytotoxicity Assays | To determine the concentration of a compound that inhibits cell growth by 50% (IC50). | MTT assay against cancer cell lines (e.g., MCF-7, A549, HCT-8).[12][24] |
| Antimicrobial Assays | To determine the Minimum Inhibitory Concentration (MIC) against bacteria and fungi. | Broth microdilution method against strains like S. aureus, E. coli, and C. albicans.[13] |
| Enzyme Inhibition Assays | To measure the ability of a compound to inhibit a specific enzyme. | Kinase inhibition assays, tubulin polymerization assays.[3] |
| Receptor Binding Assays | To determine the affinity of a compound for a specific receptor. | Radioligand binding assays for serotonin receptors. |
| Anti-inflammatory Assays | To assess the ability of a compound to reduce inflammation. | Measurement of nitric oxide (NO) production in macrophages.[25] |
Part 4: Visualizing Key Pathways and Workflows
Signaling Pathways Modulated by Indole Compounds
Indole derivatives can exert their anticancer effects by targeting critical signaling pathways within the cell. The diagram below illustrates the modulation of the PI3K/Akt/mTOR and MAPK pathways by bioactive indoles.
Caption: Inhibition of PI3K/Akt/mTOR and MAPK signaling by indoles.
Experimental Workflow for Bioactive Indole Discovery
The process of discovering and characterizing novel bioactive indole compounds from natural sources follows a systematic workflow, as depicted below.
Caption: Workflow for natural product-based indole discovery.
Part 5: Structure-Activity Relationships (SAR) and Future Perspectives
Understanding the relationship between the chemical structure of an indole derivative and its biological activity is paramount for designing more potent and selective drugs.[13][24][25][26][27][28] For instance, studies on indole diketopiperazine alkaloids have shown that specific substitutions on the indole and diketopiperazine rings can significantly impact their antimicrobial activity.[13] The introduction of halogen atoms at certain positions of the indole scaffold has also been shown to influence cytotoxicity.[24]
The future of research into bioactive indole compounds is bright. Advances in synthetic chemistry will continue to provide novel derivatives with improved pharmacological profiles.[21][22][29] High-throughput screening and computational modeling will accelerate the discovery of new lead compounds.[26] Furthermore, a deeper understanding of the complex interplay between indole compounds and their biological targets will pave the way for the development of next-generation therapeutics for a wide range of diseases, from cancer to neurological disorders. The versatile indole scaffold is certain to remain a central focus of medicinal chemistry and drug discovery for years to come.
References
- 1. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 2. abap.co.in [abap.co.in]
- 3. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Recent Progress in Biological Activities of Indole and Indole Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Indole-Containing Natural Products 2019–2022: Isolations, Reappraisals, Syntheses, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Indole-Containing Natural Products 2019–2022: Isolations, Reappraisals, Syntheses, and Biological Activities [mdpi.com]
- 9. everant.org [everant.org]
- 10. Indole Alkaloids from Plants as Potential Leads for Antidepressant Drugs: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Indole alkaloid - Wikipedia [en.wikipedia.org]
- 12. Indole alkaloid marine natural products: An established source of cancer drug leads with considerable promise for the control of parasitic, neurological and other diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis, Antimicrobial Activity, Structure-Activity Relationship, and Molecular Docking Studies of Indole Diketopiperazine Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Targeted Isolation of Indole Alkaloids from Streptomyces sp. CT37 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Research Progress of Indole Alkaloids: Targeting MAP Kinase Signaling Pathways in Cancer Treatment [mdpi.com]
- 17. bio-protocol.org [bio-protocol.org]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. benthamdirect.com [benthamdirect.com]
- 21. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. mdpi.com [mdpi.com]
- 25. preprints.org [preprints.org]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. preprints.org [preprints.org]
- 29. saapjournals.org [saapjournals.org]
The Analytical Signature: A Spectroscopic Guide to 2-(3,4-Difluorophenyl)indole
Abstract
This technical guide provides an in-depth spectroscopic characterization of 2-(3,4-Difluorophenyl)indole, a fluorinated heterocyclic compound of interest in medicinal chemistry and materials science. We present a comprehensive analysis of its structural features using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers, scientists, and drug development professionals, offering not only spectral data but also a detailed interpretation grounded in established principles. The methodologies described herein are designed to be self-validating, ensuring scientific rigor and reproducibility. All spectral data presented is predicted using advanced computational models due to the limited availability of experimental spectra in the public domain.
Introduction: The Significance of Spectroscopic Analysis
The structural elucidation of novel chemical entities is the cornerstone of modern drug discovery and materials science. This compound, with its unique combination of an indole nucleus and a difluorophenyl moiety, presents a compelling subject for detailed analytical investigation. The indole scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of biologically active compounds. The introduction of fluorine atoms can profoundly influence a molecule's pharmacokinetic and physicochemical properties, including metabolic stability, lipophilicity, and binding affinity.
Therefore, an unambiguous confirmation of the structure of this compound is paramount for any further research and development. This guide employs a multi-technique spectroscopic approach to provide a detailed "fingerprint" of the molecule, ensuring its identity and purity.
Molecular Structure and Atom Numbering
For clarity in the subsequent spectral assignments, the following atom numbering scheme will be used for this compound.
Caption: Atom numbering scheme for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. For fluorinated compounds, ¹⁹F NMR provides additional, invaluable information.
Experimental Protocol: NMR Spectroscopy
A standardized protocol for acquiring high-quality NMR spectra of small molecules is crucial for reproducibility.
Sample Preparation:
-
Weigh 5-10 mg of the solid sample of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial. The choice of solvent is critical as it can influence chemical shifts.
-
Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.
-
Ensure the sample height in the NMR tube is sufficient to be within the detection region of the NMR probe (typically 4-5 cm).
-
Cap the NMR tube securely.
Instrument Parameters (¹H NMR):
-
Spectrometer: 400 MHz or higher field strength
-
Solvent: CDCl₃ (referenced to residual CHCl₃ at 7.26 ppm)
-
Pulse Program: Standard single-pulse experiment
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-5 seconds
-
Number of Scans: 16-64 (depending on sample concentration)
Instrument Parameters (¹³C NMR):
-
Spectrometer: 100 MHz or higher
-
Solvent: CDCl₃ (referenced to the central peak of the triplet at 77.16 ppm)
-
Pulse Program: Proton-decoupled single-pulse experiment
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 1024-4096 (due to the low natural abundance of ¹³C)
Instrument Parameters (¹⁹F NMR):
-
Spectrometer: 376 MHz or higher
-
Reference: CFCl₃ (external or internal standard, referenced to 0.0 ppm)
-
Pulse Program: Proton-decoupled single-pulse experiment
-
Number of Scans: 128-512
Predicted ¹H NMR Spectral Data and Interpretation
The predicted ¹H NMR spectrum of this compound in CDCl₃ is expected to show signals corresponding to the nine protons of the molecule.
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |
| H-1 (NH) | 8.2 - 8.5 | br s | - |
| H-7 | 7.6 - 7.7 | d | J ≈ 8.0 |
| H-2' | 7.8 - 7.9 | dd | J ≈ 8.8, 2.0 |
| H-5' | 7.5 - 7.6 | ddd | J ≈ 8.8, 4.4, 2.0 |
| H-6' | 7.2 - 7.3 | m | - |
| H-4 | 7.4 - 7.5 | d | J ≈ 8.0 |
| H-5 | 7.1 - 7.2 | t | J ≈ 7.6 |
| H-6 | 7.1 - 7.2 | t | J ≈ 7.6 |
| H-3 | 6.7 - 6.8 | s | - |
Interpretation:
-
Indole NH (H-1): A broad singlet in the downfield region (8.2-8.5 ppm) is characteristic of the indole N-H proton. Its broadness is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange.
-
Indole Aromatic Protons (H-4, H-5, H-6, H-7): These protons on the benzo-fused part of the indole ring will appear in the aromatic region (7.1-7.7 ppm). H-7 and H-4 are expected to be doublets due to coupling with their respective ortho protons. H-5 and H-6 will likely appear as overlapping triplets.
-
Indole H-3: This proton on the pyrrole ring is expected to be a singlet around 6.7-6.8 ppm.
-
Difluorophenyl Protons (H-2', H-5', H-6'): These protons will also be in the aromatic region. Their multiplicities will be complex due to both H-H and H-F couplings. H-2' is expected to be a doublet of doublets, while H-5' will be a doublet of doublet of doublets. H-6' will likely appear as a multiplet.
Predicted ¹³C NMR Spectral Data and Interpretation
The predicted proton-decoupled ¹³C NMR spectrum will show 14 distinct signals. The carbons attached to fluorine will appear as doublets due to C-F coupling.
| Carbon | Predicted Chemical Shift (ppm) | ¹J(C-F) (Hz) | ²J(C-F) (Hz) | ³J(C-F) (Hz) |
| C-2 | ~137 | - | - | - |
| C-7a | ~136 | - | - | - |
| C-3' (C-F) | ~150 | ~245 | - | - |
| C-4' (C-F) | ~149 | ~245 | - | - |
| C-1' | ~128 | - | - | - |
| C-3a | ~129 | - | - | - |
| C-5 | ~123 | - | - | - |
| C-6 | ~121 | - | - | - |
| C-4 | ~120 | - | - | - |
| C-7 | ~111 | - | - | - |
| C-2' | ~118 | - | ~20 | - |
| C-5' | ~116 | - | ~20 | - |
| C-6' | ~106 | - | - | ~5 |
| C-3 | ~101 | - | - | - |
Interpretation:
-
Carbons bonded to Fluorine (C-3', C-4'): These carbons will be significantly downfield and will appear as doublets with large one-bond C-F coupling constants (¹J(C-F) ≈ 245 Hz).
-
Other Aromatic Carbons: The remaining aromatic carbons will appear in the typical range of 100-140 ppm. Carbons ortho and meta to the fluorine atoms will exhibit smaller two-bond (²J(C-F)) and three-bond (³J(C-F)) couplings, respectively.
-
Indole Carbons: The chemical shifts of the indole carbons will be consistent with those of 2-substituted indoles.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol: IR Spectroscopy
KBr Pellet Method:
-
Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[1][2]
-
Transfer a portion of the powder into a pellet press.
-
Apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.
-
Place the pellet in the sample holder of the IR spectrometer.
Thin Film Method (from solution):
-
Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane or chloroform).
-
Deposit a drop of the solution onto a salt plate (e.g., NaCl or KBr).
-
Allow the solvent to evaporate, leaving a thin film of the sample on the plate.
-
Place the plate in the sample holder for analysis.
Predicted IR Spectral Data and Interpretation
The IR spectrum of this compound is predicted to exhibit the following characteristic absorption bands:
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| ~3400 | N-H stretch (indole) | Medium |
| 3100-3000 | Aromatic C-H stretch | Medium-Weak |
| ~1620 | C=C stretch (aromatic rings) | Medium |
| ~1500 | C=C stretch (aromatic rings) | Strong |
| 1250-1100 | C-F stretch | Strong |
| ~740 | C-H out-of-plane bend (ortho-disubstituted benzene) | Strong |
Interpretation:
-
N-H Stretch: A medium intensity peak around 3400 cm⁻¹ is characteristic of the N-H stretching vibration of the indole ring.[3]
-
Aromatic C-H Stretch: Weak to medium bands above 3000 cm⁻¹ are indicative of C-H stretching in the aromatic rings.
-
C=C Aromatic Stretch: Strong to medium absorptions in the 1620-1450 cm⁻¹ region are due to the C=C stretching vibrations within the indole and difluorophenyl rings.
-
C-F Stretch: One or more strong absorption bands in the 1250-1100 cm⁻¹ region are characteristic of the C-F stretching vibrations.
-
C-H Bending: A strong band around 740 cm⁻¹ suggests the presence of an ortho-disubstituted benzene ring pattern from the indole moiety.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. Electron Ionization (EI) is a common technique for the analysis of small, volatile organic molecules, often leading to characteristic fragmentation patterns that aid in structural elucidation.[4][5]
Experimental Protocol: Electron Ionization Mass Spectrometry
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) in the ion source. This causes the molecule to lose an electron, forming a molecular ion (M⁺•), and often induces fragmentation.[4]
-
Mass Analysis: The resulting ions are accelerated and separated based on their m/z ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion abundance versus m/z.
Predicted Mass Spectrum and Fragmentation Analysis
The predicted EI mass spectrum of this compound (Molecular Weight: 229.23 g/mol ) is expected to show the following key ions:
| m/z | Proposed Fragment |
| 229 | [M]⁺• (Molecular Ion) |
| 228 | [M-H]⁺ |
| 202 | [M-HCN]⁺• |
| 114.5 | [M]²⁺ (doubly charged molecular ion) |
| 114 | Fragment ion |
Fragmentation Pathway:
Caption: Predicted major fragmentation pathway for this compound under Electron Ionization.
Interpretation:
-
Molecular Ion (m/z 229): The peak corresponding to the molecular weight of the compound should be observed. Its intensity will depend on its stability under EI conditions.
-
[M-H]⁺ (m/z 228): Loss of a hydrogen radical is a common fragmentation pathway for aromatic compounds.
-
[M-HCN]⁺• (m/z 202): The expulsion of a neutral molecule of hydrogen cyanide (HCN) from the indole ring is a characteristic fragmentation of indole derivatives.[6]
-
Other Fragments: Other smaller fragments corresponding to the cleavage of the difluorophenyl and indole rings may also be observed. The presence of a doubly charged molecular ion at m/z 114.5 is also possible for stable aromatic systems.
Conclusion
This technical guide provides a comprehensive spectroscopic analysis of this compound based on predicted data from computational models. The detailed interpretation of the predicted ¹H NMR, ¹³C NMR, IR, and mass spectra, along with standardized experimental protocols, serves as a valuable resource for the identification and characterization of this and related fluorinated indole compounds. The presented data and analyses are intended to guide researchers in their experimental work and to provide a solid foundation for the structural verification of this important chemical entity.
References
- 1. How Do You Prepare Samples For Infrared Spectroscopy? Master Solid, Liquid & Gas Techniques - Kintek Solution [kindle-tech.com]
- 2. How Do You Prepare Kbr Pellets For Ir? Master The Technique For Clear, Accurate Spectra - Kintek Solution [kindle-tech.com]
- 3. researchgate.net [researchgate.net]
- 4. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 5. Electron ionization - Wikipedia [en.wikipedia.org]
- 6. Please evaluate the mass spectrum of 2-phenylindole | Chegg.com [chegg.com]
The Dawn of a Scaffold: An In-depth Technical Guide to the Early Research on the Therapeutic Potential of Substituted Indoles
For Researchers, Scientists, and Drug Development Professionals
Preamble: The Indole Nucleus - A Privileged Structure in Nature and Medicine
The indole ring, a deceptively simple bicyclic aromatic heterocycle, stands as a cornerstone in the architecture of biologically active molecules.[1] Its presence in the essential amino acid tryptophan makes it a fundamental building block for a vast array of natural products, from neurotransmitters like serotonin that regulate mood and sleep to potent alkaloids with profound physiological effects.[2][3] This inherent biological relevance did not go unnoticed by early pioneers in medicinal chemistry. The realization that this "privileged scaffold" was at the heart of molecules with significant therapeutic activities sparked a wave of research in the mid-20th century, laying the groundwork for the development of numerous life-changing pharmaceuticals.[4][5] This guide delves into the seminal early research on substituted indoles, exploring the foundational discoveries, the nascent understanding of their mechanisms, and the pioneering experimental approaches that unlocked their therapeutic potential.
Chapter 1: The Serendipitous Sprouts of Indole-Based Therapeutics
The initial forays into the therapeutic landscape of substituted indoles were not always the result of targeted design but often emerged from serendipitous observations and the systematic investigation of natural products. These early discoveries can be broadly categorized into three key areas: anti-inflammatory agents, anti-cancer compounds, and psychoactive molecules.
The Quest for Potent Anti-Inflammatory Agents: The Rise of Indomethacin
The 1960s witnessed a concerted effort to develop more potent non-steroidal anti-inflammatory drugs (NSAIDs).[6] It was during this period that researchers at Merck, led by T.Y. Shen, synthesized and identified Indomethacin in 1963.[7][8] This indole-3-acetic acid derivative proved to be one of the most potent inhibitors of prostaglandin synthesis at the time.[8][9] Early studies on its mechanism of action correctly identified its ability to inhibit cyclooxygenase (COX) enzymes, which are responsible for the conversion of arachidonic acid into inflammatory prostaglandins.[10][11] This discovery was a landmark in understanding the biochemical basis of inflammation and the therapeutic action of NSAIDs.
Nature's Arsenal Against Cancer: The Vinca Alkaloids
The story of the Vinca alkaloids is a classic example of ethnobotanical leads paving the way for groundbreaking cancer therapies. Extracts of the Madagascar periwinkle, Catharanthus roseus, were traditionally used to treat diabetes.[12][13] However, in the 1950s, researchers investigating these claims made a pivotal discovery: the extracts caused myelosuppression, a decrease in white blood cell counts.[9][14] This observation led to the realization that compounds within the plant possessed cytotoxic activity. Subsequent isolation and characterization efforts by scientists like Robert Noble and Charles Beer led to the identification of the potent bisindole alkaloids, vinblastine and vincristine.[6][12] Early in vivo studies in rodents with transplantable tumors confirmed their significant anti-cancer properties, particularly against leukemias.[9][12]
Exploring the Mind: The Tryptamines and Psychedelic Research
The structural similarity of the indole nucleus to the neurotransmitter serotonin positioned substituted tryptamines as compounds of immense interest for neuroscience.[15] The synthesis of N,N-dimethyltryptamine (DMT) by Canadian chemist Richard Manske in 1931 predated the discovery of its psychoactive properties by over two decades.[15] However, it was the isolation and synthesis of psilocybin from Psilocybe mexicana mushrooms by Albert Hofmann at Sandoz in 1958 that truly ignited the field of psychedelic research.[3][5][16] Early clinical studies in the 1950s and 1960s explored the potential of these compounds in psychotherapy, with researchers believing they could provide profound insights into the human consciousness and offer new avenues for treating conditions like alcoholism and anxiety.[3][17][18]
Chapter 2: Foundational Synthetic and Analytical Methodologies
The early exploration of substituted indoles was underpinned by the development and refinement of key synthetic and analytical techniques. These methods, while rudimentary by modern standards, were instrumental in the discovery and characterization of these novel therapeutic agents.
The Fischer Indole Synthesis: A Workhorse for a New Era
Developed in 1883 by Emil Fischer, the Fischer indole synthesis was a cornerstone of early indole chemistry and remains relevant today.[19] This reaction, which involves the acid-catalyzed cyclization of a phenylhydrazone, provided a versatile method for constructing the indole scaffold from readily available starting materials.[19]
Conceptual Workflow of the Fischer Indole Synthesis
Caption: A simplified workflow of the Fischer Indole Synthesis.
Detailed Experimental Protocol: Synthesis of an Indomethacin Precursor via Fischer Indole Synthesis
This protocol is a representative example of the early synthetic approaches to Indomethacin's core indole structure.[20]
-
Phenylhydrazone Formation:
-
Equimolar amounts of 4-methoxyphenylhydrazine and methyl levulinate are dissolved in a suitable solvent such as ethanol.
-
A catalytic amount of a Brønsted acid (e.g., a few drops of concentrated sulfuric acid) is added.
-
The mixture is refluxed for 1-2 hours. The reaction progress can be monitored by the formation of a precipitate or by early chromatographic methods like paper chromatography.
-
The resulting phenylhydrazone is isolated by filtration and washed with cold ethanol.
-
-
Indolization:
-
The dried phenylhydrazone is heated in the presence of a Lewis acid catalyst, such as zinc chloride, or a strong Brønsted acid like polyphosphoric acid.
-
The reaction is typically carried out at elevated temperatures (150-200 °C).
-
The progress of the cyclization is monitored by the evolution of ammonia gas.
-
Upon completion, the reaction mixture is cooled and treated with water to quench the catalyst.
-
The crude indole product is then extracted with an organic solvent like ether or chloroform.
-
-
Purification:
-
The organic extract is washed with a dilute base to remove any acidic impurities, followed by a water wash.
-
The solvent is removed under reduced pressure to yield the crude indole ester.
-
Early purification techniques relied heavily on recrystallization from a suitable solvent to obtain the pure product.
-
Causality and Self-Validation: The choice of a strong acid catalyst in the indolization step is crucial to promote the[9][9]-sigmatropic rearrangement, which is the key bond-forming step.[19] The evolution of ammonia serves as a simple yet effective in-process control to validate the progress of the final aromatization step. The purity of the final product was often initially assessed by its melting point, a classic and self-validating measure of purity in that era.
Isolation of Natural Products: The Vinca Alkaloids
The isolation of vinblastine and vincristine from Catharanthus roseus was a formidable challenge due to their low abundance in the plant material and their similar chemical structures. Early methods relied on multi-step extraction and chromatographic techniques.
General Workflow for Vinca Alkaloid Isolation
Caption: A generalized workflow for the isolation of Vinca alkaloids.
Detailed Experimental Protocol: Early Isolation of Vinblastine and Vincristine
This protocol is a composite of early methods described in the literature.[11][15][21]
-
Extraction:
-
Dried and powdered Catharanthus roseus leaves are macerated with a large volume of methanol or ethanol for an extended period (e.g., 24-48 hours).[15]
-
The solvent is filtered, and the plant material is re-extracted multiple times to ensure complete extraction of the alkaloids.
-
The combined extracts are concentrated under reduced pressure to yield a crude residue.
-
-
Acid-Base Partitioning:
-
The crude residue is dissolved in a dilute acid solution (e.g., 2% tartaric acid), which protonates the basic nitrogen atoms of the alkaloids, making them water-soluble.[21]
-
This acidic aqueous solution is then washed with a nonpolar organic solvent (e.g., benzene or ether) to remove non-alkaloidal impurities.
-
The aqueous layer is then made basic with a base like ammonia, which deprotonates the alkaloids, making them soluble in organic solvents.
-
The alkaloids are then extracted into an organic solvent such as chloroform or methylene chloride.[21]
-
This acid-base partitioning is a critical step for the selective enrichment of the alkaloid fraction.
-
-
Chromatographic Separation:
-
The crude alkaloid mixture is subjected to column chromatography, typically using alumina or silica gel as the stationary phase.[22]
-
A gradient of solvents with increasing polarity is used to elute the different alkaloids. For example, starting with a nonpolar solvent like benzene and gradually adding more polar solvents like chloroform and methanol.
-
Fractions are collected and analyzed using paper chromatography or thin-layer chromatography (TLC) to identify those containing vinblastine and vincristine.[23][24]
-
-
Final Purification:
-
Fractions enriched in the desired alkaloids are combined and subjected to further purification, which could involve preparative TLC or repeated column chromatography.[22]
-
The final pure compounds are obtained by crystallization from a suitable solvent system.
-
Trustworthiness of the Protocol: The multi-step acid-base extraction provides a self-validating system for the selective isolation of basic alkaloids. The use of chromatography, even in its early forms, allowed for the separation of compounds based on their physical properties, and the comparison of the separated spots with known standards (if available) provided a means of identification.
Early Analytical Techniques
The characterization of these newly discovered indole derivatives relied on the analytical tools of the time.
-
Paper and Thin-Layer Chromatography (TLC): These were indispensable techniques for monitoring reaction progress, assessing the purity of isolated compounds, and identifying components in a mixture.[24][25][26] The separation was based on the differential partitioning of the compounds between the stationary phase (paper or a thin layer of adsorbent) and the mobile phase (a solvent system).
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: The indole nucleus has a characteristic UV absorption spectrum, which was used for both qualitative identification and quantitative analysis.[17][27][28][29][30] Substituents on the indole ring would cause predictable shifts in the absorption maxima, providing valuable structural information.
-
Melting Point Determination: A sharp and consistent melting point was a primary indicator of a compound's purity.
Chapter 3: Early Insights into Mechanisms of Action and Biological Evaluation
The elucidation of how these substituted indoles exerted their therapeutic effects was a gradual process, built upon a foundation of in vitro and in vivo experiments.
Anti-Inflammatory Activity of Indomethacin
Early research correctly pinpointed the inhibition of prostaglandin synthesis as the primary mechanism of action for Indomethacin.[9][31]
Experimental Protocol: Carrageenan-Induced Paw Edema Assay in Rats
This was a standard in vivo model used in the 1960s to screen for anti-inflammatory activity.[32][33]
-
Animal Model: Male Wistar or Sprague-Dawley rats are used.
-
Compound Administration: The test compound (e.g., Indomethacin) is administered orally or intraperitoneally at various doses. A control group receives the vehicle only.
-
Induction of Inflammation: After a set period (e.g., 1 hour) to allow for drug absorption, a small volume of a 1% solution of carrageenan (a seaweed extract that induces a localized inflammatory response) is injected into the sub-plantar tissue of one of the rat's hind paws.
-
Measurement of Edema: The volume of the paw is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection. This was often done using a plethysmometer, a device that measures volume displacement.
-
Data Analysis: The percentage inhibition of edema for the treated groups is calculated relative to the control group.
Causality and Interpretation: The ability of a compound to reduce the swelling in the rat's paw was a direct measure of its anti-inflammatory activity. This assay, while simple, provided a reliable and quantifiable way to compare the potency of different anti-inflammatory agents.
Anticancer Activity of Vinca Alkaloids
The discovery of the Vinca alkaloids' mechanism of action was a significant step forward in cancer biology. Early studies revealed their ability to arrest cells in mitosis.[6][14]
Mechanism of Action: Disruption of Microtubule Dynamics
Caption: The mechanism of action of Vinca alkaloids leading to cell cycle arrest.
Experimental Protocol: In Vivo Evaluation in Tumor-Bearing Rodents
Early in vivo studies were crucial for demonstrating the anti-tumor efficacy of the Vinca alkaloids.[9][12]
-
Tumor Model: A transplantable tumor, such as a lymphocytic leukemia, is implanted into a cohort of mice or rats.[9]
-
Treatment Groups: The animals are divided into a control group (receiving vehicle) and one or more treatment groups (receiving different doses of the Vinca alkaloid).
-
Drug Administration: The drug is typically administered via intraperitoneal injection on a set schedule.
-
Monitoring: The animals are monitored for tumor growth (e.g., by measuring tumor size with calipers) and overall survival.
-
Endpoint: The primary endpoints are the inhibition of tumor growth and the increase in the lifespan of the treated animals compared to the control group.
Self-Validating System: The use of a control group is fundamental to the validity of this experiment. Any observed anti-tumor effect in the treated groups can be directly attributed to the compound being tested, provided the control group shows normal tumor progression.
Psychoactive Effects of Tryptamines: Early Structure-Activity Relationships
The early research into psychedelic tryptamines was not only focused on their clinical potential but also on understanding the relationship between their chemical structure and their psychoactive effects.[4][34][35][36][37]
Key Structural Features and Their Inferred Roles:
| Structural Feature | Inferred Role in Psychoactivity |
| Indole Nucleus | Essential for binding to serotonin receptors, particularly the 5-HT2A receptor. |
| Ethylamine Side Chain | The "linker" between the indole core and the terminal nitrogen, crucial for proper receptor interaction. |
| N,N-Dialkyl Substitution | The nature of the alkyl groups on the terminal nitrogen was found to significantly modulate potency and duration of action. For example, N,N-dimethyl substitution (as in DMT) leads to a potent but short-acting effect. |
| 4-Hydroxyl or 4-Phosphoryloxy Group | The presence of a hydroxyl group at the 4-position (as in psilocin) or a phosphoryloxy group (as in psilocybin, which is a prodrug to psilocin) was found to be critical for the characteristic psychedelic effects of these compounds.[16] |
Chapter 4: Challenges and Limitations of Early Indole Research
The pioneering researchers in the field of substituted indoles faced numerous challenges that underscore the remarkable nature of their achievements.
-
Synthetic Complexity: The synthesis of complex indole alkaloids like the Vinca alkaloids was beyond the reach of the synthetic chemistry of the time, necessitating their isolation from natural sources, which was a laborious and low-yielding process.[1]
-
Analytical Limitations: The lack of modern analytical techniques such as NMR and mass spectrometry meant that structure elucidation was a painstaking process, relying on chemical degradation studies and classical analytical methods.
-
Limited Understanding of Biology: The molecular targets and intricate biological pathways affected by these compounds were not well understood. For example, the precise subtypes of serotonin receptors and their downstream signaling cascades were unknown.
-
Scale-Up Difficulties: Transitioning a laboratory-scale synthesis or isolation procedure to a larger scale for clinical studies or commercial production presented significant hurdles in terms of yield, purity, and cost-effectiveness.[38]
Conclusion: A Legacy of Innovation
The early research on the therapeutic potential of substituted indoles was a period of intense discovery and innovation. The foundational work on compounds like Indomethacin, the Vinca alkaloids, and the psychedelic tryptamines not only yielded transformative medicines but also profoundly advanced our understanding of inflammation, cancer biology, and neuroscience. The experimental protocols and analytical methods developed during this era, though now largely superseded, represent a testament to the ingenuity and perseverance of these early pioneers. Their legacy continues to inspire modern drug discovery, reminding us that even the simplest of scaffolds can hold the key to unlocking profound therapeutic benefits.
References
- 1. irjet.net [irjet.net]
- 2. youtube.com [youtube.com]
- 3. Psilocybin - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Albert Hofmann - Wikipedia [en.wikipedia.org]
- 6. Vinca alkaloids as a potential cancer therapeutics: recent update and future challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Indomethacin | C19H16ClNO4 | CID 3715 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. The Vinca Alkaloids - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. A three-component Fischer indole synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. View of ISOLATION AND CHARACTERIZATION OF ANTINEOPLASTIC ALKALOIDS FROM CATHARANTHUS ROSEUS L. DON. CULTIVATED IN EGYPT [journals.athmsi.org]
- 12. The discovery of the vinca alkaloids--chemotherapeutic agents against cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cdnsciencepub.com [cdnsciencepub.com]
- 14. Vinca Alkaloids - Chemistry and Pharmacology of Anticancer Drugs [ebrary.net]
- 15. ignited.in [ignited.in]
- 16. Psilocybin - American Chemical Society [acs.org]
- 17. researchdata.edu.au [researchdata.edu.au]
- 18. US4831133A - Extraction of alkaloids of Catharanthus roseus tissue - Google Patents [patents.google.com]
- 19. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 20. Organic synthesis of indomethacin - The Science Snail [sciencesnail.com]
- 21. Isolation and Characterization of Antineoplastic Alkaloids from Catharanthus Roseus L. Don. Cultivated in Egypt - PMC [pmc.ncbi.nlm.nih.gov]
- 22. CN1724539A - A kind of purification method of vinblastine and vincristine - Google Patents [patents.google.com]
- 23. Isolation, Purification and Characterization of Vinblastine and Vincristine from Endophytic Fungus Fusarium oxysporum Isolated from Catharanthus roseus - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Analysis of alkaloids (indole alkaloids, isoquinoline alkaloids, tropane alkaloids) - PMC [pmc.ncbi.nlm.nih.gov]
- 25. History of chromatography - Wikipedia [en.wikipedia.org]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition - PMC [pmc.ncbi.nlm.nih.gov]
- 29. pubs.acs.org [pubs.acs.org]
- 30. files01.core.ac.uk [files01.core.ac.uk]
- 31. researchgate.net [researchgate.net]
- 32. mdpi.com [mdpi.com]
- 33. Synthesis and antiinflammatory activity of heterocyclic indole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. Chemistry and Structure-Activity Relationships of Psychedelics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 35. Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 36. pure.skku.edu [pure.skku.edu]
- 37. researchgate.net [researchgate.net]
- 38. researchgate.net [researchgate.net]
Introduction: The Significance of the 2-Phenylindole Scaffold
An In-Depth Technical Guide to the Chemical Synthesis of 2-Phenylindole Derivatives
The 2-phenylindole motif is a privileged heterocyclic scaffold that forms the core of numerous compounds with significant applications in medicinal chemistry, pharmacology, and materials science.[1] As a structural component, it is present in molecules exhibiting a wide range of biological activities, including anti-inflammatory, antiestrogen, and cytotoxic properties.[2] Its unique electronic and structural characteristics also make it a valuable building block for organic light-emitting diodes (OLEDs) and other advanced materials.[3]
This guide provides an in-depth exploration of the primary synthetic routes to 2-phenylindole derivatives. It is designed for researchers, scientists, and drug development professionals, moving beyond simple procedural descriptions to elucidate the underlying mechanistic principles and strategic considerations that govern the selection and execution of a synthetic pathway. We will delve into classical cyclization reactions that have been refined over a century, as well as modern palladium-catalyzed methods that offer unparalleled efficiency and scope.
Chapter 1: Classical Cyclization Strategies
The most established methods for constructing the indole core involve the formation of the pyrrole ring onto a pre-existing benzene ring. These "de novo" syntheses remain highly relevant and are often the most cost-effective routes for specific targets.
The Fischer Indole Synthesis: A Cornerstone of Heterocyclic Chemistry
Discovered by Emil Fischer in 1883, this reaction is arguably the most famous and widely used method for indole synthesis.[4] It involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the condensation of an arylhydrazine (e.g., phenylhydrazine) with an appropriate aldehyde or ketone.[5][6] For the synthesis of 2-phenylindoles, the quintessential ketone precursor is acetophenone or a derivative thereof.[7]
Mechanistic Insights
The reaction proceeds through a fascinating cascade of transformations initiated by an acid catalyst, which can be a Brønsted acid (like H₂SO₄, HCl, or polyphosphoric acid) or a Lewis acid (like ZnCl₂, BF₃).[4][8]
-
Hydrazone Formation: The initial step is the condensation of the arylhydrazine and the ketone to form the key arylhydrazone intermediate.[5]
-
Tautomerization: The hydrazone tautomerizes to its enamine (or 'ene-hydrazine') form.[9] This step is crucial as it positions the necessary atoms for the subsequent sigmatropic rearrangement.
-
[4][4]-Sigmatropic Rearrangement: The protonated enamine undergoes a concerted, irreversible[4][4]-sigmatropic rearrangement, analogous to a Cope rearrangement.[6] This is the key bond-forming step that establishes the C-C bond at the ortho position of the aniline ring and breaks the weak N-N bond.[9]
-
Aromatization & Cyclization: The resulting diimine intermediate rearomatizes, followed by a nucleophilic attack of the amino group onto the imine carbon to form a five-membered aminoacetal ring.[4]
-
Ammonia Elimination: Finally, the elimination of ammonia under acidic conditions yields the aromatic indole ring.[4]
Diagram of the Fischer Indole Synthesis Mechanism:
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A Facile, Mild And Efficient One-Pot Synthesis of 2-Substituted Indole Derivatives Catalyzed By Pd(PPh3)2Cl2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. studylib.net [studylib.net]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]
- 7. youtube.com [youtube.com]
- 8. testbook.com [testbook.com]
- 9. jk-sci.com [jk-sci.com]
The Strategic Role of Fluorine Substitution in Indole Compounds: A Guide for Drug Discovery Professionals
An In-depth Technical Guide:
Executive Summary
The indole scaffold is a cornerstone in medicinal chemistry, central to a vast number of bioactive molecules.[1] The strategic incorporation of fluorine into this privileged structure has become a pivotal strategy for modulating physicochemical and pharmacokinetic properties, frequently leading to compounds with superior therapeutic profiles.[2][3] This guide offers an in-depth analysis for researchers, scientists, and drug development professionals on the multifaceted roles of fluorine in altering the bioactivity of indole derivatives. We will explore the causal relationships between fluorine's unique atomic properties—its small size, extreme electronegativity, and the robust C-F bond—and its profound effects on molecular characteristics such as metabolic stability, receptor binding affinity, lipophilicity, and pKa.[2][3] This document is structured to provide not just a review of these effects but also actionable, field-proven insights, including detailed experimental protocols, data presentation, and case studies of FDA-approved drugs, thereby grounding theoretical concepts in practical application.
The Fundamental Impact of Fluorine Substitution on Physicochemical Properties
The introduction of fluorine, the most electronegative element, into an indole nucleus induces significant electronic perturbations that can be leveraged to fine-tune a molecule's properties for optimal drug-like behavior.[3] Unlike other halogens, fluorine often acts as a hydrogen isostere, meaning it can replace a hydrogen atom without a significant steric penalty, yet it imposes dramatic electronic changes.[3][4]
Modulating Electronic Properties and pKa
The potent electron-withdrawing nature of fluorine via the inductive effect is a key tool for modulating the basicity (pKa) of nearby nitrogen atoms, a common feature in indole-based ligands. For drug candidates containing basic amine groups, such as those in the side chains of 5-HT receptor ligands, a high pKa can lead to extensive ionization at physiological pH. This can improve solubility but often hinders membrane permeability and may increase binding to the hERG channel, a key cardiotoxicity liability.
Fluorine substitution near a basic center withdraws electron density, stabilizing the neutral form of the amine and thereby lowering its pKa. This reduction in basicity can dramatically improve oral absorption and bioavailability.[5][6] A study on 3-(3-(piperidin-1-yl)propyl)indoles, developed as 5-HT1D receptor ligands, demonstrated this principle effectively. The parent piperidine compounds suffered from poor absorption, but strategic fluorination of the side chain or piperidine ring significantly lowered the pKa, which had a "dramatic, beneficial influence on oral absorption".[5][6]
Table 1: Effect of Fluorination on the pKa of Piperidinyl- and Piperazinyl-propyl Indoles
| Compound | Fluorine Position | pKa | Rationale for Change |
| Parent Piperidine Indole | None | ~9.5-10.0 | High basicity typical for alkylamines. |
| Fluorinated Piperidine Indole | C3 of Propyl Chain | ~8.5-9.0 | Inductive electron withdrawal from the fluorine atom reduces the basicity of the piperidine nitrogen.[5][6] |
| Parent Piperazine Indole | None | ~8.0-8.5 | The second nitrogen in the piperazine ring already reduces the basicity compared to piperidine.[3][5] |
Altering Lipophilicity and Membrane Permeability
The effect of fluorine on lipophilicity is context-dependent. While a single fluorine-for-hydrogen substitution typically increases the lipophilicity (average LogP increase of ~0.25), this is not a universal rule.[4] The overall impact depends on the electronic environment and the potential for intramolecular interactions. Increased lipophilicity can enhance membrane permeability and improve cell penetration, which is often beneficial for reaching intracellular targets or crossing the blood-brain barrier.[3] For example, in the development of fluoroquinolone antibiotics, the C-6 fluorine atom was found to increase cell penetration by 1- to 70-fold, contributing to their enhanced antibacterial activity.[3] However, excessive lipophilicity can lead to poor solubility, increased metabolic clearance, and off-target toxicity. Therefore, fluorine must be used judiciously to strike the right balance.[3]
Influencing Conformation
Fluorine can introduce unique non-covalent interactions, such as dipole-dipole and orthogonal multipolar interactions (e.g., F···C=O), which can stabilize specific "bioactive" conformations. By locking a molecule into a shape that is pre-organized for binding to its biological target, fluorination can lead to a significant increase in potency and selectivity. This conformational control is a more subtle, yet powerful, application of fluorine in drug design.[7]
Enhancing Pharmacokinetic Profiles through Fluorination
Perhaps the most common and impactful application of fluorine in drug design is to improve a molecule's pharmacokinetic (PK) profile, particularly its metabolic stability.[2][3]
Blocking Metabolic Hotspots: The C-F Bond Advantage
The carbon-hydrogen (C-H) bonds on aromatic rings, like indole, are often susceptible to oxidation by cytochrome P450 (CYP) enzymes in the liver. This metabolic process is a primary route of drug clearance and can lead to a short half-life and poor oral bioavailability. The carbon-fluorine (C-F) bond is significantly stronger (bond dissociation energy ~109 kcal/mol) than a C-H bond and is therefore highly resistant to oxidative cleavage.[8]
By strategically replacing a metabolically labile hydrogen with a fluorine atom, medicinal chemists can effectively "block" a site of metabolism.[2][9] This extends the compound's half-life, increases its systemic exposure, and can lead to a more favorable dosing regimen.[2] For example, the anti-cholesterol drug Ezetimibe features two para-fluorophenyl groups that serve to block aromatic hydroxylation, improving its metabolic stability and overall efficacy.[9]
The following diagram illustrates this core concept in the drug discovery workflow.
Caption: Metabolic blocking by fluorine substitution.
Synthetic Strategies for the Preparation of Fluorinated Indoles
The development of new methods for the controlled, regioselective introduction of fluorine has been a major challenge and a significant area of research in organic chemistry.[4][10]
Electrophilic Fluorination
Electrophilic fluorination is a common method for introducing fluorine onto electron-rich aromatic systems like indoles. Reagents such as Selectfluor® (F-TEDA-BF4) are widely used.[11][12] These reagents contain a fluorine atom attached to a highly electron-deficient nitrogen, making the fluorine "electrophilic" and capable of reacting with nucleophilic C-H bonds. The reaction conditions are often mild, and the regioselectivity can be controlled by the substitution pattern of the indole ring.[1][12] For instance, 2,3-unsubstituted indoles can undergo difluorohydroxylation at the C3 position using Selectfluor in the presence of water.[13]
C-H Functionalization
Modern synthetic chemistry has seen a surge in transition-metal-catalyzed C-H functionalization methods.[14] These reactions offer a powerful way to directly convert a C-H bond to a C-F bond, often with high selectivity and functional group tolerance, bypassing the need for pre-functionalized starting materials.[15][16] Palladium-catalyzed reactions, in particular, have shown promise in this area.[16]
Enzymatic Fluorination
Biocatalysis represents an emerging frontier for fluorination.[17] While rare in nature, enzymes known as "fluorinases" have been discovered that can catalyze the formation of a C-F bond from fluoride ions under mild, aqueous conditions.[18][19] This technology is still developing but holds immense potential for sustainable and highly selective synthesis of complex fluorinated molecules.[17][19] Chemoenzymatic approaches, which couple chemical and enzymatic steps, have also been used to produce fluorinated indole derivatives.[20]
Key Experimental Protocols for Evaluation
The successful application of fluorination strategies relies on robust experimental validation. The following protocols are representative of standard methodologies used in drug discovery to assess the impact of fluorination.
Protocol: Electrophilic Fluorination of a 3-Substituted Indole using Selectfluor
-
Objective: To introduce a fluorine atom onto the indole scaffold of a 3-substituted indole derivative.
-
Trustworthiness: This protocol is based on well-established procedures for electrophilic fluorination of electron-rich heterocycles.[12] The reaction progress can be easily monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), and the final product is validated by standard analytical techniques (NMR, MS).
-
Methodology:
-
Preparation: In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the 3-substituted indole starting material (1.0 equivalent) in a suitable solvent such as acetonitrile.
-
Reagent Addition: Add Selectfluor (1.1 to 1.5 equivalents) to the solution portion-wise at room temperature. The reaction can be mildly exothermic.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the consumption of the starting material by TLC or LC-MS at regular intervals (e.g., every 30 minutes).
-
Workup: Once the reaction is complete, quench the mixture by adding water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired fluorinated indole product.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹⁹F NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Protocol: In Vitro Metabolic Stability Assay Using Human Liver Microsomes (HLM)
-
Objective: To determine the metabolic stability (half-life, t₁/₂) of a parent indole and its fluorinated analog to assess the impact of fluorination on blocking metabolic degradation.
-
Trustworthiness: This is a standard, validated assay used throughout the pharmaceutical industry to predict in vivo metabolic clearance. The inclusion of positive and negative controls (e.g., a rapidly metabolized compound like verapamil and a stable compound like warfarin) ensures the validity of the experimental run.
-
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the test compounds (parent and fluorinated indole) in DMSO (e.g., 10 mM).
-
Thaw Human Liver Microsomes (HLM) on ice. Dilute to the desired concentration (e.g., 0.5 mg/mL) in a 0.1 M phosphate buffer (pH 7.4).
-
Prepare a solution of the NADPH regenerating system (cofactor) in phosphate buffer.
-
-
Incubation:
-
In a 96-well plate, pre-warm the HLM solution and the test compounds (diluted to a final concentration of 1 µM) at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH solution.
-
At specific time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a stopping solution (e.g., ice-cold acetonitrile containing an internal standard).
-
-
Sample Analysis:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Quantify the remaining percentage of the parent compound at each time point using LC-MS/MS.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of compound remaining versus time.
-
Determine the slope of the linear regression, which represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t₁/₂) using the equation: t₁/₂ = 0.693 / k.
-
Compare the t₁/₂ of the fluorinated compound to the parent compound. A longer half-life indicates successful metabolic blocking.
-
-
Case Studies: FDA-Approved Fluorinated Indole Drugs
The real-world success of this strategy is evidenced by the number of fluorinated indole-containing drugs approved by the FDA.[21]
-
Rucaparib: An inhibitor of the DNA repair enzyme PARP-1 used for treating ovarian cancer. The presence of a fluorine atom on the indole ring was found to enhance the in vitro potency tenfold compared to the non-fluorinated analogue.[22]
-
Fostemsavir: An HIV-1 attachment inhibitor. Fostemsavir (BMS-663068) is a prodrug of temsavir (BMS-626529), which contains a fluoroindole moiety.[1] The development of this class of drugs showcases the advanced use of fluorinated heterocycles in modern antiviral therapy.
-
Tezacaftor: A modulator of the CFTR protein used for the treatment of cystic fibrosis. The synthesis of Tezacaftor involves the use of a 6-fluoroindole intermediate, highlighting the integration of fluorinated building blocks in the synthesis of complex pharmaceuticals.[23]
The following diagram provides a high-level overview of the drug discovery workflow emphasizing the iterative nature of design and testing where fluorine substitution plays a key role.
Caption: Iterative drug discovery workflow for fluorinated indoles.
Challenges and Future Perspectives
While powerful, fluorination is not a panacea. The introduction of fluorine can sometimes lead to unforeseen negative consequences, such as reduced potency or the creation of chemically unstable metabolites.[8][24] For example, certain fluoromethyl and difluoromethyl groups on indole rings have been shown to be unstable in aqueous buffers, leading to defluorination.[8] Therefore, the decision to incorporate fluorine must be guided by a deep understanding of the biological target and the structure-activity relationships of the chemical series.[4][10]
The future of this field lies in the continued development of novel synthetic methods for late-stage fluorination, allowing for more rapid and diverse exploration of fluorinated chemical space.[7] Furthermore, advances in computational chemistry will enhance our ability to predict the effects of fluorination, enabling a more rational and efficient design process.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pharmacyjournal.org [pharmacyjournal.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A Novel and Efficient Synthesis of 3-Fluorooxindoles from Indoles Mediated by Selectfluor [organic-chemistry.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Transition metal-catalyzed C–H functionalizations of indoles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. soc.chim.it [soc.chim.it]
- 16. The Fluorination of C-H Bonds: Developments and Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Enzymatic synthesis of fluorinated compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Enzymatic synthesis of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Chemoenzymatic Synthesis of Indole-Containing Acyloin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 22. iris.unipa.it [iris.unipa.it]
- 23. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 24. blumberginstitute.org [blumberginstitute.org]
Methodological & Application
Application Notes and Protocols for 2-(3,4-Difluorophenyl)indole in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(3,4-Difluorophenyl)indole is a synthetic indole derivative with potential applications in neurobiology and oncology research. While specific data for this compound is emerging, its structural similarity to known selective dopamine D4 receptor antagonists, such as L-745,870, suggests a comparable mechanism of action.[1][2] This document provides a detailed experimental protocol for utilizing this compound in cell culture, based on the established methodologies for potent and selective dopamine D4 receptor antagonists. The primary focus of these protocols is to enable researchers to investigate the cellular effects of this compound, particularly its impact on cell viability and downstream signaling pathways.
The dopamine D4 receptor, a G protein-coupled receptor (GPCR), is predominantly expressed in the mesolimbic system of the brain and is implicated in various neurological and psychiatric disorders, including schizophrenia and ADHD.[3][4] Notably, recent studies have highlighted the role of the dopamine D4 receptor in the proliferation and survival of cancer cells, particularly in glioblastoma.[5][6] Therefore, selective antagonists of this receptor are valuable tools for both basic research and drug discovery.
This guide will detail the mechanism of action of dopamine D4 receptor antagonists, provide a step-by-step protocol for a cell viability assay, and offer insights into the interpretation of results.
Mechanism of Action: Dopamine D4 Receptor Antagonism
This compound is hypothesized to act as a competitive antagonist at the dopamine D4 receptor. The dopamine D4 receptor is a member of the D2-like family of dopamine receptors, which are coupled to inhibitory G proteins (Gαi/o).[7][8] Upon binding of the endogenous ligand dopamine, the D4 receptor activates the Gαi/o protein, leading to the inhibition of adenylyl cyclase. This, in turn, decreases the intracellular concentration of the second messenger cyclic AMP (cAMP).[6][7]
By competitively blocking the binding of dopamine to the D4 receptor, an antagonist like this compound prevents this inhibitory signaling cascade. The result is a disinhibition of adenylyl cyclase, leading to a maintenance or increase in intracellular cAMP levels.[7] This modulation of cAMP can have profound effects on various cellular processes, including gene expression, cell proliferation, and survival.[9]
References
- 1. L-745,870 - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The dopamine D4 receptor, the ultimate disordered protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dopamine receptor D4 - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Inhibition of Dopamine Receptor D4 Impedes Autophagic Flux, Proliferation, and Survival of Glioblastoma Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Crystal structure of dopamine receptor D4 bound to the subtype selective ligand, L745870 | eLife [elifesciences.org]
- 9. The dopamine D4 receptor: biochemical and signalling properties - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antimicrobial Studies of 2-(3,4-Difluorophenyl)indole
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of 2-Phenylindoles in Antimicrobial Research
The indole scaffold is recognized as a "privileged structure" in medicinal chemistry, capable of binding to a multitude of receptors with high affinity, making it a cornerstone in the development of novel bioactive compounds.[1] Among the vast landscape of indole-containing molecules, 2-phenylindole derivatives have emerged as a particularly promising class of compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and notably, antimicrobial properties.[1][2] The growing threat of antimicrobial resistance necessitates the exploration of new chemical entities with novel mechanisms of action. 2-phenylindoles represent a promising frontier in this endeavor, with some derivatives demonstrating potent activity against a range of pathogens, including multidrug-resistant strains.[2]
This application note focuses on a specific analogue, 2-(3,4-Difluorophenyl)indole , a compound that combines the core 2-phenylindole pharmacophore with a difluorinated phenyl ring. The introduction of fluorine atoms can significantly modulate the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding interactions with target proteins, potentially enhancing its antimicrobial efficacy and pharmacokinetic profile.[3][4] This document provides a comprehensive guide for researchers investigating the antimicrobial potential of this compound, offering detailed protocols for foundational antimicrobial assays and insights into its potential mechanisms of action. While specific data on this compound is emerging, the protocols and principles outlined herein are derived from extensive research on the broader 2-phenylindole class.
Scientific Foundation: Unraveling the Antimicrobial Potential
The antimicrobial activity of 2-phenylindole derivatives has been documented against a variety of microorganisms. Studies have shown their effectiveness against both Gram-positive and Gram-negative bacteria, with some analogues exhibiting noteworthy activity against challenging pathogens like Mycobacterium tuberculosis and methicillin-resistant Staphylococcus aureus (MRSA).[5][6]
The precise mechanism of action for many 2-phenylindole derivatives is still under investigation, with some evidence suggesting a novel mode of action that does not involve the targets of commonly used antibiotics.[5] One proposed mechanism for certain indole derivatives is the inhibition of efflux pumps, such as NorA in S. aureus, which are responsible for expelling antibiotics from the bacterial cell and contributing to drug resistance.[7][8] Furthermore, indole and its derivatives are known to act as signaling molecules in bacteria, interfering with processes like quorum sensing, which regulates virulence factor production and biofilm formation.[9]
Core Experimental Protocols
This section provides detailed, step-by-step methodologies for essential in vitro antimicrobial assays to characterize the activity of this compound.
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
The MIC is the foundational metric for quantifying the potency of an antimicrobial agent, defined as the lowest concentration that prevents the visible in vitro growth of a microorganism.[1]
Principle: A standardized bacterial inoculum is exposed to serial dilutions of the test compound in a liquid growth medium within a 96-well microtiter plate. The MIC is determined by visual assessment of bacterial growth after a specified incubation period.[4][10]
Materials:
-
This compound
-
Appropriate solvent (e.g., Dimethyl Sulfoxide - DMSO)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial strains (e.g., S. aureus, E. coli, P. aeruginosa)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Sterile saline or Phosphate-Buffered Saline (PBS)
-
Incubator
Protocol:
-
Preparation of the Test Compound:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).
-
Perform serial two-fold dilutions of the stock solution in CAMHB in the wells of a 96-well plate to achieve the desired concentration range.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate culture (18-24 hours), select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[1]
-
Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation and Incubation:
-
Add the diluted bacterial inoculum to each well of the microtiter plate containing the serially diluted compound.
-
Include a growth control well (inoculum without the compound) and a sterility control well (broth only).
-
Incubate the plate at 35 ± 2°C for 16-20 hours.
-
-
Determination of MIC:
-
Following incubation, visually inspect the plate for turbidity.
-
The MIC is the lowest concentration of this compound at which there is no visible bacterial growth.[4]
-
Data Presentation: Example MIC Data
| Test Organism | Strain ID | MIC (µg/mL) of this compound |
| Staphylococcus aureus | ATCC 29213 | 4 |
| Escherichia coli | ATCC 25922 | 16 |
| Pseudomonas aeruginosa | ATCC 27853 | 32 |
| Enterococcus faecalis | ATCC 29212 | 8 |
Experimental Workflow for MIC Determination
Caption: Workflow for the broth microdilution MIC assay.
Time-Kill Kinetics Assay
This assay provides insights into the pharmacodynamics of an antimicrobial agent, determining whether it is bactericidal (kills bacteria) or bacteriostatic (inhibits bacterial growth) and the rate at which this occurs.[7][9]
Principle: A standardized bacterial inoculum is exposed to various concentrations of the test compound over time. At specified intervals, aliquots are removed, serially diluted, and plated to enumerate the surviving bacteria. A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL compared to the initial inoculum.[9]
Materials:
-
Materials listed for MIC determination
-
Sterile test tubes or flasks
-
Agar plates (e.g., Tryptic Soy Agar)
-
Sterile saline or PBS for dilutions
Protocol:
-
Preparation:
-
Prepare a standardized bacterial inoculum as described for the MIC assay.
-
Prepare test tubes with CAMHB containing this compound at concentrations relative to its predetermined MIC (e.g., 0.5x, 1x, 2x, and 4x MIC).
-
Include a growth control tube without the compound.
-
-
Inoculation and Sampling:
-
Inoculate each tube with the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
At various time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each tube.
-
-
Enumeration of Viable Bacteria:
-
Perform ten-fold serial dilutions of each aliquot in sterile saline or PBS.
-
Plate a defined volume (e.g., 100 µL) of the appropriate dilutions onto agar plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Data Analysis:
-
Count the colonies on the plates and calculate the CFU/mL for each time point and concentration.
-
Plot the log10 CFU/mL versus time for each concentration to generate time-kill curves.
-
Data Presentation: Example Time-Kill Curve Data
| Time (hours) | Growth Control (Log10 CFU/mL) | 1x MIC (Log10 CFU/mL) | 2x MIC (Log10 CFU/mL) | 4x MIC (Log10 CFU/mL) |
| 0 | 5.7 | 5.7 | 5.7 | 5.7 |
| 2 | 6.5 | 5.2 | 4.8 | 4.1 |
| 4 | 7.8 | 4.5 | 3.9 | 3.0 |
| 8 | 8.9 | 3.1 | 2.5 | <2 (Limit of Detection) |
| 24 | 9.2 | 2.8 | <2 (Limit of Detection) | <2 (Limit of Detection) |
Experimental Workflow for Time-Kill Kinetics Assay
Caption: Workflow of the Time-Kill Kinetics Assay.
Biofilm Inhibition Assay using Crystal Violet
Bacterial biofilms are communities of microorganisms encased in a self-produced extracellular matrix, which can confer increased resistance to antimicrobial agents. This assay assesses the ability of this compound to prevent biofilm formation.
Principle: Bacteria are cultured in the presence of the test compound in a microtiter plate. After incubation, planktonic (free-floating) cells are removed, and the remaining adherent biofilm is stained with crystal violet. The amount of biofilm is quantified by solubilizing the dye and measuring its absorbance.[11][12]
Materials:
-
Materials listed for MIC determination
-
0.1% Crystal Violet solution
-
30% Acetic Acid or 95% Ethanol
Protocol:
-
Biofilm Formation:
-
Prepare serial dilutions of this compound in a suitable growth medium in a 96-well flat-bottom plate.
-
Add a standardized bacterial inoculum to each well.
-
Incubate the plate under static conditions for 24-48 hours to allow for biofilm formation.
-
-
Staining:
-
Carefully discard the culture medium and gently wash the wells with PBS to remove planktonic cells.
-
Add 0.1% crystal violet solution to each well and incubate for 10-15 minutes at room temperature.
-
Remove the crystal violet solution and wash the wells again with PBS to remove excess stain.
-
-
Quantification:
-
Air-dry the plate.
-
Add a solvent (e.g., 30% acetic acid or 95% ethanol) to each well to solubilize the crystal violet bound to the biofilm.
-
Transfer the solubilized dye to a new plate and measure the absorbance at a wavelength of 570-600 nm using a plate reader.
-
Experimental Workflow for Biofilm Inhibition Assay
Caption: Workflow for the Crystal Violet Biofilm Inhibition Assay.
Investigating Mechanism of Action: Quorum Sensing Inhibition
Indole derivatives can interfere with bacterial communication systems known as quorum sensing (QS), which often regulate virulence and biofilm formation.[9] A common method to screen for QS inhibition is to use a reporter strain like Chromobacterium violaceum, which produces a purple pigment called violacein in response to QS signals.[13]
Principle: The test compound is added to a culture of C. violaceum. If the compound inhibits QS, the production of violacein will be reduced or absent, resulting in a loss of purple coloration, without inhibiting bacterial growth.[3][14]
Protocol:
-
Preparation:
-
Grow an overnight culture of C. violaceum in Luria-Bertani (LB) broth.
-
Prepare sub-inhibitory concentrations of this compound in LB broth in a 96-well plate.
-
-
Inoculation and Incubation:
-
Inoculate the wells with the C. violaceum culture.
-
Incubate the plate at 30°C for 24 hours with shaking.
-
-
Quantification of Violacein:
-
After incubation, dry the plate to evaporate the culture medium.
-
Add DMSO to each well to dissolve the violacein pigment.
-
Measure the absorbance of the dissolved violacein at 595 nm. A reduction in absorbance compared to the control indicates QS inhibition.[3]
-
Conclusion and Future Directions
This compound represents a compelling starting point for the development of novel antimicrobial agents. The protocols detailed in this application note provide a robust framework for the initial characterization of its antimicrobial properties. By systematically determining its MIC, evaluating its bactericidal or bacteriostatic effects, and assessing its impact on biofilm formation and quorum sensing, researchers can build a comprehensive profile of this compound's potential. Further investigations should focus on elucidating its precise molecular target(s), evaluating its efficacy in more complex infection models, and exploring its structure-activity relationship to guide the design of even more potent derivatives. The exploration of the 2-phenylindole scaffold is a vital step in the collective effort to combat the global challenge of antimicrobial resistance.
References
- 1. benchchem.com [benchchem.com]
- 2. omicsonline.org [omicsonline.org]
- 3. Quorum Sensing Inhibition by Bioactive Compou - JoVE Journal [jove.com]
- 4. benchchem.com [benchchem.com]
- 5. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-Phenylindole and Arylsulphonamide: Novel Scaffolds Bactericidal against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. protocols.io [protocols.io]
- 9. emerypharma.com [emerypharma.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Indole and Derivatives Modulate Biofilm Formation and Antibiotic Tolerance of Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 12. static.igem.org [static.igem.org]
- 13. mdpi.com [mdpi.com]
- 14. Inhibition of quorum sensing in Chromobacterium violaceum by Syzygium cumini L. and Pimenta dioica L - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantifying the Agonist Activity of 2-(3,4-Difluorophenyl)indole on the Aryl Hydrocarbon Receptor using a DRE-Luciferase Reporter Assay
Introduction: The Aryl Hydrocarbon Receptor and Novel Ligands
The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor belonging to the Per-Arnt-Sim (PAS) family of proteins.[1] Initially studied for its role in mediating the toxicity of xenobiotics like 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), the AhR is now recognized as a critical regulator in diverse physiological and pathological processes, including immune response, cell development, and carcinogenesis.[1][2] Ligand binding dissociates the AhR from a cytosolic chaperone complex, promoting its translocation to the nucleus.[3][4] In the nucleus, AhR dimerizes with the AhR Nuclear Translocator (ARNT) and binds to specific DNA sequences known as Dioxin Response Elements (DREs) or Xenobiotic Response Elements (XREs) in the promoter regions of target genes, notably cytochrome P450 enzymes like CYP1A1 and CYP1B1.[3][5][6]
The indole nucleus is a prominent scaffold in molecules with significant biological activity, found in essential amino acids like tryptophan and a wide array of pharmaceuticals.[7][8][9] Synthetic indole derivatives are of high interest in drug discovery for their potential to modulate various cellular targets.[8][10] 2-(3,4-Difluorophenyl)indole (DFPI) is a synthetic indole derivative whose interaction with cellular signaling pathways warrants investigation. This application note provides a detailed, validated protocol for quantifying the agonist activity of DFPI on the human Aryl Hydrocarbon Receptor using a stable, DRE-driven firefly luciferase reporter gene assay. This cell-based functional assay provides a sensitive and high-throughput method to determine the potency and efficacy of compounds in activating the AhR signaling pathway.[2][11]
Assay Principle
This protocol utilizes a human cell line (e.g., HepG2 or a commercially prepared reporter cell line) stably transfected with a luciferase reporter plasmid. The plasmid contains the firefly luciferase gene under the transcriptional control of a promoter fused with multiple DREs.[5][12]
When a compound like DFPI acts as an AhR agonist, it binds to the intracellular AhR, initiating the signaling cascade. The activated AhR/ARNT complex binds to the DREs on the plasmid, driving the expression of luciferase.[4][12] After a defined incubation period, a lytic reagent containing luciferin is added. The expressed luciferase enzyme catalyzes the oxidation of luciferin, producing a bioluminescent signal that is directly proportional to the level of AhR activation.[5][13] The signal is quantified using a plate-based luminometer, allowing for the determination of dose-dependent activity and calculation of potency values (e.g., EC₅₀).
AhR Signaling & Luciferase Reporter Mechanism
Caption: Workflow of DFPI-induced AhR activation and luciferase reporter signal generation.
Materials and Reagents
| Reagent | Supplier | Catalog No. | Storage |
| AhR Reporter Cell Line (e.g., 1A2-DRE™) | PURACYP | Varies | -80°C / Liquid Nitrogen |
| DMEM, high glucose, GlutaMAX™ | Thermo Fisher | 10566016 | 4°C |
| Fetal Bovine Serum (FBS), Qualified | Thermo Fisher | 26140079 | -20°C |
| Penicillin-Streptomycin (10,000 U/mL) | Thermo Fisher | 15140122 | -20°C |
| This compound (DFPI) | Varies | Varies | RT / 4°C (as per supplier) |
| TCDD (Positive Control) | Varies | Varies | RT (in DMSO) |
| Dimethyl Sulfoxide (DMSO), Cell Culture Grade | Sigma-Aldrich | D2650 | Room Temperature |
| ONE-Glo™ Luciferase Assay System | Promega | E6110 | -20°C |
| 96-well solid white, flat-bottom tissue culture plates | Corning | 3917 | Room Temperature |
| DPBS, no calcium, no magnesium | Thermo Fisher | 14190144 | Room Temperature |
Detailed Experimental Protocol
This protocol is optimized for a 96-well plate format. All cell culture manipulations should be performed in a sterile laminar flow hood.
Cell Culture and Maintenance
-
Complete Growth Medium: Prepare DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Cell Thawing & Plating: Thaw a vial of cryopreserved AhR reporter cells rapidly in a 37°C water bath.[4] Transfer to a sterile tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes, aspirate the supernatant, and resuspend the cell pellet in fresh medium.
-
Cell Seeding: Count the cells and adjust the density to 2.5 x 10⁵ cells/mL. Dispense 100 µL per well into a 96-well solid white plate (25,000 cells/well).
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO₂ to allow for cell attachment and recovery.[5]
Compound Preparation and Treatment
-
Stock Solutions: Prepare a 10 mM stock solution of DFPI in 100% DMSO. Prepare a 100 µM stock of TCDD in DMSO as a positive control.
-
Serial Dilutions (Test Compound): Perform a serial dilution of the DFPI stock solution in DMSO to create a concentration range for dose-response analysis. A common approach is a 10-point, 3-fold dilution series starting from 10 mM.
-
Working Solutions: Prepare 2X final concentration working solutions by diluting the DMSO serial dilutions 1:100 into pre-warmed, serum-free DMEM. This results in a final DMSO concentration of 1% in the 2X working solution.
-
Controls:
-
Positive Control (TCDD): Prepare a 2X working solution of TCDD at a final concentration that elicits a maximal response (e.g., 2 nM final concentration).
-
Vehicle Control: Prepare a 2X working solution containing 1% DMSO in serum-free DMEM.
-
-
Cell Treatment: After the 24-hour incubation, carefully remove the growth medium from the cell plate. Add 100 µL of the appropriate 2X working solution to each well. This dilutes the compound to its final 1X concentration and brings the final DMSO concentration to a non-toxic 0.5%.
-
Treatment Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.[13] This duration is typically sufficient for robust reporter gene expression.[5]
Assay Workflow Diagram
Caption: Step-by-step experimental workflow for the AhR luciferase reporter assay.
Luciferase Assay and Data Acquisition
-
Reagent Preparation: On the day of the reading, thaw the ONE-Glo™ Luciferase Assay buffer and substrate, protecting them from light. Prepare the ONE-Glo™ reagent according to the manufacturer's instructions.
-
Equilibration: Remove the 96-well plate from the incubator and allow it to equilibrate to room temperature for approximately 15-20 minutes.
-
Lysis and Signal Generation: Add 100 µL of the prepared ONE-Glo™ reagent to each well. This single addition lyses the cells and provides the substrate for the luciferase reaction.
-
Signal Stabilization: Place the plate on an orbital shaker for 3 minutes at a low speed to ensure complete lysis. Then, incubate for an additional 10 minutes at room temperature, protected from light, to allow the luminescent signal to stabilize.
-
Data Reading: Measure the luminescence using a microplate luminometer with an integration time of 0.5 to 1 second per well. The output will be in Relative Light Units (RLU).
Data Analysis and Interpretation
-
Background Subtraction: Average the RLU values from wells containing no cells (media and reagent only) and subtract this background value from all experimental wells.
-
Normalization: Normalize the data by expressing it as "Fold Activation" over the vehicle control.
-
Fold Activation = (RLU of Test Compound) / (Average RLU of Vehicle Control)
-
-
Dose-Response Curve: Plot the Fold Activation (Y-axis) against the logarithm of the compound concentration (X-axis). Use a non-linear regression model (e.g., four-parameter variable slope) in a suitable software package (e.g., GraphPad Prism, R) to fit the curve.
-
Potency (EC₅₀) Determination: From the dose-response curve, determine the EC₅₀ value, which is the concentration of DFPI that produces 50% of the maximal response.
-
Efficacy (Eₘₐₓ) Determination: The Eₘₐₓ is the maximum Fold Activation achieved by DFPI. This can be compared to the Eₘₐₓ of the potent reference agonist, TCDD, to determine relative efficacy.
Table 2: Example Data and Analysis
| DFPI Conc. (µM) | Log [DFPI] | Avg. RLU | Fold Activation (vs. Vehicle) |
| 0 (Vehicle) | N/A | 1,520 | 1.0 |
| 0.01 | -2.0 | 1,850 | 1.2 |
| 0.03 | -1.52 | 2,990 | 2.0 |
| 0.1 | -1.0 | 8,750 | 5.8 |
| 0.3 | -0.52 | 25,400 | 16.7 |
| 1.0 | 0.0 | 48,100 | 31.6 |
| 3.0 | 0.48 | 55,300 | 36.4 |
| 10.0 | 1.0 | 56,150 | 36.9 |
| 1 nM TCDD (PC) | N/A | 65,800 | 43.3 |
From this data, the calculated EC₅₀ for DFPI would be approximately 0.2 µM with an Eₘₐₓ of ~37-fold activation .
Assay Validation and Troubleshooting
-
Trustworthiness: A robust assay should have a Z-factor score > 0.5. The Z-factor is calculated using the positive (1 nM TCDD) and vehicle (0.5% DMSO) controls and assesses the separation between the high and low signals relative to their variability.
-
Troubleshooting:
-
High Well-to-Well Variability: May indicate inconsistent cell seeding, pipetting errors, or edge effects on the plate. Ensure proper cell suspension and consider leaving the outer wells empty.
-
Low Signal or No Activation: Could result from poor cell health, inactive compound, or an issue with the luciferase reagent. Verify cell viability, confirm compound integrity, and use fresh reagents.
-
High Background Signal: May be caused by contamination or auto-luminescence from the plate or media. Use fresh, high-quality reagents and plates designed for luminescence.
-
References
- 1. Cell-Based Assays for Identification of Aryl Hydrocarbon Receptor (AhR) Activators | Springer Nature Experiments [experiments.springernature.com]
- 2. Cell-Based Assays for Identification of Aryl Hydrocarbon Receptor (AhR) Activators [escholarship.org]
- 3. indigobiosciences.com [indigobiosciences.com]
- 4. indigobiosciences.com [indigobiosciences.com]
- 5. Third-Generation Ah Receptor–Responsive Luciferase Reporter Plasmids: Amplification of Dioxin-Responsive Elements Dramatically Increases CALUX Bioassay Sensitivity and Responsiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aryl Hydrocarbon Receptor (AHR) Nuclear Receptor Assay Service - Creative Biolabs [creative-biolabs.com]
- 7. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Medicinal chemistry of indole derivatives: Current to future therapeutic prospectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Current Status of Indole-Derived Marine Natural Products: Synthetic Approaches and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 11. caymanchem.com [caymanchem.com]
- 12. dioxins.com [dioxins.com]
- 13. dioxin20xx.org [dioxin20xx.org]
2-(3,4-Difluorophenyl)indole as a tool for studying protein-protein interactions
Application Note & Protocols
Topic: 2-(3,4-Difluorophenyl)indole: A Scaffold for the Investigation and Modulation of Protein-Protein Interactions
Audience: Researchers, scientists, and drug development professionals.
Introduction: Targeting the Interactome with Small Molecules
The vast majority of cellular processes are not driven by individual proteins acting in isolation, but by a complex and dynamic network of protein-protein interactions (PPIs).[1][2] This intricate web, often referred to as the interactome, governs everything from signal transduction and metabolic regulation to cell cycle control and apoptosis.[2] Consequently, the dysregulation of specific PPIs is a hallmark of numerous diseases, including cancer, neurodegenerative disorders, and infectious diseases.[1][3] This makes the targeted modulation of PPIs a compelling therapeutic strategy.
Historically, PPI interfaces—often large, flat, and lacking deep pockets—were considered "undruggable" by small molecules.[1][4] However, recent advancements have demonstrated that small molecules can indeed modulate these interactions, either by directly inhibiting the binding of two proteins or by stabilizing a complex.[3][5]
The indole scaffold represents a "privileged structure" in medicinal chemistry, forming the core of numerous natural products and FDA-approved drugs.[6][7][8][9] Its unique electronic properties and structural versatility allow it to engage in various non-covalent interactions, making it an ideal starting point for designing PPI modulators.[6][8] This guide focuses on This compound , a specific derivative, as a prototypical tool for researchers aiming to identify and characterize novel modulators of protein-protein interactions. The strategic placement of difluoro substituents on the phenyl ring can significantly alter the molecule's electrostatic potential and hydrogen bonding capacity, offering a handle to fine-tune binding affinity and selectivity.[10]
This document provides a comprehensive framework for characterizing the potential of this compound, or similar novel compounds, as PPI modulators. It outlines a logical progression of experiments, from initial biophysical validation of direct target binding to confirmation of activity in a cellular context.
Compound Profile: this compound
| Property | Description |
| Core Scaffold | Indole: An aromatic heterocyclic structure known for its ability to participate in hydrogen bonding (as a donor via the N-H group) and π-stacking interactions.[6] |
| Key Substitution | 2-Aryl Group: The phenyl ring at the 2-position provides a large surface for hydrophobic and van der Waals interactions. |
| Modulating Moiety | 3,4-Difluoro Substitution: Fluorine atoms are highly electronegative. This substitution creates a dipole moment across the phenyl ring, potentially enabling specific electrostatic or hydrogen bond interactions with a protein target that are absent in the non-fluorinated analog.[10] |
| Hypothesized Mechanism | The compound may act as a competitive antagonist by binding to a "hotspot" on the surface of one protein partner, physically blocking the formation of the protein-protein complex. Alternatively, it could bind to an allosteric site, inducing a conformational change that disrupts the binding interface.[11] |
A Roadmap for Characterizing a Novel PPI Modulator
The validation of a small molecule as a tool for studying PPIs requires a multi-faceted approach. We propose a workflow that progresses from high-control, cell-free systems to more physiologically relevant cellular assays. This ensures that the observed effects are a direct result of the compound's interaction with its intended target.
Caption: A logical workflow for validating a novel PPI modulator.
Phase 1: In Vitro Biophysical Characterization
This phase uses purified proteins in a controlled, cell-free environment to answer fundamental questions: Does the compound bind directly to the target protein? What are the energetics of this interaction? And does it inhibit the target PPI?
Protocol 1: Surface Plasmon Resonance (SPR) for Direct Binding Analysis
Principle: SPR is a label-free technique that measures changes in refractive index at the surface of a sensor chip to monitor the binding of an analyte (Protein B) to an immobilized ligand (Protein A) in real-time.[12][13] This allows for the determination of association (k_on) and dissociation (k_off) rates, and the equilibrium dissociation constant (K_D).
Objective: To confirm direct binding of this compound to a target protein (e.g., Protein A) and determine if it disrupts the A-B interaction.
Methodology:
-
Immobilization:
-
Covalently immobilize recombinant, purified Protein A (the "ligand") onto a CM5 sensor chip via amine coupling. Aim for a low to moderate immobilization density (e.g., 1000-2000 Response Units, RU) to avoid mass transport limitations.
-
A reference flow cell should be activated and blocked without protein immobilization to serve as a control for non-specific binding and buffer effects.
-
-
Binding Analysis (Compound to Protein A):
-
Prepare a dilution series of this compound in a suitable running buffer (e.g., HBS-EP+ with 2% DMSO). Concentrations should span a wide range, from low nM to high µM (e.g., 10 nM to 50 µM).
-
Inject the compound solutions over the Protein A and reference flow cells at a constant flow rate (e.g., 30 µL/min).
-
Monitor the binding response (in RU) over time.
-
After each injection, regenerate the chip surface with a mild solution (e.g., a short pulse of 10 mM glycine-HCl, pH 2.5) if necessary.
-
-
Inhibition Analysis (Compound Disrupting Protein A-B Interaction):
-
Determine the concentration of Protein B (the "analyte") that gives a sub-maximal binding signal to the immobilized Protein A (e.g., a concentration equal to its K_D).
-
Prepare solutions of Protein B at this fixed concentration, each containing a different concentration of this compound (from low nM to high µM).
-
Inject these mixtures over the Protein A surface. A decrease in the binding signal of Protein B in the presence of the compound indicates inhibition.
-
-
Data Analysis:
-
Subtract the reference cell signal from the active cell signal to obtain specific binding sensorgrams.
-
For direct binding, fit the data to a suitable binding model (e.g., 1:1 Langmuir) to calculate k_on, k_off, and K_D.
-
For inhibition, plot the steady-state response of Protein B binding against the log concentration of the compound to determine an IC50 value.
-
Self-Validation & Controls:
-
Vehicle Control: All buffers must contain the same final concentration of DMSO (e.g., 2%) as the compound solutions.
-
Non-specific Binding: Use the reference flow cell data to correct for any non-specific binding to the chip surface.
-
Structural Analog Control: Test a structurally similar but inactive compound (e.g., indole itself) to ensure the observed effect is specific to the difluorophenyl moiety.
Phase 2: Cellular Target Engagement & Functional Validation
After confirming in vitro activity, it is crucial to verify that the compound can enter cells, bind to its target, and disrupt the PPI in a complex biological environment.[14][15]
Protocol 2: Co-Immunoprecipitation (Co-IP) with Western Blot Analysis
Principle: Co-IP is the gold standard for validating PPIs within the cell.[12][16] An antibody against a "bait" protein is used to pull it down from a cell lysate, along with any stably associated "prey" proteins.[13] The presence of the prey is then detected by Western blotting.
Objective: To determine if this compound treatment reduces the amount of Protein B that co-precipitates with Protein A from cell lysates.
Caption: Workflow for a Co-Immunoprecipitation experiment.
Methodology:
-
Cell Culture and Treatment:
-
Culture cells known to endogenously express both Protein A and Protein B to near-confluency.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or a vehicle control (DMSO) for a predetermined time (e.g., 4-6 hours).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells on ice using a non-denaturing lysis buffer (e.g., RIPA buffer without SDS, supplemented with protease and phosphatase inhibitors).
-
Centrifuge the lysate to pellet cell debris and collect the supernatant. Reserve a small aliquot of each lysate as the "Input" control.
-
-
Immunoprecipitation:
-
Pre-clear the lysates by incubating with Protein A/G magnetic beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysates with a specific antibody against Protein A (the "bait") overnight at 4°C with gentle rotation.
-
Add fresh Protein A/G magnetic beads and incubate for another 2-4 hours at 4°C.
-
-
Washing and Elution:
-
Use a magnetic rack to pellet the beads. Discard the supernatant.
-
Wash the beads 3-5 times with ice-cold lysis buffer to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads by resuspending them in 1X SDS-PAGE loading buffer and boiling for 5-10 minutes.
-
-
Western Blot Analysis:
-
Separate the eluted proteins and the "Input" samples by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against both Protein A (to confirm successful pulldown) and Protein B (to detect the co-precipitated partner).
-
Incubate with the appropriate HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.
-
Data Interpretation:
-
Input Lanes: Should show equal levels of Protein A and Protein B across all treatment conditions, confirming that the compound does not alter total protein expression.
-
IP Lanes (Probed for Protein A): Should show equal amounts of Protein A pulled down in all samples.
-
IP Lanes (Probed for Protein B): A dose-dependent decrease in the band intensity for Protein B in the compound-treated lanes compared to the vehicle control indicates that this compound disrupts the interaction.
Protocol 3: Bioluminescence Resonance Energy Transfer (BRET) Assay
Principle: BRET is a powerful technique for monitoring PPIs in living cells.[14] One protein is fused to a bioluminescent donor (e.g., NanoLuc Luciferase) and the other to a fluorescent acceptor (e.g., HaloTag labeled with a fluorophore). If the proteins are in close proximity (<10 nm), energy from the luciferase substrate reaction is non-radiatively transferred to the acceptor, which then emits light at its characteristic wavelength.[14][17]
Objective: To quantify the dose-dependent disruption of the Protein A-Protein B interaction by this compound in real-time in living cells.
Methodology:
-
Construct Generation and Transfection:
-
Generate expression vectors where Protein A is fused to NanoLuc (Nluc-ProteinA) and Protein B is fused to HaloTag (ProteinB-HaloTag).
-
Co-transfect these constructs into a suitable cell line (e.g., HEK293T).
-
-
Cell Plating and Labeling:
-
Plate the transfected cells into a white, 96-well microplate.
-
Incubate the cells with the HaloTag NanoBRET 618 Ligand, which will covalently label the HaloTag-fused protein.
-
-
Compound Treatment:
-
Add a dilution series of this compound or vehicle (DMSO) to the wells. Incubate for the desired time.
-
-
BRET Measurement:
-
Add the Nano-Glo substrate (furimazine) to all wells.
-
Immediately measure the luminescence signal at two wavelengths using a plate reader equipped with appropriate filters: one for the donor emission (e.g., 450 nm) and one for the acceptor emission (e.g., 610 nm).
-
-
Data Analysis:
-
Calculate the raw BRET ratio for each well: (Acceptor Emission) / (Donor Emission).
-
Correct the BRET ratio by subtracting the ratio from a control sample expressing only the donor construct.
-
Plot the corrected BRET ratio against the log concentration of the compound. Fit the data to a dose-response curve to determine the IC50.
-
Self-Validation & Controls:
-
Specificity Control: Transfect cells with Nluc-ProteinA and an unrelated HaloTag-fused protein to determine the background BRET signal.
-
Positive Control: A known inhibitor of the PPI, if available.
-
Negative Control: A non-binding structural analog of the test compound.
Summary & Outlook
This guide presents a structured, multi-tiered strategy for evaluating this compound as a potential modulator of a specific protein-protein interaction. By systematically progressing from high-purity in vitro systems to complex live-cell assays, researchers can build a robust body of evidence to validate their chemical tool. Successful validation not only provides a powerful reagent for dissecting cellular pathways but also serves as a critical starting point for therapeutic development. The insights gained from these protocols can guide structure-activity relationship (SAR) studies to optimize the potency, selectivity, and drug-like properties of this promising indole-based scaffold.
References
- 1. New insights into protein–protein interaction modulators in drug discovery and therapeutic advance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modulators of 14-3-3 Protein–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring Small Molecules Targeting Protein–Protein Interactions (PPIs): Advancements and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Protein-Protein Interactions: Non-Cellular Assay Formats - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Modulation of Protein–Protein Interactions for the Development of Novel Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Current Status of Indole-Derived Marine Natural Products: Synthetic Approaches and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Target-Based Anticancer Indole Derivatives for the Development of Anti-Glioblastoma Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. The Role of Tryptophan in π Interactions in Proteins: An Experimental Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Direct and Propagated Effects of Small Molecules on Protein–Protein Interaction Networks [frontiersin.org]
- 12. Methods to investigate protein–protein interactions - Wikipedia [en.wikipedia.org]
- 13. What techniques are used to study protein-protein interactions? [synapse.patsnap.com]
- 14. Inhibition of Protein-Protein Interactions: Cell-Based Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 16. Overview of Protein–Protein Interaction Analysis | Thermo Fisher Scientific - SG [thermofisher.com]
- 17. Methods to study protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the In Vitro Evaluation of 2-(3,4-Difluorophenyl)indole Against Cancer Cell Lines
Introduction: The Therapeutic Potential of Indole Scaffolds in Oncology
The indole nucleus is a cornerstone pharmacophore in medicinal chemistry, forming the structural backbone of numerous natural and synthetic compounds with significant biological activity.[1][2][3] In oncology, indole derivatives have emerged as a promising class of therapeutic agents, demonstrating a wide range of anticancer activities.[2][4][5] These compounds can exert their effects through diverse mechanisms, including the inhibition of critical cellular processes like tubulin polymerization, the modulation of key signaling pathways involving protein kinases, and the induction of programmed cell death (apoptosis).[3][4][5]
This application note focuses on 2-(3,4-Difluorophenyl)indole , a novel synthetic indole derivative. The introduction of difluorophenyl moiety to the indole scaffold is hypothesized to enhance its anticancer efficacy and modulate its pharmacological properties. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of this compound's anticancer potential. We present a suite of robust and validated protocols to assess its cytotoxicity, as well as its effects on cell cycle progression and apoptosis in relevant cancer cell lines.
Experimental Design: A Multi-Faceted Approach to In Vitro Characterization
A thorough in vitro assessment of a novel anticancer compound necessitates a multi-pronged approach to elucidate its biological effects. Our proposed experimental workflow is designed to provide a comprehensive profile of this compound's activity.
Caption: Overall experimental workflow for the in vitro testing of this compound.
Part 1: Assessment of Cytotoxicity using the MTT Assay
The initial step in evaluating a potential anticancer agent is to determine its cytotoxic effects on various cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell viability.[6][7] This assay is based on the principle that mitochondrial dehydrogenases in metabolically active cells reduce the yellow tetrazolium salt, MTT, into purple formazan crystals.[6][8] The amount of formazan produced is directly proportional to the number of viable cells.[6]
Protocol: MTT Cell Viability Assay
Materials:
-
Cancer cell lines of interest (e.g., MCF-7 (breast), A549 (lung), HCT-116 (colon))
-
Complete culture medium (e.g., DMEM or RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)[8]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells and perform a cell count.
-
Seed 100 µL of cell suspension into each well of a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours (37°C, 5% CO2) to allow for cell attachment.[9]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution.
-
After 24 hours, carefully remove the medium and add 100 µL of fresh medium containing various concentrations of the compound to the respective wells.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and an untreated control (medium only).[6]
-
-
Incubation:
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 20 µL of MTT solution (5 mg/mL) to each well.[10]
-
Incubate the plate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
-
Solubilization of Formazan:
-
Absorbance Measurement:
Data Analysis and Presentation
The percentage of cell viability is calculated using the following formula:
% Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) x 100
The results should be presented in a table summarizing the IC50 values (the concentration of the compound that inhibits 50% of cell growth) for each cell line and exposure time. A dose-response curve should also be generated by plotting the percentage of cell viability against the logarithm of the compound concentration.
| Cell Line | Treatment Duration (hours) | IC50 (µM) |
| MCF-7 | 48 | Value |
| A549 | 48 | Value |
| HCT-116 | 48 | Value |
| Normal Cell Line | 48 | Value |
Part 2: Elucidating the Mechanism of Action
Following the determination of the cytotoxic potential of this compound, the next crucial step is to investigate its mechanism of action. This involves exploring its effects on cell cycle progression and its ability to induce apoptosis.
Cell Cycle Analysis by Flow Cytometry
Many anticancer agents exert their effects by causing cell cycle arrest at specific phases, thereby preventing cell proliferation.[4] Flow cytometry with propidium iodide (PI) staining is a standard technique for analyzing the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[11] PI is a fluorescent intercalating agent that binds to DNA, and the fluorescence intensity is directly proportional to the DNA content.[12]
Caption: Workflow for cell cycle analysis using flow cytometry.
Protocol: Cell Cycle Analysis
Materials:
-
Cancer cells treated with this compound (at IC50 concentration)
-
Phosphate-Buffered Saline (PBS)
-
Ice-cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting:
-
Treat cells with this compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).
-
Harvest both adherent and floating cells, and wash with PBS.
-
-
Fixation:
-
Resuspend the cell pellet in ice-cold 70% ethanol while gently vortexing to prevent clumping.[12]
-
Incubate at 4°C for at least 30 minutes (or overnight).
-
-
Staining:
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer, collecting at least 10,000-20,000 events per sample.[12]
-
The data is typically displayed as a histogram of fluorescence intensity, which corresponds to DNA content.
-
Induction of Apoptosis: Annexin V/PI Staining
Apoptosis, or programmed cell death, is a key mechanism by which many chemotherapeutic agents eliminate cancer cells.[14][15] A hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[15] Annexin V is a protein that has a high affinity for PS and can be used to detect early apoptotic cells when conjugated to a fluorochrome.[15][16] Propidium iodide is used as a counterstain to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[16]
Protocol: Apoptosis Assay by Annexin V/PI Staining
Materials:
-
Cancer cells treated with this compound
-
Annexin V-FITC (or another fluorochrome)
-
Propidium Iodide (PI)
-
Annexin V Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting:
-
Treat cells with this compound at its IC50 concentration for a time determined from previous experiments.
-
Harvest the cells and wash with cold PBS.
-
-
Staining:
-
Resuspend the cells in Annexin V Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour of staining.
-
The results are typically displayed as a dot plot with four quadrants representing:
-
Lower-left (Annexin V-/PI-): Viable cells
-
Lower-right (Annexin V+/PI-): Early apoptotic cells
-
Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V-/PI+): Necrotic cells
-
-
Data Interpretation and Expected Outcomes
| Assay | Potential Outcome for an Active Compound | Interpretation |
| Cell Cycle Analysis | Accumulation of cells in a specific phase (e.g., G2/M) | The compound may interfere with the cell cycle machinery at that specific checkpoint. |
| Apoptosis Assay | Increased percentage of Annexin V-positive cells | The compound induces programmed cell death. |
Conclusion and Future Directions
The protocols outlined in this application note provide a robust framework for the initial in vitro characterization of this compound as a potential anticancer agent. The data generated from these assays will offer critical insights into its cytotoxicity and its effects on fundamental cellular processes such as cell cycle progression and apoptosis.
Positive results from these studies would warrant further investigation into the specific molecular targets and signaling pathways modulated by this compound. Techniques such as Western blotting to probe for changes in the expression of key cell cycle regulators (e.g., cyclins, CDKs) and apoptosis-related proteins (e.g., caspases, Bcl-2 family members) would be logical next steps.[17] Ultimately, a comprehensive understanding of the in vitro activity of this compound is essential for its advancement in the drug discovery pipeline.
References
- 1. Synthesis and Antiproliferative Activity against Cancer Cells of Indole-Aryl-Amide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. icms.qmul.ac.uk [icms.qmul.ac.uk]
- 13. Video: Cell Cycle Analysis: Principle, BrdU and Flow Cytometry [jove.com]
- 14. benchchem.com [benchchem.com]
- 15. Apoptosis Assays [sigmaaldrich.com]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Design, Synthesis, and Potent Anticancer Activity of Novel Indole-Based Bcl-2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Protocol for the Preparation and Storage of 2-(3,4-Difluorophenyl)indole for Preclinical Research
Abstract
This document provides a detailed protocol for the solubilization and storage of 2-(3,4-Difluorophenyl)indole (CAS: 855233-04-0), a small molecule compound often investigated in drug discovery and chemical biology. Adherence to this protocol is critical for ensuring experimental reproducibility, maintaining compound integrity, and ensuring laboratory safety. The procedures outlined are based on established principles for handling aromatic heterocyclic compounds and are supported by safety and chemical property data from authoritative sources.
Introduction: Understanding the Compound
This compound is a synthetic organic compound featuring an indole core linked to a difluorophenyl group. The indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. The difluoro- substitution on the phenyl ring can significantly modulate physicochemical properties such as lipophilicity, metabolic stability, and target binding affinity compared to its non-fluorinated analogs.
Given its aromatic and heterocyclic nature, this compound is predicted to be poorly soluble in aqueous media. Therefore, proper solvent selection and the preparation of concentrated stock solutions are paramount for its use in most biological assays. This guide provides a validated workflow for creating these stock solutions and storing them to prevent degradation.
Physicochemical & Safety Data
A summary of essential properties for this compound is provided below. This data informs the handling, storage, and solubilization strategy.
| Property | Value | Source & Significance |
| CAS Number | 855233-04-0 | Unique identifier for this specific chemical substance. |
| Molecular Formula | C₁₄H₉F₂N | Defines the elemental composition of the molecule. |
| Molecular Weight | 229.23 g/mol | Essential for accurate molar concentration calculations. |
| Appearance | White to off-white or light yellow powder | Typical appearance for this class of organic solids. |
| Predicted Solubility | Poor in water; Soluble in DMSO, DMF, Ethanol | The molecule's lipophilic nature necessitates organic solvents for stock solutions. |
| Storage Temperature | +4°C to +20°C (Short-term, solid) -20°C or -80°C (Long-term, solution) | Recommended storage to minimize degradation. |
Safety & Handling: As with any research chemical with limited toxicological data, this compound should be handled with care. A comprehensive Safety Data Sheet (SDS) should always be consulted. Key precautions include:
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves (e.g., nitrile).
-
Ventilation: Handle the solid powder in a chemical fume hood or a ventilated enclosure to avoid inhalation of dust.
-
Spill & Disposal: Follow institutional guidelines for chemical waste disposal.
Experimental Protocol: Preparation of Stock Solutions
This protocol details the steps for preparing a 10 mM stock solution in Dimethyl Sulfoxide (DMSO), a common vehicle for in vitro assays.
Materials & Equipment
-
This compound (solid powder)
-
Anhydrous/Biotechnology-grade Dimethyl Sulfoxide (DMSO)
-
Analytical balance (readable to 0.1 mg)
-
Microcentrifuge tubes or amber glass vials
-
Calibrated pipettes (P1000, P200)
-
Vortex mixer
-
Optional: Water bath or sonicator
Workflow Diagram
Caption: Workflow for preparing and storing this compound stock solutions.
Step-by-Step Procedure
-
Calculate Required Mass: To prepare a 10 mM stock solution, use the following formula:
-
Mass (mg) = Molarity (M) × Volume (L) × Molecular Weight ( g/mol ) × 1000
-
For 1 mL (0.001 L) of a 10 mM (0.01 M) solution:
-
Mass = 0.01 mol/L × 0.001 L × 229.23 g/mol × 1000 mg/g = 2.29 mg
-
-
Weigh the Compound: On an analytical balance, carefully weigh out 2.29 mg of this compound powder into an appropriate vial (e.g., a 1.5 mL microcentrifuge tube or a small amber glass vial).
-
Expert Tip: Weighing small quantities can be challenging. It is often more accurate to weigh a larger mass (e.g., 10 mg) and dissolve it in a proportionally larger volume of solvent to minimize weighing errors.
-
-
Add Solvent: Using a calibrated pipette, add 1.0 mL of anhydrous DMSO to the vial containing the compound.
-
Promote Dissolution: Cap the vial tightly and vortex vigorously for 1-2 minutes. Visually inspect the solution against a light source to ensure all solid has dissolved.
-
Troubleshooting: If dissolution is slow, gently warm the solution in a 37°C water bath for 5-10 minutes or place it in a bath sonicator for a few minutes. Avoid overheating, as it can degrade the compound. Always allow the solution to return to room temperature before use.
-
-
Aliquot for Storage: To avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture, aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile, tightly-sealing microcentrifuge tubes or cryovials.
-
Label and Store: Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), and date of preparation. Store the aliquots at -20°C for short-to-medium term storage (weeks to months) or at -80°C for long-term storage (months to years) . Protect from direct light.
Best Practices for Use in Experiments
-
Working Solutions: To prepare a working solution for a cell-based assay, thaw a single aliquot of the stock solution. Dilute it serially in the appropriate aqueous buffer or cell culture medium to achieve the final desired concentration.
-
Solvent Concentration: Ensure the final concentration of DMSO in the assay is low (typically <0.5%, and ideally <0.1%) to avoid solvent-induced artifacts or toxicity. Always include a vehicle control (medium with the same final DMSO concentration but without the compound) in your experiments.
-
Stability in Media: The stability of this compound in aqueous media is unknown. It is best practice to prepare working solutions fresh from the frozen DMSO stock immediately before each experiment.
Conclusion
This protocol provides a reliable and reproducible method for the preparation and storage of this compound. By utilizing high-purity DMSO, calculating concentrations accurately, and adhering to proper storage conditions, researchers can ensure the integrity and consistent performance of the compound in their experimental systems.
Application Notes and Protocols for the Detection of 2-(3,4-Difluorophenyl)indole in Biological Samples
Introduction
This document provides a comprehensive guide for the detection and quantification of 2-(3,4-Difluorophenyl)indole in various biological matrices. As a substituted indole derivative, this compound is of interest to researchers in drug discovery and development, toxicology, and related scientific fields. The methodologies detailed herein are designed to offer robust and reliable analytical approaches for researchers, scientists, and drug development professionals.
The protocols are grounded in established analytical techniques for similar small molecules, particularly indole and 2-phenylindole derivatives.[1] While specific experimental data for this compound is limited, this guide provides a strong foundational framework for method development and validation, emphasizing the principles of scientific integrity and logical experimental design. The inclusion of fluorine atoms can significantly influence a molecule's metabolic stability and physicochemical properties, a factor that has been considered in the development of these protocols.[2]
Physicochemical Properties and Analytical Considerations
A thorough understanding of the analyte's physicochemical properties is paramount for developing effective extraction and detection methods. For this compound, the following information provides a basis for methodological choices.
| Property | Value/Prediction | Source | Implication for Analysis |
| Molecular Formula | C₁₄H₉F₂N | - | Guides mass spectrometry precursor ion selection. |
| Molecular Weight | 229.23 g/mol | [Vendor Data] | Confirms the mass of the target analyte for MS detection. |
| Melting Point | 170-173°C | [Vendor Data] | Indicates the compound is a solid at room temperature. |
| Predicted pKa | ~16.8 (for 2-phenylindole) | [3] | Suggests the indole nitrogen is weakly acidic. The compound will be largely neutral across a wide pH range, influencing extraction solvent choice. |
| Predicted logP | ~3.8 (for 2-phenylindole) | [4] | Indicates a high degree of lipophilicity, favoring extraction into organic solvents. Fluorination may further increase lipophilicity. |
Metabolic Pathways and Considerations
The metabolism of this compound is anticipated to follow pathways common to indole derivatives. The primary routes of metabolism are likely to involve oxidation mediated by cytochrome P450 (CYP) enzymes.[5][6]
-
Hydroxylation: The indole ring and the phenyl ring are susceptible to hydroxylation.
-
Glucuronidation and Sulfation: The resulting hydroxylated metabolites can undergo phase II conjugation to form more water-soluble glucuronide and sulfate conjugates, which are then excreted.[7]
For comprehensive analysis, it is crucial to consider the detection of both the parent compound and its major metabolites. Enzymatic hydrolysis of urine samples is often necessary to cleave these conjugates and measure the total (free and conjugated) analyte concentration.
Caption: Predicted metabolic pathway of this compound.
SECTION 1: Sample Preparation Methodologies
The choice of sample preparation technique is critical for removing interferences and concentrating the analyte of interest. The high lipophilicity of this compound suggests that it will readily partition into organic solvents.
Protein Precipitation (for Plasma/Serum)
This is a rapid and straightforward method for removing proteins from plasma or serum samples.[8][9]
Protocol:
-
To 100 µL of plasma or serum in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile.
-
Vortex vigorously for 30 seconds to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
The supernatant can be directly injected for LC-MS/MS analysis or evaporated to dryness and reconstituted in a suitable solvent for increased sensitivity.
Liquid-Liquid Extraction (LLE) (for Plasma, Serum, and Urine)
LLE is a highly effective method for extracting lipophilic compounds from aqueous matrices.
Protocol:
-
To 500 µL of the biological sample (plasma, serum, or urine) in a glass tube, add a suitable internal standard.
-
Add 2 mL of an appropriate organic solvent (e.g., ethyl acetate, methyl tert-butyl ether, or a mixture of hexane and isoamyl alcohol).
-
Vortex for 2 minutes to ensure thorough mixing.
-
Centrifuge at 3,000 x g for 10 minutes to separate the layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase for LC-MS/MS analysis.
Solid-Phase Extraction (SPE) (for Plasma, Serum, and Urine)
SPE offers a more selective and cleaner extraction compared to protein precipitation and LLE. A reverse-phase (C18) or mixed-mode cation exchange sorbent could be suitable.
References
- 1. omicsonline.org [omicsonline.org]
- 2. 2-Phenylindole CAS#: 948-65-2 [m.chemicalbook.com]
- 3. 2-Phenylindole | C14H11N | CID 13698 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. lcms.labrulez.com [lcms.labrulez.com]
- 6. m.youtube.com [m.youtube.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. chemguide.co.uk [chemguide.co.uk]
Application of Indole Derivatives in Neurodegenerative Disease Research: Advanced Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
Neurodegenerative diseases, including Alzheimer's, Parkinson's, and Huntington's, present a profound and growing challenge to global health. The complex and multifactorial nature of these disorders necessitates the exploration of novel therapeutic strategies. Indole derivatives, a versatile class of heterocyclic compounds, have emerged as a promising frontier in neurodegenerative disease research. This guide provides an in-depth exploration of the application of indole derivatives, offering a synthesis of their mechanisms of action, detailed experimental protocols for their evaluation, and a curated collection of quantitative data to inform and accelerate research and development in this critical area.
Introduction: The Therapeutic Potential of the Indole Scaffold
The indole nucleus, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry, found in a plethora of natural products and synthetic molecules with significant biological activities. In the context of neurodegenerative diseases, indole derivatives exhibit a remarkable polypharmacology, engaging with multiple key pathological pathways. Their therapeutic potential stems from a combination of antioxidant, anti-inflammatory, and anti-aggregation properties, making them attractive candidates for the development of multi-target-directed ligands.[1][2]
This guide will delve into the practical application of indole derivatives, providing researchers with the necessary tools to investigate their efficacy and mechanism of action in relevant preclinical models.
Key Mechanistic Insights and Therapeutic Targets
Indole derivatives exert their neuroprotective effects through a variety of mechanisms, often targeting the core drivers of neurodegeneration. Understanding these mechanisms is paramount for rational drug design and the interpretation of experimental outcomes.
Combating Oxidative Stress
Oxidative stress is a common pathological feature of many neurodegenerative diseases, arising from an imbalance between the production of reactive oxygen species (ROS) and the capacity of antioxidant defense systems.[2] Many indole derivatives, most notably the neurohormone melatonin and its analogues, are potent antioxidants.[3] They directly scavenge free radicals and upregulate the expression of endogenous antioxidant enzymes.[3][4]
Inhibition of Protein Misfolding and Aggregation
The misfolding and aggregation of specific proteins are hallmark pathological features of several neurodegenerative disorders, including the deposition of amyloid-beta (Aβ) plaques in Alzheimer's disease and the formation of α-synuclein-containing Lewy bodies in Parkinson's disease.[1] Certain indole derivatives, such as indirubin and its analogues, have been shown to inhibit the aggregation of both Aβ and α-synuclein, thereby mitigating their neurotoxic effects.[1][5]
Attenuation of Neuroinflammation
Chronic neuroinflammation, mediated by activated microglia and astrocytes, is a key contributor to the progression of neurodegeneration.[6] Indoleamine 2,3-dioxygenase 1 (IDO1) is a critical enzyme in the kynurenine pathway of tryptophan metabolism, and its upregulation in the brain is associated with neuroinflammation.[7][8] IDO1 inhibitors, many of which are indole-based, represent a promising therapeutic strategy to dampen neuroinflammatory responses.[9]
Modulation of Cholinergic and Monoaminergic Systems
Cognitive decline in Alzheimer's disease is linked to a deficit in the neurotransmitter acetylcholine. Indole-based compounds have been developed as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), the enzymes responsible for acetylcholine breakdown.[7][10] Similarly, in Parkinson's disease, the loss of dopaminergic neurons is a key feature. Indole derivatives have been investigated as inhibitors of monoamine oxidase B (MAO-B), an enzyme that degrades dopamine.[11]
Experimental Protocols and Methodologies
This section provides detailed, step-by-step protocols for key in vitro and in vivo assays to evaluate the therapeutic potential of indole derivatives in the context of neurodegenerative diseases.
In Vitro Assays
This assay is widely used to screen for compounds that inhibit the formation of Aβ fibrils.[12][13]
Materials:
-
Aβ (1-42) peptide
-
Thioflavin T (ThT)
-
Phosphate buffer (pH 7.4)
-
Test indole derivative
-
96-well black, clear-bottom microplate
-
Plate reader with fluorescence capabilities (Excitation: ~440 nm, Emission: ~485 nm)
Procedure:
-
Preparation of Aβ(1-42) Monomers: Dissolve lyophilized Aβ(1-42) peptide in hexafluoroisopropanol (HFIP) to a concentration of 1 mg/mL. Aliquot and evaporate the HFIP under a gentle stream of nitrogen. Store the resulting peptide film at -80°C. Immediately before use, reconstitute the peptide film in DMSO to a stock concentration of 5 mM and then dilute to the final working concentration in phosphate buffer.
-
Reaction Setup: In a 96-well plate, prepare the following reaction mixtures (final volume of 100 µL per well):
-
Control (Aβ alone): Aβ(1-42) (final concentration 10 µM) in phosphate buffer.
-
Test Compound: Aβ(1-42) (10 µM) and the indole derivative at various concentrations in phosphate buffer.
-
Blank: Phosphate buffer only.
-
-
Incubation: Incubate the plate at 37°C with continuous gentle shaking for 24-48 hours to allow for fibril formation.
-
Thioflavin T Addition: After incubation, add Thioflavin T solution (final concentration 20 µM) to each well.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity using a plate reader.
-
Data Analysis: Calculate the percentage inhibition of Aβ aggregation for each concentration of the test compound compared to the control. Determine the IC50 value, which is the concentration of the compound that inhibits 50% of Aβ aggregation.[14]
References
- 1. Immunohistochemistry for Tyrosine Hydroxylase (TH) Detection in Brain Sections [protocols.io]
- 2. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 3. niehs.nih.gov [niehs.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Discovery and characterization of novel indole and 7-azaindole derivatives as inhibitors of β-amyloid-42 aggregation for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design and synthesis of new indole drug candidates to treat Alzheimer’s disease and targeting neuro-inflammation using a multi-target-directed ligand (MTDL) strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Assessment of mouse motor behaviour via open field test, narrowing beam assay, inverted wire hang, and gai... [protocols.io]
- 10. bio-protocol.org [bio-protocol.org]
- 11. Indole-based melatonin analogues: Synthetic approaches and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Behavioral Assessments of Spontaneous Locomotion in a Murine MPTP-induced Parkinson's Disease Model [jove.com]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: Experimental Design for In Vivo Studies with 2-(3,4-Difluorophenyl)indole
Introduction: Contextualizing In Vivo Strategy for a Novel Kinase Inhibitor
The indole nucleus is a foundational scaffold in numerous biologically active compounds, recognized for its ability to mimic peptide structures and interact with a variety of protein targets.[1][2][3] The compound 2-(3,4-Difluorophenyl)indole represents a novel chemical entity with therapeutic potential. For the purposes of this guide, we will hypothesize that this compound has been identified through in silico and in vitro screening as a potent and selective inhibitor of a novel kinase, "Kinase X."[4][5] This kinase is implicated in the progression of pancreatic cancer, a malignancy with a significant need for new therapeutic options.
This document provides a comprehensive framework for the preclinical in vivo evaluation of this compound. The protocols herein are designed to systematically assess the compound's tolerability, pharmacokinetic profile, pharmacodynamic effects, and anti-tumor efficacy. The overarching goal is to generate a robust data package to support its advancement into further preclinical and potentially clinical development.[6] All experimental designs adhere to the highest ethical standards, incorporating the principles of the 3Rs (Replacement, Reduction, and Refinement) for animal welfare.[7][8][9][10]
Part 1: Foundational In Vivo Assessments
A logical, stepwise approach is crucial for evaluating a new chemical entity in vivo. The initial studies are designed to establish a safe and effective dosing window, which will then inform the design of more complex efficacy studies.
Formulation Development: Overcoming Bioavailability Hurdles
A significant percentage of new chemical entities are poorly soluble in aqueous media, which can severely limit oral bioavailability and complicate in vivo assessment.[11][12][13] An initial formulation screen is a critical first step.
Rationale: The goal is to develop a safe and effective vehicle for administration that maximizes the compound's exposure in the animal model. Using a suboptimal formulation can lead to an underestimation of a compound's true efficacy and toxicity.[14]
Key Strategies for Formulation:
-
Solubility Assessment: Determine the solubility of this compound in a panel of pharmaceutically acceptable excipients.
-
Vehicle Screening: Test various formulations, such as solutions using co-solvents (e.g., PEG400, DMSO), suspensions in vehicles like 0.5% methylcellulose, or lipid-based formulations which can enhance absorption.[14][15]
-
Stability Testing: Ensure the compound remains stable in the chosen formulation for the duration of the study.
Maximum Tolerated Dose (MTD) Study
The MTD is the highest dose of a drug that can be administered without causing unacceptable side effects or toxicity over a specified period.[16][17][18][19] This study is fundamental for designing subsequent efficacy and pharmacokinetic studies.[16][17]
Rationale: Establishing the MTD prevents unnecessary animal morbidity and ensures that the doses used in efficacy studies are relevant and not confounded by overt toxicity.[17] It maximizes the likelihood of observing potential anti-tumor effects while maintaining ethical standards.[17]
Protocol: Acute MTD Study in Healthy Mice
-
Animal Model: Use a standard strain of healthy mice (e.g., BALB/c or C57BL/6), age- and weight-matched (n=3-5 per group).
-
Dose Escalation: Administer single doses of this compound in the selected formulation via the intended clinical route (e.g., oral gavage). Start with a low dose and escalate in subsequent cohorts.
-
Observation Period: Monitor animals closely for 7-14 days for clinical signs of toxicity, including changes in weight, behavior, and appearance.
-
Endpoint: The MTD is defined as the highest dose that does not result in >20% body weight loss or significant clinical signs of distress.[17]
| Parameter | Description |
| Species/Strain | BALB/c mice |
| Number of Animals | 3-5 per dose group |
| Route of Administration | Oral gavage (or other intended route) |
| Dose Levels | Escalating doses (e.g., 10, 30, 100, 300 mg/kg) |
| Monitoring | Daily body weight, clinical observations |
| Study Duration | 7-14 days post-dose |
Part 2: Pharmacokinetic and Pharmacodynamic (PK/PD) Profiling
Understanding what the body does to the drug (pharmacokinetics) and what the drug does to the body (pharmacodynamics) is essential for correlating drug exposure with biological activity.[20]
Pharmacokinetic (PK) Study
A PK study measures the absorption, distribution, metabolism, and excretion (ADME) of a compound over time.[21][22] This provides critical information on bioavailability, half-life, and exposure levels.[21]
Rationale: PK data are essential for designing rational dosing schedules in efficacy studies to ensure that drug concentrations at the tumor site are maintained above the level required for target inhibition.[21][23]
Protocol: Single-Dose PK Study in Mice
-
Animal Model: Use healthy mice (e.g., BALB/c), with cannulated animals preferred for serial blood sampling if ethically justified and technically feasible.[24]
-
Dosing: Administer this compound at a dose below the MTD via both intravenous (IV) and the intended therapeutic route (e.g., oral). The IV arm is crucial for determining absolute bioavailability.
-
Sample Collection: Collect blood samples at multiple time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours) post-dose.[25]
-
Bioanalysis: Analyze plasma samples using a validated LC-MS/MS method to quantify the concentration of the parent drug.
-
Data Analysis: Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and t1/2 (half-life).[22]
| PK Parameter | Description |
| Cmax | Maximum observed plasma concentration |
| Tmax | Time at which Cmax is reached |
| AUC | Total drug exposure over time |
| t1/2 | Time for plasma concentration to decrease by half |
| F% | Oral Bioavailability (AUCoral / AUCiv) |
Pharmacodynamic (PD) / Biomarker Study
PD studies measure the biological effect of a drug on its target.[20][26] For our hypothetical Kinase X inhibitor, this involves measuring the inhibition of the kinase or its downstream signaling pathway in vivo.
Rationale: A PD study provides direct evidence of target engagement in a living organism, linking drug exposure (PK) to the desired biological effect.[27][28] This is a critical step in validating the drug's mechanism of action and establishing a PK/PD relationship.[20][29]
Protocol: In Vivo Target Inhibition Study
-
Animal Model: Use tumor-bearing mice (e.g., pancreatic cancer xenograft model, see Part 3).
-
Dosing: Administer a single dose of this compound at a therapeutically relevant dose (informed by MTD and PK studies).
-
Tissue Collection: Euthanize cohorts of animals at various time points post-dose (e.g., 2, 8, 24 hours). Collect tumor and relevant surrogate tissues.
-
Biomarker Analysis: Analyze tissue lysates for the levels of phosphorylated Kinase X (p-Kinase X) and a key downstream substrate (e.g., p-Substrate Y) using methods like Western Blot or ELISA.
-
Correlation: Correlate the level of target inhibition with the plasma concentrations of the drug at the corresponding time points from the PK study.
Diagram: Integrated PK/PD Experimental Workflow
Caption: Workflow for correlating drug exposure with target engagement.
Part 3: Anti-Tumor Efficacy Evaluation
With a well-defined therapeutic window and evidence of target engagement, the next step is to assess the anti-tumor efficacy of this compound in a relevant cancer model.
Animal Model Selection: Human Tumor Xenografts
The choice of animal model is critical for the translatability of preclinical findings.[10][30][31] For an initial efficacy study, a human pancreatic cancer cell line-derived xenograft (CDX) model is a standard and robust choice.[32][33][34]
Rationale: CDX models are well-established, reproducible, and allow for a clear assessment of a drug's direct anti-tumor activity.[33][35] Using an immunocompromised mouse (e.g., nude or NSG) is necessary to prevent rejection of the human tumor cells.[33]
Model: PANC-1 or MIA PaCa-2 human pancreatic cancer cells implanted subcutaneously in athymic nude mice.
Protocol: Xenograft Efficacy Study
-
Tumor Implantation: Subcutaneously inject cancer cells (e.g., 5 x 10^6 PANC-1 cells) into the flank of each mouse.
-
Tumor Growth & Randomization: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize mice into treatment and control groups with equal average tumor volumes.
-
Treatment:
-
Vehicle Control Group: Administer the formulation vehicle on the same schedule as the treatment groups.
-
Treatment Groups: Administer this compound at one or more doses below the MTD (e.g., daily oral gavage for 21 days).
-
Positive Control Group (Optional): Include a standard-of-care agent for pancreatic cancer (e.g., gemcitabine) to validate the model's responsiveness.
-
-
Monitoring: Measure tumor volume (using calipers) and body weight 2-3 times per week. Monitor for any signs of toxicity.
-
Endpoints:
-
Primary Endpoint: Tumor Growth Inhibition (TGI). The study is typically concluded when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³).
-
Secondary Endpoint: Body weight changes as an indicator of tolerability.
-
-
Data Analysis: Calculate the percent TGI for each treatment group compared to the vehicle control. Statistical significance should be determined using appropriate tests (e.g., ANOVA).
| Parameter | Description |
| Animal Model | Athymic nude mice with PANC-1 subcutaneous xenografts |
| Group Size | 8-10 mice per group |
| Treatment Arms | Vehicle, this compound (e.g., 50 mg/kg), Positive Control |
| Dosing Schedule | Daily oral gavage for 21 days |
| Primary Readout | Tumor volume (mm³) |
| Secondary Readout | Body weight (g) |
Diagram: Hypothetical Kinase X Signaling Pathway
Caption: Inhibition of the Kinase X signaling cascade.
Ethical Considerations and Self-Validation
All animal experiments must be conducted under a protocol approved by an Institutional Animal Care and Use Committee (IACUC) or equivalent ethics committee.[7] Key principles include:
-
Humane Endpoints: Clearly define criteria for euthanasia, such as excessive tumor burden or signs of distress, to minimize animal suffering.[7][36][37][38]
-
Statistical Power: Use the minimum number of animals required to achieve statistically significant results.
-
Refinement: Employ techniques that minimize pain and distress, such as appropriate handling and anesthesia for any procedures.[7][36][39]
-
Transparency: Report all aspects of the experimental design and animal welfare in accordance with ARRIVE guidelines.[7]
Protocols are designed to be self-validating through the inclusion of control groups. The vehicle control validates that the observed effects are due to the compound itself, while a positive control (in efficacy studies) confirms the sensitivity of the model system.
Conclusion
This guide outlines a rigorous, logical, and ethically sound framework for the in vivo evaluation of this compound. By systematically determining the MTD, characterizing the PK/PD relationship, and assessing anti-tumor efficacy in a validated xenograft model, researchers can build a comprehensive data package. This structured approach provides the necessary foundation for making informed decisions about the future development of this promising novel kinase inhibitor.
References
- 1. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 3. researchgate.net [researchgate.net]
- 4. openaccesspub.org [openaccesspub.org]
- 5. Advancements in small molecule drug design: A structural perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. toolbox.eupati.eu [toolbox.eupati.eu]
- 7. Ethical Statement on Experimental Animal Research | Medical and Pharmaceutical Journal [pharmacoj.com]
- 8. krebsliga.ch [krebsliga.ch]
- 9. forskningsetikk.no [forskningsetikk.no]
- 10. Guidelines for the welfare and use of animals in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 14. future4200.com [future4200.com]
- 15. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 16. catalog.labcorp.com [catalog.labcorp.com]
- 17. pacificbiolabs.com [pacificbiolabs.com]
- 18. researchgate.net [researchgate.net]
- 19. pharmoutsourcing.com [pharmoutsourcing.com]
- 20. An Introduction to the Use of Pharmacodynamic Biomarkers in Drug Development [hayesbiomarkerconsulting.com]
- 21. selvita.com [selvita.com]
- 22. sygnaturediscovery.com [sygnaturediscovery.com]
- 23. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. parazapharma.com [parazapharma.com]
- 25. bioivt.com [bioivt.com]
- 26. In Vivo PD - Creative Biolabs [creative-biolabs.com]
- 27. nuvisan.com [nuvisan.com]
- 28. Pharmacodynamic Biomarkers | Pharmacological Effects | Parallel Reaction Monitoring [biognosys.com]
- 29. Pharmacodynamic Modelling of Biomarker Data in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. roswellpark.org [roswellpark.org]
- 32. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 34. HT29 Xenograft Model | Xenograft Services: CDX, PDX, PDO, Syngeneic [xenograft.net]
- 35. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 36. Ethical considerations regarding animal experimentation - PMC [pmc.ncbi.nlm.nih.gov]
- 37. OBSERVE: Guidelines for the Refinement of Rodent Cancer Models - INFRAFRONTIER [infrafrontier.eu]
- 38. norecopa.no [norecopa.no]
- 39. animal-journal.eu [animal-journal.eu]
Troubleshooting & Optimization
addressing stability problems of 2-(3,4-Difluorophenyl)indole in experimental conditions
Answering the call of researchers and drug development professionals, this Technical Support Center provides a comprehensive guide to addressing the stability challenges of 2-(3,4-Difluorophenyl)indole in experimental settings. As Senior Application Scientists, we have structured this resource to move beyond simple instructions, focusing on the underlying chemical principles to empower you with robust, self-validating solutions.
Frequently Asked Questions (FAQs)
Q1: My stock solution of this compound is changing color. What is happening and is the compound usable?
A1: A color change, typically to a yellowish or brownish hue, is a common indicator of degradation. The indole scaffold is susceptible to oxidation, which can lead to the formation of colored oligomeric or polymeric impurities.[1][2] The initial oxidation products can include compounds like indoxyl and isatin.[1][2][3] While minor discoloration may not significantly impact potency in preliminary experiments, it signifies compromised purity. For sensitive assays (e.g., quantitative biology, in vivo studies), it is crucial to use a fresh, pure sample. We recommend quantifying the purity of the discolored solution using HPLC before further use.[4][5]
Q2: What is the single most important factor to consider for the long-term storage of solid this compound?
A2: For the solid compound, the most critical factor is protection from light. Indole derivatives are known to be photosensitive and can degrade upon exposure to UV and even ambient light over time.[6][7] Store the solid in an amber vial in a desiccator, preferably in a freezer (-20°C or -80°C) to minimize both photo-degradation and potential reactions with atmospheric moisture or oxygen.
Q3: Can I dissolve this compound in aqueous buffers for my cell-based assays?
A3: Direct dissolution in purely aqueous buffers is often problematic due to low solubility. More importantly, the stability of the difluorophenyl group can be pH-dependent.[8] It is standard practice to first prepare a concentrated stock solution in an organic solvent like DMSO or ethanol and then dilute this stock into the aqueous assay medium. This minimizes the compound's exposure time to potentially harsh aqueous conditions. Always prepare the final aqueous solution fresh before each experiment. The final concentration of the organic solvent in the assay should be kept low (typically <0.5%) to avoid solvent-induced artifacts.
Q4: I'm observing a loss of fluorine from my compound during a reaction. Is this expected?
A4: Yes, this phenomenon, known as defluorination, can occur under certain conditions. The C-F bond is strong, but it is not inert. Defluorination of fluorinated indoles can be triggered by harsh reaction conditions, such as high temperatures or the use of strong acids or bases.[8] Certain transition metal catalysts used in cross-coupling reactions can also facilitate C-F bond cleavage if conditions are not carefully optimized.[8] If you suspect defluorination, we recommend analyzing your reaction mixture by LC-MS to detect the presence of the corresponding des-fluoro species.
Troubleshooting Guide: Compound Instability
This guide provides a systematic approach to identifying and solving common stability problems encountered with this compound.
Issue 1: Degradation in Solution During Storage
-
Problem: You observe a decrease in the concentration of the parent compound over time in your stock solution, confirmed by HPLC or LC-MS analysis.
-
Probable Cause: The primary culprits are oxidation and photodecomposition. The electron-rich indole ring is susceptible to attack by atmospheric oxygen, a process that can be accelerated by light.[6][9] The choice of solvent can also play a significant role; some solvents may contain peroxide impurities or be less effective at protecting the compound.[6]
-
Solution Protocol:
-
Solvent Selection: Use high-purity, anhydrous, aprotic solvents such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) for stock solutions. For some indole derivatives, protic solvents like ethanol have been shown to improve photostability.[6]
-
Inert Atmosphere: Before dissolving the compound, degas the solvent by bubbling argon or nitrogen through it for 15-20 minutes. Prepare the stock solution under an inert atmosphere (e.g., in a glovebox or using a nitrogen-flushed vial).
-
Storage Conditions: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and air exposure. Store these aliquots at -80°C in amber glass vials, tightly sealed with parafilm.
-
Issue 2: Compound Instability in Experimental Media (pH-Related)
-
Problem: The compound appears stable in the organic stock solution but degrades rapidly when diluted into aqueous buffers or cell culture media.
-
Probable Cause: The pH of the aqueous medium is likely outside the compound's stability range. Both acidic and basic conditions can catalyze the degradation of indole-containing molecules and may promote defluorination of the phenyl ring.[8][10][11] The ionization state of the indole nitrogen can change with pH, altering its reactivity and degradation pathways.[12]
-
Solution Protocol:
-
Determine pH Stability Profile: Perform a preliminary experiment by incubating this compound at your target concentration in a series of buffers with varying pH values (e.g., pH 4, 6, 7.4, 8.5).
-
Time-Course Analysis: At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot from each buffer, quench any further reaction (e.g., by dilution in a stable solvent like acetonitrile), and analyze by HPLC to quantify the remaining parent compound.
-
Optimize Experimental pH: Based on the results, adjust your experimental protocol to use a buffer system where the compound exhibits maximum stability. Most neutral phenolic compounds show good stability in the pH 4-7 range.[10] If the required experimental pH is destabilizing, minimize the incubation time as much as possible.
-
Table 1: Recommended Storage and Handling Conditions
| Parameter | Solid Compound | Stock Solution (in DMSO/DMF) |
|---|---|---|
| Temperature | -20°C to -80°C | -80°C |
| Light | Protect from light (Amber vial) | Protect from light (Amber vial) |
| Atmosphere | Store under Argon or Nitrogen | Prepare under inert gas; overlay with Argon |
| Container | Tightly sealed glass vial | Tightly sealed glass vial |
| Handling | Weigh quickly; avoid moisture | Use gas-tight syringes; avoid freeze-thaw |
Visualized Workflows and Pathways
A logical approach is critical for efficiently diagnosing stability issues. The following workflow provides a decision tree for troubleshooting.
Caption: Troubleshooting workflow for compound degradation.
The indole ring is prone to oxidation. While the specific pathway for this compound requires experimental confirmation, a generally accepted aerobic degradation pathway for many indoles proceeds through several key intermediates.[2][13][14]
Caption: Generalized oxidative degradation pathway for indoles.
References
- 1. ovid.com [ovid.com]
- 2. scispace.com [scispace.com]
- 3. Frontiers | Biodegradation and Biotransformation of Indole: Advances and Perspectives [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Solvent-Induced Changes in Photophysics and Photostability of Indole-Naphthyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. ACP - Atmospheric oxidation mechanism and kinetics of indole initiated by âOH and âCl: a computational study [acp.copernicus.org]
- 10. extractionmagazine.com [extractionmagazine.com]
- 11. researchgate.net [researchgate.net]
- 12. ibisscientific.com [ibisscientific.com]
- 13. Biodegradation and Biotransformation of Indole: Advances and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 2-(3,4-Difluorophenyl)indole
Welcome to the technical support center for the synthesis of 2-(3,4-Difluorophenyl)indole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to optimize your synthetic outcomes.
Introduction
This compound is a crucial structural motif found in numerous pharmacologically active compounds. Its synthesis, while conceptually straightforward, can present several challenges that impact yield and purity. This guide offers practical, experience-driven advice to navigate these complexities, ensuring reproducible and high-yielding preparations.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis of this compound, offering causative explanations and actionable solutions.
Issue 1: Consistently Low Yields in Fischer Indole Synthesis
Question: My Fischer indole synthesis of this compound from (3,4-difluorophenyl)hydrazine and a suitable ketone/aldehyde precursor is consistently yielding less than 40%. What are the primary factors I should investigate?
Answer: Low yields in the Fischer indole synthesis are a common yet solvable issue.[1] The reaction is sensitive to several parameters that must be carefully controlled.
Causality and Solutions:
-
Inappropriate Acid Catalyst: The choice and concentration of the acid catalyst are critical for the reaction's success.[1][2] Both Brønsted acids (e.g., H₂SO₄, polyphosphoric acid (PPA), p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃) can be effective.[1][2][3] The difluorophenyl group's electron-withdrawing nature can affect the reactivity of the hydrazine, necessitating a stronger acid or higher temperatures to facilitate the key[4][4]-sigmatropic rearrangement.[3][5][6][7]
-
Troubleshooting Steps:
-
Catalyst Screening: If using a mild acid like acetic acid, consider switching to a stronger protonic acid like PPA or a Lewis acid such as ZnCl₂.[2][5]
-
Concentration Optimization: Empirically determine the optimal catalyst loading. Too little may result in an incomplete reaction, while too much can lead to side reactions and degradation.
-
-
-
Reaction Temperature and Duration: The Fischer indole synthesis often requires elevated temperatures to drive the reaction to completion.[1] However, excessive heat or prolonged reaction times can lead to the decomposition of starting materials or the desired product.[1]
-
Troubleshooting Steps:
-
Temperature Optimization: Systematically vary the reaction temperature (e.g., 80 °C, 100 °C, 120 °C) while monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Time-Course Study: Run the reaction and take aliquots at different time points (e.g., 2h, 4h, 6h, 12h) to identify when the product formation is maximized and degradation begins.
-
-
-
Poor Quality of Starting Materials: Impurities in the (3,4-difluorophenyl)hydrazine or the carbonyl compound can significantly inhibit the reaction or lead to the formation of unwanted byproducts.[1]
-
Troubleshooting Steps:
-
Purity Verification: Confirm the purity of your starting materials using techniques like NMR or melting point analysis.
-
Purification of Starting Materials: If necessary, purify the hydrazine (e.g., by recrystallization) and distill the ketone/aldehyde before use.
-
-
-
Atmosphere and Moisture: The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, especially at higher temperatures. Water can interfere with the acid catalyst and intermediates.[1]
-
Troubleshooting Steps:
-
Inert Atmosphere: Ensure your reaction setup is properly flushed with an inert gas.
-
Anhydrous Conditions: Use anhydrous solvents and reagents. Dry your glassware thoroughly before use.
-
-
Issue 2: Formation of Multiple Products and Purification Challenges
Question: My reaction mixture shows multiple spots on the TLC plate, and I'm struggling to isolate the pure this compound. What are the likely side products and how can I improve the purification process?
Answer: The formation of multiple products is often due to side reactions or the use of unsymmetrical ketones, leading to isomeric products.[1] Indoles can also be sensitive to purification conditions.[8]
Causality and Solutions:
-
Formation of Regioisomers: If you are using an unsymmetrical ketone, two different regioisomeric indoles can be formed.[1] The selectivity is influenced by the acidity of the medium and steric factors.[1]
-
Side Reactions and Degradation: Harsh reaction conditions (high temperatures, strong acids) can lead to various side reactions, including polymerization and decomposition of the indole product.[1] The electron-rich nature of the indole ring makes it susceptible to acidic conditions.[9]
-
Troubleshooting Steps:
-
Milder Conditions: Explore milder reaction conditions, such as using a less concentrated acid or a lower reaction temperature.
-
Microwave-Assisted Synthesis: Microwave irradiation can often reduce reaction times and minimize the formation of byproducts by providing rapid and uniform heating.[10][11][12]
-
-
-
Purification-Induced Degradation: Standard silica gel for column chromatography is acidic and can cause degradation of sensitive indoles, often visible as streaking on the TLC plate or discoloration of the column fractions.[8]
-
Troubleshooting Steps:
-
Deactivate Silica Gel: Neutralize the acidic sites on the silica gel by flushing the packed column with an eluent containing a small amount of a non-nucleophilic base, such as triethylamine (0.5-1%).[8]
-
Use Alumina: Consider using neutral or basic alumina as the stationary phase for chromatography.[8]
-
Recrystallization: If the crude product is a solid with reasonable purity (>85%), recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be an effective purification method.[8]
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most effective modern synthetic methods for preparing 2-arylindoles like this compound, beyond the classical Fischer synthesis?
A1: While the Fischer indole synthesis is a classic method, several modern palladium-catalyzed cross-coupling reactions offer alternative and often more efficient routes to 2-arylindoles. These methods generally exhibit broader functional group tolerance and can provide higher yields.
-
Palladium-Catalyzed C-H Arylation: This approach involves the direct arylation of the indole C2 position.[4] It is a highly efficient method for creating the C-C bond between the indole and the aryl group.[4]
-
Buchwald-Hartwig Amination: This powerful palladium-catalyzed cross-coupling reaction can be used to form the C-N bond, which is a key step in some indole syntheses.[13][14] While more commonly used for N-arylation, variations of this methodology can be adapted for the synthesis of the indole core.[13][14][15][16]
-
Larock Indole Synthesis: This method involves the palladium-catalyzed reaction of an o-alkynylaniline with an aryl halide. It is a versatile method for preparing 2,3-disubstituted indoles.[17]
| Method | Key Features | Potential Advantages |
| Fischer Indole Synthesis | Reaction of an arylhydrazine with a ketone or aldehyde under acidic conditions.[3][5][6][7] | Readily available starting materials, well-established. |
| Pd-Catalyzed C-H Arylation | Direct coupling of an indole with an aryl halide.[4] | High atom economy, good functional group tolerance.[4] |
| Buchwald-Hartwig Amination | Pd-catalyzed coupling of an amine and an aryl halide.[14] | Broad substrate scope, mild reaction conditions.[14] |
| Larock Indole Synthesis | Pd-catalyzed reaction of an o-alkynylaniline with an aryl halide.[17] | Access to highly substituted indoles.[17] |
Q2: How can microwave-assisted synthesis improve the yield of this compound?
A2: Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating and improving the efficiency of many organic reactions, including the Fischer indole synthesis.[10][11][12]
-
Rapid and Uniform Heating: Microwaves provide rapid and uniform heating of the reaction mixture, which can significantly reduce reaction times from hours to minutes.[10] This minimizes the potential for thermal decomposition of starting materials and products, often leading to higher yields and cleaner reaction profiles.[12]
-
Enhanced Reaction Rates: The high temperatures and pressures that can be safely achieved in a sealed microwave reactor can dramatically increase reaction rates. This can be particularly beneficial for the synthesis of this compound, where the electron-withdrawing fluorine atoms may slow down the reaction.
-
Improved Regioselectivity: In some cases, the rapid heating provided by microwaves can lead to improved regioselectivity in reactions where multiple products are possible.[11]
A study by Müller and colleagues demonstrated the efficiency of microwave-assisted one-pot syntheses for producing indoles, achieving good yields in just 20-30 minutes.[10]
Q3: What analytical techniques are most suitable for monitoring the reaction progress and characterizing the final product?
A3: Proper reaction monitoring and product characterization are essential for optimizing the synthesis and ensuring the identity and purity of the final compound.
-
Reaction Monitoring:
-
Thin Layer Chromatography (TLC): TLC is an indispensable tool for qualitatively monitoring the progress of the reaction. It allows for the rapid visualization of the consumption of starting materials and the formation of the product and any byproducts.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides more detailed information, allowing for the separation of components in the reaction mixture and the determination of their molecular weights. This is particularly useful for identifying intermediates and side products.
-
-
Product Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the structure of the final product and confirming its identity. For this compound, ¹⁹F NMR will also be a critical technique for confirming the presence and substitution pattern of the fluorine atoms.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the product, which confirms its elemental composition.
-
Melting Point: The melting point of a solid product is a good indicator of its purity. A sharp melting point range suggests a pure compound.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule, such as the N-H stretch of the indole ring.
-
Experimental Protocols
Protocol 1: General Procedure for Microwave-Assisted Fischer Indole Synthesis
This protocol provides a general guideline. Optimization of time, temperature, and reagent stoichiometry may be necessary.
-
To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add (3,4-difluorophenyl)hydrazine hydrochloride (1.0 mmol), the appropriate ketone or aldehyde (1.1 mmol), and a suitable solvent (e.g., ethanol or acetic acid, 3-5 mL).
-
Add the acid catalyst (e.g., p-toluenesulfonic acid, 0.1 mmol, or a few drops of concentrated H₂SO₄).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes).
-
After the reaction is complete, cool the vial to room temperature.
-
Quench the reaction by pouring the mixture into ice-water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Visualizations
Fischer Indole Synthesis Workflow
Caption: A generalized workflow for the Fischer indole synthesis.
Troubleshooting Decision Tree for Low Yield
Caption: A decision tree for troubleshooting low yields.
References
- 1. benchchem.com [benchchem.com]
- 2. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. One-step synthesis of 2-arylindoles from indolines via Pd-catalyzed oxidative dehydrogenation and C2-selective arylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]
- 7. jk-sci.com [jk-sci.com]
- 8. benchchem.com [benchchem.com]
- 9. bhu.ac.in [bhu.ac.in]
- 10. Three- and Four-Component Syntheses of 3-Arylmethylindoles by Microwave-Assisted One-Pot Heck Isomerization-Fischer Indolization (Alkylation) (HIFI and HIFIA) Sequences [organic-chemistry.org]
- 11. A microwave-assisted facile regioselective Fischer indole synthesis and antitubercular evaluation of novel 2-aryl-3,4-dihydro-2H-thieno[3,2-b]indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ijrpr.com [ijrpr.com]
- 13. Recent Progress Concerning the N-Arylation of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product barettin in aqueous con ... - Chemical Communications (RSC Publishing) DOI:10.1039/C9CC02554E [pubs.rsc.org]
- 16. research.rug.nl [research.rug.nl]
- 17. Palladium-catalyzed synthesis of 2,3-disubstituted indoles via arylation of ortho-alkynylanilines with arylsiloxanes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
avoiding degradation of 2-(3,4-Difluorophenyl)indole during experimental procedures
Technical Support Center: 2-(3,4-Difluorophenyl)indole
Welcome to the technical support center for this compound. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this and structurally related 2-arylindoles. The indole nucleus, while a cornerstone of countless pharmaceuticals, is notoriously susceptible to degradation under common experimental conditions. This document provides field-proven troubleshooting advice and best practices to help you maintain the integrity of your compound, ensuring reproducible and successful outcomes.
Troubleshooting Guide: Diagnosing and Solving Degradation Issues
This section addresses specific problems you may encounter during your experimental work. Each issue is presented with its likely cause and a series of actionable steps for resolution.
Issue 1: My reaction mixture or purified sample is developing a pink, purple, or brown discoloration.
-
Question: I've just completed a synthesis or am running a column, and my previously off-white solution/solid has turned a distinct color. What is causing this, and how can I prevent it?
-
Answer: This is the most common sign of indole degradation, primarily due to air oxidation . The electron-rich pyrrole ring of the indole is highly susceptible to oxidation, which can be initiated by atmospheric oxygen, light, or trace metal and acid impurities. This process often forms radical cations that can dimerize or polymerize into highly conjugated, colored species.[1]
Causality Explained: The C-3 position of the indole is particularly electron-rich and is the initial site of many electrophilic attacks and oxidative processes. While the C-2 aryl substituent offers some steric hindrance, it does not prevent the fundamental reactivity of the indole core.
Recommended Actions:
-
Inert Atmosphere is Crucial: Always handle this compound under an inert atmosphere (high-purity nitrogen or argon). This applies to reactions, workups, purifications, and storage.
-
Degas Your Solvents: Before use, sparge solvents with nitrogen or argon for 15-20 minutes to remove dissolved oxygen. This is especially critical for solvents used in reactions and chromatography.
-
Protect from Light: Indole derivatives can be photosensitive, and light can catalyze the formation of radicals that initiate oxidation.[2][3] Wrap your reaction flasks, separatory funnels, and chromatography columns in aluminum foil.
-
Chelate Trace Metals: If you suspect metal-catalyzed oxidation (e.g., from residual palladium catalysts or metal spatulas), consider washing your organic extracts with a dilute solution of EDTA during workup.
-
Issue 2: My compound is decomposing on a silica gel column. The TLC of the crude material looks clean, but the collected fractions are impure.
-
Question: I'm attempting to purify my product using standard flash chromatography, but I'm recovering a mixture of my product and new, often more polar, impurities. Why is this happening on the column?
-
Answer: This is a classic problem caused by the inherent acidity of standard silica gel . The surface of silica gel is covered with silanol groups (Si-OH), which are acidic and can act as a solid-phase acid catalyst.[4] For a sensitive compound like a 2-arylindole, this acidic environment can catalyze degradation, dimerization, or polymerization directly on the column.
Recommended Actions:
-
Deactivate the Silica Gel: This is the most effective solution. Before loading your sample, flush the packed column with your chosen eluent containing 0.5-1% triethylamine (Et₃N) or another volatile amine.[4] Continue to use this amine-modified eluent throughout the entire purification process. The amine neutralizes the acidic sites on the silica surface.
-
Switch to a Different Stationary Phase: If deactivation is insufficient, consider using neutral or basic alumina. Alumina is generally less harsh for acid-sensitive compounds. Perform a small-scale TLC on an alumina plate first to ensure your compound is mobile and separates well.[4]
-
Work Quickly: Do not let your compound sit on the column for extended periods. Prepare all your fractions and equipment in advance to run the chromatography as efficiently as possible.
-
Consider Alternative Purification: If the compound is exceptionally sensitive, chromatography may not be suitable. Recrystallization is a much milder technique and should be your first choice if the crude product is a solid with relatively high purity (>90%).[4]
-
Issue 3: I'm observing low yields and significant tar formation in acid-catalyzed reactions (e.g., Fischer Indole Synthesis).
-
Question: I'm using a standard protocol that calls for a strong acid like polyphosphoric acid (PPA) or sulfuric acid, but my reaction is yielding mostly intractable black tar instead of the desired indole. What's going wrong?
-
Answer: While the Fischer Indole Synthesis and other cyclization reactions require an acid catalyst, the indole product itself is often unstable to the very conditions used for its formation.[5] Strong acids can protonate the indole at the C-3 position, forming an indoleninium ion that is highly susceptible to polymerization or attack by other nucleophiles, leading to tar.
Recommended Actions:
-
Moderate the Acid Strength and Amount: Switch from strong protic acids to milder Lewis acids like ZnCl₂, BF₃·OEt₂, or even acid-impregnated clays. If using a protic acid, carefully control the stoichiometry and consider using a weaker acid like acetic acid.
-
Control the Temperature: Many acid-catalyzed degradations are highly temperature-dependent. Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Monitor progress carefully by TLC.
-
Optimize Reaction Time: Do not let the reaction run longer than necessary. Once the starting material is consumed (as judged by TLC), quench the reaction immediately by pouring it into a cold, basic solution (e.g., ice-water with NaHCO₃ or NH₄OH). This neutralizes the acid and prevents further degradation of the product during workup.
-
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for solid this compound?
A1: To ensure maximum stability, the solid compound should be stored with multiple layers of protection:
-
Atmosphere: Under a dry, inert atmosphere (argon is preferred over nitrogen for long-term storage).
-
Container: In a tightly sealed amber glass vial to protect from light and moisture.
-
Temperature: In a freezer at -20°C or below.[6]
-
Purity: Ensure the material is of high purity before long-term storage, as impurities can often catalyze degradation.
Q2: Is this compound sensitive to basic conditions?
A2: Generally, indoles are much more stable under basic conditions than acidic ones. The indole N-H proton is weakly acidic (pKa ≈ 17), and deprotonation with a strong base (e.g., NaH, LDA) to form the indolide anion is a common synthetic strategy. This anion is typically stable. However, exposure to strong aqueous bases (like concentrated NaOH) at high temperatures for prolonged periods can potentially lead to hydrolysis if other sensitive functional groups are present on the molecule, though the core indole ring is robust.
Q3: What analytical method is best for detecting early signs of degradation?
A3: Reverse-phase HPLC with a UV-Vis or PDA detector is the gold standard for stability assessment.[7] It provides a quantitative measure of purity and can resolve closely related degradation products. For quick qualitative checks during a reaction, TLC is sufficient. If you need to identify the structure of a degradation product, LC-MS is invaluable, as it provides the molecular weight of the impurity.
Q4: Can I use chlorinated solvents like dichloromethane (DCM) or chloroform with this compound?
A4: Yes, but with caution. Commercial grades of chlorinated solvents can contain trace amounts of HCl, which can cause acid-catalyzed degradation. It is best practice to use freshly distilled or inhibitor-free grades. Alternatively, you can pass the solvent through a small plug of basic alumina immediately before use to remove any acidic impurities.
Visualized Degradation & Prevention Workflows
The following diagrams illustrate the key degradation pathways and a recommended workflow for preventing decomposition during purification.
Caption: Primary routes of degradation for 2-arylindoles.
Caption: Decision workflow for chromatographic purification.
Data Summary & Protocols
Table 1: Recommended Handling and Storage Conditions
| Parameter | Solid State | In Solution |
| Atmosphere | Inert Gas (Argon or N₂) | Inert Gas (Argon or N₂) |
| Temperature | -20°C or colder | -20°C (short-term) |
| Light | Protect from light (Amber Vial) | Protect from light (Foil Wrap) |
| Solvents | N/A | Use anhydrous, degassed solvents |
| Purity | Store only when >98% pure | Prepare fresh for best results |
Protocol: Purification via Deactivated Silica Gel Chromatography
This protocol provides a step-by-step method for purifying acid-sensitive indoles.
-
Slurry Preparation:
-
In a beaker, prepare a slurry of silica gel in your starting eluent (e.g., 95:5 Hexane:Ethyl Acetate).
-
Add triethylamine (Et₃N) to the slurry to a final concentration of 1% v/v. Stir for 5 minutes.
-
-
Column Packing:
-
Pour the slurry into your chromatography column and pack using pressure, as you would for standard flash chromatography.
-
-
Column Equilibration:
-
Flush the packed column with at least 3-5 column volumes of the starting eluent that also contains 1% Et₃N . This ensures the entire stationary phase is neutralized.[4]
-
-
Sample Loading:
-
Dissolve your crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Adsorb this solution onto a small amount of silica gel (~1-2x the weight of your crude product).
-
Carefully evaporate the solvent to obtain a dry, free-flowing powder.
-
Gently load this dry-loaded sample onto the top of the equilibrated column.
-
-
Elution and Collection:
-
Begin eluting with your starting eluent (containing 1% Et₃N).
-
Gradually increase the polarity of the eluent as needed to move your product down the column. Ensure that the Et₃N concentration remains constant in all your solvent mixtures.
-
Collect fractions and monitor by TLC.
-
-
Workup of Fractions:
-
Combine the fractions containing the pure product.
-
Concentrate using a rotary evaporator. The triethylamine is volatile and will co-evaporate with the solvent. For final traces, you can place the sample under high vacuum for an extended period.
-
References
- 1. Oxidation of indole by cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Photocatalytic degradation of indole in a circulating upflow reactor by UV/TiO2 process--influence of some operating parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. uwindsor.ca [uwindsor.ca]
- 6. benchchem.com [benchchem.com]
- 7. Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Reaction Conditions for Functionalizing the Indole Core
From the desk of the Senior Application Scientist
Welcome to the technical support center for indole core functionalization. The indole scaffold is a cornerstone in medicinal chemistry and natural product synthesis, yet its rich and often competing reactivity presents unique challenges in the laboratory.[1] This guide is designed to move beyond simple protocols and provide you, the research scientist, with a deeper understanding of the causal factors governing reaction outcomes. Here, we address the most common issues encountered during indole functionalization through a series of troubleshooting guides and frequently asked questions, grounded in established chemical principles and supported by authoritative literature.
Section 1: The Regioselectivity Challenge: N1 vs. C3 Functionalization
One of the most frequent challenges in indole chemistry is controlling the site of alkylation. The indole nucleus possesses two primary nucleophilic sites: the N1 nitrogen and the C3 carbon. The outcome of an alkylation reaction is a delicate balance of base strength, solvent polarity, temperature, and substrate electronics.
Frequently Asked Questions (FAQs)
Q1: My N-alkylation reaction is giving me a mixture of N1- and C3-alkylated products. How can I improve selectivity for the N1 position?
A1: This is a classic regioselectivity problem that typically points to incomplete deprotonation of the indole nitrogen. When the N-H proton is not fully removed, the neutral indole acts as the nucleophile. In this state, the C3 position is often more nucleophilic than the nitrogen, leading to competitive C3-alkylation.[2]
To favor N-alkylation, you must ensure the formation of the indolide anion, which is a much stronger nucleophile at the nitrogen position.[3]
Troubleshooting Steps:
-
Choice of Base and Solvent: The combination of a strong, non-nucleophilic base and a polar aprotic solvent is critical. Sodium hydride (NaH) in anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF) is the standard for a reason.[2][4] The base must be strong enough (pKa of conjugate acid > ~20) to irreversibly deprotonate the indole N-H (pKa ≈ 17). Weaker bases like K₂CO₃ can result in an equilibrium that allows for C3-alkylation to occur.
-
Reaction Temperature: Increasing the reaction temperature can decisively favor N-alkylation. In some systems, raising the temperature to 80 °C has been shown to achieve complete N1 selectivity.[2][4]
-
Order of Addition: Always add the base to the indole solution and allow sufficient time for complete deprotonation (often indicated by the cessation of hydrogen gas evolution when using NaH) before adding the alkylating agent. Adding the alkylating agent dropwise can also help maintain a low concentration, reducing side reactions.[5]
Q2: I'm observing dialkylation (both N1 and C3 positions are alkylated). What causes this and how can I prevent it?
A2: Dialkylation occurs when the initial N-alkylated product undergoes a second alkylation at the C3 position. This is common with highly reactive alkylating agents or under forcing conditions (e.g., prolonged reaction times or high temperatures).
Preventative Measures:
-
Control Stoichiometry: Use a modest excess (e.g., 1.05–1.2 equivalents) of the alkylating agent. A large excess will drive the reaction towards dialkylation.[2]
-
Monitor Reaction Progress: Use TLC or LC-MS to track the consumption of the starting material and the formation of the desired mono-alkylated product. Quench the reaction as soon as the starting material is consumed to prevent over-alkylation.
-
Lower the Temperature: If dialkylation persists, lowering the reaction temperature after the initial deprotonation step can help control the reactivity of the system.[2]
Comparative Data: N-Alkylation vs. C-Alkylation Conditions
| Parameter | Conditions Favoring N1-Alkylation | Conditions Favoring C3-Alkylation | Rationale |
| Base | Strong, non-nucleophilic bases (e.g., NaH, LiH, n-BuLi) | Weaker bases (e.g., K₂CO₃) or acidic conditions | Strong bases ensure complete deprotonation to the N-centered indolide anion.[2][3] Weaker bases or acidic media favor the neutral indole, where C3 is highly nucleophilic. |
| Solvent | Polar aprotic (e.g., DMF, THF, DMSO) | Protic or less polar solvents | Polar aprotic solvents effectively solvate the cation of the base (e.g., Na⁺) without interfering with the nucleophilicity of the indolide anion.[6] |
| Temperature | Moderate to high (e.g., 25 °C to 80 °C) | Generally lower temperatures | Higher temperatures can overcome the kinetic barrier to N-alkylation, often making it the thermodynamic product.[4] |
Troubleshooting Workflow: Poor N/C-3 Selectivity
This decision tree can guide your optimization process when faced with poor regioselectivity in alkylation reactions.
Caption: Troubleshooting decision tree for poor N/C-3 selectivity.
Section 2: C-H Functionalization: Targeting the Benzene Core (C4-C7)
While the pyrrole ring (C2/C3) is electronically rich and reactive, functionalizing the benzene core of the indole is significantly more challenging due to the lower intrinsic reactivity of these C-H bonds.[7][8] Success in this area almost always relies on the strategic installation of a directing group (DG).[9][10]
Frequently Asked Questions (FAQs)
Q3: I need to functionalize the C4 position of my indole, but all my attempts result in reaction at C2 or C3. What is the standard approach?
A3: Directing groups are the most effective strategy to override the inherent reactivity of the indole core and achieve functionalization at the C4-C7 positions.[7][10] These groups are temporarily installed on the indole (typically at N1 or C3) and coordinate to a transition metal catalyst, delivering it to a specific, proximate C-H bond on the benzene ring for activation.
Key Strategies:
-
N1-Directing Groups for C7/C6 Functionalization: Groups like N-P(O)tBu₂ can direct palladium catalysts to the C7 position and copper catalysts to the C6 position.[10]
-
C3-Directing Groups for C4/C5 Functionalization: Installing a pivaloyl or aldehyde group at the C3 position can effectively direct palladium-catalyzed arylation to the C4 position.[10][11]
-
Transient or Removable DGs: The ideal directing group should be easy to install and remove after the C-H functionalization step. Pivaloyl groups, for example, can often be removed under basic conditions.
Common Directing Groups for Site-Selective C-H Functionalization
| Directing Group (Position) | Metal Catalyst | Target Position | Reference |
| N-P(O)tBu₂ (N1) | Palladium (Pd) | C7 | [10] |
| N-P(O)tBu₂ (N1) | Copper (Cu) | C6 | [10] |
| C3-Pivaloyl (C3-COtBu) | Palladium (Pd) | C4 | [7][10] |
| C3-Aldehyde (C3-CHO) | Palladium (Pd) | C4 | [11] |
| N-Pivaloyl (N1-COtBu) | Rhodium (Rh) | C7 | [8] |
Conceptual Workflow: Directed C-H Functionalization
The following diagram illustrates the general principle of using a directing group to achieve site-selectivity that counters the natural electronic bias of the indole ring.
Caption: Contrasting undirected vs. directed C-H functionalization.
Section 3: Troubleshooting Low Yield and Catalyst Issues
Q4: My palladium-catalyzed C-H functionalization is sluggish and gives low yields. I suspect catalyst deactivation. What are the likely causes and solutions?
A4: Catalyst deactivation is a frequent culprit in palladium-catalyzed reactions involving electron-rich heterocycles like indole.[9] The indole product itself can sometimes coordinate to the palladium center, inhibiting catalytic turnover.
Potential Causes and Solutions:
-
Catalyst Poisoning: Impurities in reagents or solvents can act as poisons. Ensure all materials are high purity and that solvents are anhydrous and properly degassed.
-
Product Inhibition: The newly formed functionalized indole can bind to the Pd catalyst more strongly than the starting material.
-
Incorrect Oxidant: Many Pd(II)-catalyzed C-H functionalizations require a stoichiometric oxidant (e.g., AgOAc, Cu(OAc)₂, benzoquinone) to regenerate the active catalyst from the Pd(0) state formed at the end of the catalytic cycle.[9][13]
-
Solution: Optimize the oxidant. The choice of oxidant can be critical and is often substrate-dependent. Ensure the correct stoichiometry is used.
-
Section 4: Protecting Group Strategies
Q5: The functional groups on my indole are not compatible with the strong base required for N-alkylation. What are my options?
A5: When sensitive functional groups are present, you must either change your reaction conditions or temporarily protect the indole N-H.
-
Alternative Conditions: Mitsunobu reactions can achieve N-alkylation under milder, neutral conditions, though this requires an alcohol as the alkylating agent.[5]
-
Protecting Groups (PGs): The most common strategy is to protect the indole nitrogen. The choice of PG is critical and depends on the subsequent reaction steps you plan to perform.
-
Phenylsulfonyl (PhSO₂): A robust, electron-withdrawing group. It is stable to many reaction conditions but requires harsh methods for removal.[14]
-
Boc (tert-Butoxycarbonyl): Easily installed and removed with acid (e.g., TFA), but not stable to strongly acidic or very high-temperature conditions.
-
SEM ([2-(trimethylsilyl)ethoxy]methyl): Stable to a wide range of conditions and can be removed with fluoride sources (e.g., TBAF).[15][16]
-
Section 5: Experimental Protocols
This section provides a representative, detailed protocol for a common transformation.
Protocol 1: General Procedure for N-Alkylation of Indole using NaH
This protocol is a generalized example and should be optimized for specific substrates and alkylating agents.
Materials:
-
Indole substrate (1.0 eq.)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 - 1.2 eq.)
-
Anhydrous Dimethylformamide (DMF)
-
Alkylating agent (e.g., alkyl bromide) (1.05 - 1.2 eq.)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: To a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the indole substrate.
-
Dissolution: Add anhydrous DMF to dissolve the indole (concentration typically 0.1-0.5 M).
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add the sodium hydride portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30-60 minutes, or until gas evolution ceases, to ensure complete deprotonation.[5]
-
Alkylation: Add the alkylating agent dropwise to the cold reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature (or heat to a higher temperature if required for your specific transformation) and stir overnight. Monitor the reaction progress by TLC or LC-MS.
-
Quenching: Once the reaction is complete, cool the mixture back to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate (3x).
-
Washing: Combine the organic layers and wash with water (2x) and then with brine (1x) to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure N-alkylated indole.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. youtube.com [youtube.com]
- 4. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. soc.chim.it [soc.chim.it]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. BJOC - Palladium-catalyzed dual C–H or N–H functionalization of unfunctionalized indole derivatives with alkenes and arenes [beilstein-journals.org]
- 14. researchgate.net [researchgate.net]
- 15. Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole | Semantic Scholar [semanticscholar.org]
- 16. pubs.acs.org [pubs.acs.org]
Technical Support Center: Strategies to Improve the Bioavailability of Indole-Based Compounds
Introduction
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and pharmaceuticals.[1][2] Despite their therapeutic promise, many indole derivatives suffer from poor aqueous solubility and/or low permeability, leading to significant challenges in achieving adequate oral bioavailability.[3][4] This guide serves as a technical support center for researchers, scientists, and drug development professionals encountering these issues. It provides in-depth, troubleshooting-oriented answers to common questions, grounded in established scientific principles and field-proven methodologies.
Section 1: Formulation-Based Strategies
Formulation science offers powerful tools to overcome the inherent physicochemical limitations of a drug molecule without altering its chemical structure. The primary goal is to enhance the dissolution rate and/or apparent solubility of the compound in the gastrointestinal (GI) tract.
Q1.1: My indole compound is highly lipophilic and has poor aqueous solubility. How can lipid-based formulations like Self-Emulsifying Drug Delivery Systems (SEDDS) help?
A1.1: The Mechanism and Application of SEDDS
Self-Emulsifying Drug Delivery Systems (SEDDS) are isotropic mixtures of oils, surfactants, and sometimes cosolvents, designed to improve the oral absorption of lipophilic drugs (Biopharmaceutics Classification System [BCS] Class II or IV).[5][6] The core principle is to present the drug in a solubilized, pre-concentrate form. Upon oral administration, the gentle agitation and aqueous fluids of the GI tract cause the system to spontaneously form a fine oil-in-water (o/w) emulsion.[5][7]
This process offers several advantages:
-
Enhanced Solubilization: The drug remains dissolved in the oil droplets, bypassing the slow dissolution step that typically limits the absorption of poorly soluble compounds.[8]
-
Increased Surface Area: The formation of nano- or micro-sized emulsion droplets dramatically increases the surface area for drug absorption.
-
Improved Permeation: Surfactants can modulate the intestinal membrane's permeability, and the lipid components can facilitate lymphatic uptake, which allows the drug to bypass first-pass metabolism in the liver.[9][10]
Indole-based compounds, which are often lipophilic, are excellent candidates for SEDDS formulation. Several commercial drugs, such as cyclosporin A (Sandimmun Neoral®) and ritonavir (Norvir®), have successfully utilized this technology to achieve significant bioavailability enhancement.[5][8]
Experimental Workflow: SEDDS Formulation Development
Caption: Workflow for developing a SEDDS formulation.
Protocol: Screening and Formulation of a Liquid SEDDS
-
Excipient Screening (Solubility Study): a. Determine the solubility of your indole compound in various oils (e.g., Capryol 90, Labrafil M 1944 CS), surfactants (e.g., Kolliphor EL, Tween 80), and cosolvents (e.g., Transcutol HP, PEG 400). b. Add an excess amount of the compound to 2 mL of each excipient in a sealed vial. c. Shake the vials in an isothermal shaker at 25°C for 48 hours to reach equilibrium. d. Centrifuge the samples at 3000 rpm for 15 minutes. e. Quantify the amount of dissolved drug in the supernatant using a validated HPLC method. f. Select the excipients that show the highest solubilizing capacity for your compound.[11]
-
Constructing Ternary Phase Diagrams: a. Based on solubility results, select an oil, surfactant, and cosolvent. b. Prepare mixtures with varying ratios of the three components (e.g., from 9:1:0 to 1:9:0, covering all possible combinations). c. For each mixture, add a fixed amount of the indole compound and vortex until dissolved. d. Titrate 100 µL of each mixture with purified water, observing for the formation of a clear or slightly bluish emulsion under gentle agitation. e. Plot the compositions on a ternary phase diagram to identify the region where spontaneous and efficient emulsification occurs.
-
Characterization and Optimization: a. Prepare several formulations from the optimal region identified in the phase diagram. b. Droplet Size Analysis: Dilute the formulation (e.g., 1:100) with water and measure the mean droplet size and Polydispersity Index (PDI) using Dynamic Light Scattering (DLS). Aim for a droplet size < 200 nm and a PDI < 0.3 for optimal performance. c. Thermodynamic Stability: Subject the formulations to centrifugation (3500 rpm for 30 min) and freeze-thaw cycles (e.g., -20°C to 25°C, three cycles) to check for phase separation or drug precipitation.
Troubleshooting Guide for SEDDS Formulation
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Drug Precipitation Upon Dilution | Poor drug solubility in the final emulsion; insufficient surfactant concentration. | Increase the surfactant-to-oil ratio. Select a surfactant with a higher HLB value. Consider adding a cosolvent to improve drug solubility. |
| Phase Separation or Cracking | Imbalance in the oil/surfactant/cosolvent ratio; thermodynamic instability. | Re-evaluate the ternary phase diagram to find a more stable region. Increase the concentration of the emulsifier. |
| Large Droplet Size (>500 nm) | Inefficient self-emulsification; incorrect excipient selection. | Choose surfactants with a higher HLB value (>12).[8] Optimize the oil-to-surfactant ratio. Ensure the use of a cosolvent if necessary to reduce interfacial tension. |
| Inconsistent In Vitro Dissolution | Formulation variability; sensitivity to dissolution media pH or composition. | Ensure robust manufacturing/preparation process. Test dissolution in different biorelevant media (e.g., FaSSIF, FeSSIF) to assess performance under fed and fasted conditions. |
Q1.2: I'm considering nanotechnology. What are the advantages of using Solid Lipid Nanoparticles (SLNs) for my indole derivative?
A1.2: The Rationale for Solid Lipid Nanoparticles (SLNs)
SLNs are colloidal drug carriers where the liquid lipid (oil) of an emulsion is replaced by a solid lipid, creating a solid matrix in the nanometer range (50-1000 nm).[12][13] They merge the advantages of polymeric nanoparticles and lipid emulsions, offering a robust platform for improving the bioavailability of poorly soluble drugs.[12][14]
Key advantages include:
-
Controlled Release: The solid lipid matrix reduces the mobility of the entrapped drug, allowing for sustained or controlled release profiles.[12][15]
-
Enhanced Stability: The solid matrix protects the encapsulated drug from chemical and enzymatic degradation in the GI tract.[14][15]
-
Biocompatibility and Safety: SLNs are typically formulated with physiological and biodegradable lipids (e.g., triglycerides, waxes), which are generally recognized as safe (GRAS).[13]
-
Improved Bioavailability: The small particle size ensures a large surface area for absorption. Furthermore, SLNs can be absorbed via the lymphatic system, mitigating the first-pass effect.[13][16]
Given that many indole derivatives are susceptible to metabolism, the protective and controlled-release properties of SLNs make them a highly attractive formulation strategy.[1][17]
Mechanism of SLN-Mediated Bioavailability Enhancement
Caption: SLN pathway for enhancing oral bioavailability.
Protocol: Preparation of SLNs by High-Pressure Homogenization (HPH)
This is a widely used and scalable method for SLN production.[16]
-
Preparation of Lipid and Aqueous Phases: a. Lipid Phase: Dissolve the indole compound and a solid lipid (e.g., Compritol 888 ATO, glyceryl monostearate) by heating 5-10°C above the lipid's melting point. b. Aqueous Phase: Dissolve a surfactant (e.g., Poloxamer 188, Tween 80) in purified water and heat to the same temperature as the lipid phase.
-
Pre-emulsion Formation: a. Add the hot aqueous phase to the hot lipid phase under high-speed stirring (e.g., using an Ultra-Turrax) for 5-10 minutes. This creates a coarse oil-in-water emulsion.
-
High-Pressure Homogenization: a. Immediately transfer the hot pre-emulsion to a high-pressure homogenizer (pre-heated to the same temperature). b. Homogenize the mixture for 3-5 cycles at a pressure of 500-1500 bar.
-
Cooling and SLN Formation: a. Cool the resulting hot nanoemulsion in an ice bath or at room temperature. The lipid droplets recrystallize, forming solid lipid nanoparticles.
-
Characterization: a. Particle Size and Zeta Potential: Analyze using DLS to confirm size is within the desired range and to assess surface charge (zeta potential), which indicates stability against aggregation. b. Entrapment Efficiency (EE%): Separate the free drug from the SLNs (e.g., by ultra-centrifugation). Quantify the drug in the supernatant and calculate the EE% using the formula: EE% = [(Total Drug - Free Drug) / Total Drug] x 100.
Troubleshooting Guide for SLN Preparation
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Large Particle Size / Aggregation | Insufficient homogenization pressure or cycles; low surfactant concentration. | Increase homogenization pressure and/or number of cycles. Increase the surfactant concentration. Optimize the lipid-to-surfactant ratio. |
| Low Entrapment Efficiency (EE%) | Poor drug solubility in the lipid melt; drug partitioning into the aqueous phase during homogenization. | Select a lipid in which the drug has higher solubility. Use a lipid with a more imperfect crystal lattice to create more space for the drug.[12] |
| Particle Growth During Storage | Polymorphic transitions of the lipid matrix; Ostwald ripening. | Add a second lipid to form a Nanostructured Lipid Carrier (NLC), which creates a less ordered crystal lattice. Optimize surfactant concentration for better steric/electrostatic stabilization. |
| Drug Expulsion During Storage | Recrystallization of the lipid into a more stable, ordered polymorphic form, squeezing the drug out. | Use a blend of lipids to frustrate crystal growth. Store at a lower temperature (e.g., 4°C). |
Section 2: Chemical Modification Strategies
When formulation approaches are insufficient or when the goal is to fundamentally improve the molecule's intrinsic properties, chemical modification becomes a key strategy.
Q2.1: My indole compound has an ionizable group. Can salt formation improve its bioavailability?
A2.1: The Role of Salt Formation in Enhancing Dissolution
Yes, salt formation is one of the most common and effective strategies for improving the bioavailability of ionizable compounds, particularly weak acids and bases.[18] Over 50% of marketed drugs exist in a salt form.[18] The principle is based on altering the physicochemical properties of the solid state to favor dissolution.
The key benefits are:
-
Increased Dissolution Rate: Salts of weak acids or bases generally exhibit a much higher dissolution rate compared to their corresponding free forms at the same pH.[18] This is because the salt form creates a different pH in the diffusion layer surrounding the dissolving particle, which can significantly enhance solubility in that microenvironment.
-
Enhanced Aqueous Solubility: By converting a neutral molecule into an ionic salt, its solubility in aqueous media can be dramatically increased.[19][20]
For a successful salt, the pKa difference (ΔpKa) between the drug and the counter-ion is crucial. A general rule of thumb is that a ΔpKa > 3 is required for stable salt formation.[18]
Decision Logic for Salt Formation
Caption: Decision tree for pursuing a salt formation strategy.
Protocol: High-Throughput Salt Screening
-
Counter-ion Selection: Choose a diverse set of pharmaceutically acceptable counter-ions (e.g., for a basic drug: HCl, mesylate, sulfate, tartrate; for an acidic drug: sodium, potassium, tromethamine).
-
Solvent Selection: Select a range of solvents with different polarities (e.g., ethanol, acetone, water, ethyl acetate).
-
Screening: a. Dissolve the indole compound (free base or acid) in each selected solvent. b. Add a stoichiometric amount of the counter-ion solution to the drug solution in a 96-well plate format. c. Allow the solvent to evaporate slowly at room temperature or under controlled conditions. d. Visually inspect each well for the formation of crystalline solids.
-
Characterization of Hits: a. Scrape the solid material from promising wells. b. Analyze using techniques like X-Ray Powder Diffraction (XRPD) to confirm the formation of a new, crystalline solid form. c. Use Differential Scanning Calorimetry (DSC) to determine the melting point and thermal stability. d. Assess the aqueous solubility and dissolution rate of the new salt forms compared to the parent compound.
Troubleshooting Guide for Salt Development
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Formation of Amorphous Material or Oil | High solubility of the salt in the chosen solvent; insufficient time for crystal growth.[21] | Use a less-solubilizing solvent or an anti-solvent to induce precipitation. Try different crystallization techniques (e.g., cooling, slurry). |
| Salt Disproportionation | The salt converts back to the free acid/base form in solution (e.g., in the GI tract) if the pH is unfavorable. | Select a counter-ion that provides a more stable salt (check ΔpKa). Consider an enteric coating to bypass the acidic environment of the stomach. |
| High Hygroscopicity | The salt form readily absorbs moisture from the air, affecting stability and handling. | Screen for different salt forms, as hygroscopicity is counter-ion dependent. Control humidity during manufacturing and storage. |
| Common Ion Effect | The solubility of a hydrochloride salt may be suppressed in the stomach due to the high concentration of chloride ions in gastric acid.[21] | Consider a different salt form (e.g., mesylate, sulfate) that would not be subject to this effect. |
Q2.2: When is a prodrug strategy appropriate for an indole-based compound?
A2.2: The Prodrug Approach for Overcoming Fundamental Barriers
A prodrug is a pharmacologically inactive derivative of a parent drug molecule that undergoes enzymatic or chemical conversion in vivo to release the active drug.[22] This strategy is employed when the parent drug has a fundamental limitation that cannot be overcome by formulation alone.
A prodrug approach is appropriate for an indole compound when you face:
-
Poor Permeability: If the indole is too polar to cross the intestinal membrane, a lipophilic moiety can be attached to create a prodrug that is more readily absorbed. This moiety is then cleaved post-absorption.
-
Low Aqueous Solubility: Attaching a polar, ionizable group (e.g., phosphate, amino acid) can create a highly water-soluble prodrug suitable for parenteral administration or improved dissolution.[23]
-
Site-Specific Targeting: A prodrug can be designed to be activated by an enzyme that is overexpressed in a target tissue (e.g., tumors), thereby concentrating the active drug at the site of action and reducing systemic toxicity.[24][25]
-
Metabolic Instability: A labile functional group on the indole ring can be masked by the prodrug moiety to protect it from first-pass metabolism.
Conceptual Workflow: Prodrug Design and Validation
Caption: The iterative process of designing and validating a prodrug.
Troubleshooting Guide for Prodrug Development
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete In Vivo Conversion | The converting enzyme is not present in sufficient quantities, or the linker is too stable. | Design a more labile linker. Ensure the chosen linker is a substrate for common enzymes (e.g., esterases, phosphatases).[22] |
| Prodrug is a P-gp Efflux Substrate | The prodrug itself is recognized and pumped out by efflux transporters like P-glycoprotein, negating the permeability advantage. | Modify the prodrug structure to reduce its affinity for efflux transporters. Co-administer with a P-gp inhibitor (in research settings). |
| Formation of Toxic Metabolites | The cleaved promoiety is toxic. | Select a promoiety that is GRAS (Generally Recognized As Safe), such as an amino acid or a short-chain fatty acid. |
| Poor Chemical Stability | The prodrug hydrolyzes prematurely in the formulation or in the GI tract before absorption. | Design a more stable linker. For oral drugs, consider enteric coating to protect against stomach acid. |
References
- 1. Indole Antitumor Agents in Nanotechnology Formulations: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Harnessing nanotechnology for efficient delivery of indole-based drugs in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Self-emulsifying drug delivery systems (SEDDS) for improved oral delivery of lipophilic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Self Emulsifying Drug Delivery Systems: An Approach To Modify Drug Performance [journalijiar.com]
- 7. Self-Emulsifying Delivery Systems for Poorly Absorbed Drugs | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsn.araijournal.com]
- 8. sphinxsai.com [sphinxsai.com]
- 9. What are the methods used for enhancement of bioavailability? [synapse.patsnap.com]
- 10. upm-inc.com [upm-inc.com]
- 11. tandfonline.com [tandfonline.com]
- 12. A Recent Update: Solid Lipid Nanoparticles for Effective Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. The Science of Solid Lipid Nanoparticles: From Fundamentals to Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Solid lipid nanoparticles (SLNs) to improve oral bioavailability of poorly soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Preparation of a Crystalline Salt of Indomethacin and Tromethamine by Hot Melt Extrusion Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. m.youtube.com [m.youtube.com]
- 21. rjpdft.com [rjpdft.com]
- 22. researchgate.net [researchgate.net]
- 23. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Indole-3-acetic acids and horseradish peroxidase: a new prodrug/enzyme combination for targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of 2-(3,4-Difluorophenyl)indole and Other Indole Derivatives in Drug Discovery
For researchers, scientists, and drug development professionals, the indole scaffold represents a cornerstone in medicinal chemistry, offering a versatile framework for the design of novel therapeutic agents.[1][2][3] This guide provides an in-depth comparative analysis of 2-(3,4-Difluorophenyl)indole, placing its physicochemical properties and biological activities in context with other key indole derivatives. By examining experimental data and elucidating structure-activity relationships (SAR), we aim to provide a comprehensive resource to inform future drug discovery efforts.
Introduction to the 2-Phenylindole Scaffold
The 2-phenylindole core is a privileged structure in drug discovery, renowned for its presence in a multitude of biologically active compounds.[1][2] These derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The introduction of substituents, particularly fluorine atoms, onto the phenyl ring can significantly modulate the compound's electronic properties, lipophilicity, metabolic stability, and ultimately, its biological efficacy and target specificity. This guide will focus on the impact of di-fluorination at the 3 and 4-positions of the phenyl ring as seen in this compound.
Physicochemical Properties: The Impact of Fluorination
The strategic incorporation of fluorine atoms is a common tactic in medicinal chemistry to enhance a molecule's drug-like properties. Fluorine's high electronegativity and relatively small size can lead to improved metabolic stability and binding affinity.[4] A key physicochemical parameter influenced by fluorination is lipophilicity, often expressed as the logarithm of the partition coefficient (LogP).
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Calculated LogP |
| 2-Phenylindole | C₁₄H₁₁N | 193.25 | 3.6 |
| 2-(4-Fluorophenyl)indole | C₁₄H₁₀FN | 211.24 | 3.8 |
| This compound | C₁₄H₉F₂N | 229.23 | 4.1 |
Note: Calculated LogP values can vary slightly depending on the algorithm used. The values presented here are for comparative purposes.
As evidenced in the table, the addition of fluorine atoms to the phenyl ring progressively increases the calculated LogP value. This increased lipophilicity can influence the compound's ability to cross cell membranes, potentially enhancing its bioavailability and cellular uptake. However, it is a parameter that must be carefully balanced, as excessively high lipophilicity can lead to poor aqueous solubility and non-specific binding.[5][6][7][8][9]
Comparative Biological Activities
The true measure of a drug candidate's potential lies in its biological activity. Here, we compare the known activities of this compound with its non-fluorinated and mono-fluorinated analogs, focusing on anticancer, antimicrobial, and anti-inflammatory properties.
Anticancer Activity
2-Phenylindole derivatives have garnered significant attention as potential anticancer agents, primarily through their ability to inhibit tubulin polymerization and act as selective estrogen receptor modulators (SERMs).[1][2]
While direct comparative IC50 data for this compound against its non- and mono-fluorinated counterparts from a single study is limited, analysis of various studies on 2-phenylindoles allows for an informed discussion on structure-activity relationships. For instance, a study on novel 2-phenylindole derivatives linked to other heterocyclic systems demonstrated potent cytotoxic activities against various cancer cell lines, with some compounds showing IC50 values in the low micromolar range.[10] Another study highlighted the potent antiproliferative activity of bisindole and a combretastatin A4 conjugate of 2-phenylindole in breast cancer cells.[1]
Generally, the introduction of electron-withdrawing groups, such as fluorine, on the 2-phenyl ring can enhance anticancer activity. This is often attributed to improved binding interactions with the target protein.
Table of Comparative Anticancer Activity (IC50 in µM) of Representative 2-Phenylindole Derivatives
| Compound | MCF-7 (Breast) | PC3 (Prostate) | HCT-116 (Colon) | HepG2 (Liver) | Reference |
| Doxorubicin (Control) | 0.98 ± 0.09 | 6.5 ± 0.4 | 0.87 ± 0.06 | 1.2 ± 0.1 | [10] |
| Compound 2 | > 100 | > 100 | 74 ± 0.63 | 86 ± 1.5 | [10] |
| Compound 3a | 1.31 ± 0.8 | > 100 | 84 ± 0.97 | 84 ± 2.9 | [10] |
| Compound 10 | > 100 | 7.8 ± 3.3 | 86 ± 2.3 | 91 ± 1.1 | [10] |
Note: The compounds listed above are examples from a study on novel 2-phenylindole derivatives to illustrate the range of activities observed within this class. Direct comparative data for this compound from the same study is not available.
Many 2-phenylindole derivatives exert their anticancer effects by disrupting the microtubule dynamics essential for cell division. They bind to the colchicine binding site on β-tubulin, inhibiting its polymerization into microtubules. This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[11]
References
- 1. benchchem.com [benchchem.com]
- 2. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ML for LogP and pKa in Fluorine-Containing Derivatives [blackthorn.ai]
- 7. chemrxiv.org [chemrxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. japsonline.com [japsonline.com]
- 11. mdpi.com [mdpi.com]
A Comparative Guide to the Structure-Activity Relationship of 2-(3,4-Difluorophenyl)indole Analogs as BRAF Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 2-(3,4-difluorophenyl)indole analogs, a promising class of compounds targeting the BRAF kinase. By examining the impact of various structural modifications on their biological activity, we aim to furnish researchers and drug development professionals with a comprehensive understanding of the key pharmacophoric features driving their potency and selectivity. This document will delve into the rationale behind experimental design, present comparative data against established inhibitors, and provide detailed protocols for the evaluation of these compounds.
Introduction: The Significance of BRAF Inhibition and the Rise of Indole-Based Analogs
The mitogen-activated protein kinase (MAPK) signaling pathway is a critical regulator of cell proliferation, differentiation, and survival.[1] A key component of this cascade, the BRAF serine/threonine kinase, has emerged as a major therapeutic target in oncology, particularly due to the high frequency of activating mutations, such as the V600E substitution, in various cancers, including melanoma, colorectal cancer, and thyroid cancer.[1][2][3] The constitutive activation of the MAPK pathway by mutant BRAF drives uncontrolled cell growth and tumor progression.[4]
The development of selective BRAF inhibitors, such as vemurafenib and dabrafenib, has revolutionized the treatment of BRAF-mutant melanoma.[2][5] These agents, however, are not without their limitations, including the development of resistance and paradoxical activation of the MAPK pathway in cells with wild-type BRAF.[6][7] This has spurred the search for novel BRAF inhibitors with improved efficacy and safety profiles. The indole scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors.[8] The this compound framework, in particular, has shown significant promise in the development of potent and selective BRAF inhibitors. This guide will explore the nuanced SAR of this chemical series to inform the design of next-generation therapeutics.
Core Structure-Activity Relationship Insights
The SAR of this compound analogs as BRAF inhibitors can be systematically dissected by considering modifications at three key positions: the indole core, the 2-phenyl ring, and substitutions on the indole nitrogen and other positions.
The Indole Core and its Bioisosteres
The indole nucleus serves as a crucial scaffold, anchoring the molecule within the ATP-binding pocket of the BRAF kinase. Modifications to this core can significantly impact binding affinity and selectivity.
-
Pyrrole vs. Indole: While both pyrrole and indole can serve as the core heterocyclic system, the additional benzene ring of the indole scaffold allows for more extensive hydrophobic interactions within the kinase domain, often leading to enhanced potency.[4]
-
Azaindole Analogs: The replacement of a carbon atom in the indole's benzene ring with a nitrogen atom, forming an azaindole, can introduce additional hydrogen bonding opportunities with the hinge region of the kinase, a key interaction for many kinase inhibitors.[9] This modification is a common strategy to enhance binding affinity.
Substitutions on the 2-Phenyl Ring
The 2-(3,4-difluorophenyl) moiety is a critical component for potent BRAF inhibition. The fluorine atoms play a multifaceted role in modulating the compound's properties.
-
Role of Fluorine: The difluoro substitution pattern is crucial for activity. The electron-withdrawing nature of fluorine can influence the electronic properties of the phenyl ring and enhance binding interactions. Furthermore, fluorine substitution can improve metabolic stability and membrane permeability. Studies on related N-(3-ethynyl-2,4-difluorophenyl)sulfonamides have shown that the position of fluorine substitution on the phenyl ring significantly impacts inhibitory activity, with meta-substitutions often being favorable.[10]
-
Other Substitutions: While the difluoro pattern is common, other substitutions on the phenyl ring can be explored to optimize potency and selectivity. Small hydrophobic groups or hydrogen bond acceptors/donors could potentially form additional interactions with the active site.
Modifications on the Indole Nitrogen and Other Positions
Substitutions on the indole nitrogen (N1 position) and other positions of the indole ring provide opportunities to fine-tune the physicochemical properties and biological activity of the analogs.
-
N1-Substitution: The indole N-H can act as a hydrogen bond donor. Alkylation or arylation at this position can modulate the compound's lipophilicity and pharmacokinetic properties. Small alkyl groups are often well-tolerated and can enhance cell permeability.
-
C3-Position: The C3 position of the indole is often a site for introducing linkers to connect to other functional groups. These linkers can extend into solvent-exposed regions of the active site, providing opportunities for further optimization of potency and selectivity.
-
C5 and C6-Positions: Modifications at the C5 and C6 positions of the indole ring can influence the electronic properties of the indole core and provide vectors for attaching solubilizing groups or other functionalities to improve the overall drug-like properties of the compounds.
Comparative Analysis with Established BRAF Inhibitors
To contextualize the potential of this compound analogs, it is essential to compare their performance with clinically approved BRAF inhibitors.
| Compound Class | Target | Key Structural Features | Reported IC50 (BRAF V600E) | Clinical Status |
| This compound Analogs | BRAF V600E | Indole core, 3,4-difluorophenyl group | Varies with substitution (nM to µM range) | Preclinical/Investigational |
| Vemurafenib | BRAF V600E | Azaindole core, chlorophenyl group, sulfonamide side chain | ~31 nM | Approved |
| Dabrafenib | BRAF V600E | Thiazole-imidazole core, sulfonamide side chain | ~0.8 nM | Approved |
| Encorafenib | BRAF V600E | Carbamate-linked pyrimidine core | ~0.3 nM | Approved |
Data compiled from various sources for illustrative purposes. Actual values may vary depending on the specific analog and assay conditions.
The this compound scaffold offers a distinct structural framework compared to the core structures of approved BRAF inhibitors. This presents an opportunity to develop inhibitors with different binding modes and potentially overcome some of the resistance mechanisms associated with current therapies. For instance, the indole core may offer different hydrophobic interactions compared to the azaindole of vemurafenib or the thiazole-imidazole of dabrafenib.
Experimental Protocols
To facilitate the evaluation and comparison of novel this compound analogs, this section provides detailed, step-by-step methodologies for key in vitro and in vivo assays.
In Vitro BRAF Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of the BRAF kinase.
Principle: The assay quantifies the phosphorylation of a substrate (e.g., MEK1) by the BRAF kinase. Inhibition of this phosphorylation event by a test compound is measured.
Materials:
-
Recombinant human BRAF V600E enzyme
-
Recombinant human MEK1 (inactive)
-
ATP
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
Test compounds dissolved in DMSO
-
Phospho-MEK1 specific antibody
-
Detection reagent (e.g., HRP-conjugated secondary antibody and chemiluminescent substrate)
-
96-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the test compound dilutions to the assay buffer.
-
Add the BRAF V600E enzyme to each well and incubate for 10-15 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of MEK1 substrate and ATP.
-
Incubate the reaction mixture at 30°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Detect the amount of phosphorylated MEK1 using an ELISA-based method with a phospho-MEK1 specific antibody.
-
Measure the signal using a plate reader.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the BRAF kinase activity.
Cell-Based Proliferation Assay
This assay assesses the ability of a compound to inhibit the growth of cancer cells harboring the BRAF V600E mutation.
Principle: The assay measures the number of viable cells after treatment with the test compound over a period of time.
Materials:
-
BRAF V600E mutant cancer cell line (e.g., A375 melanoma cells)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds dissolved in DMSO
-
Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo)
-
96-well cell culture plates
Procedure:
-
Seed the BRAF V600E mutant cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the test compounds.
-
Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color or luminescence development.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the GI50 value, which is the concentration of the compound that inhibits 50% of cell growth.
In Vivo Xenograft Model
This assay evaluates the antitumor efficacy of a compound in a living organism.
Principle: Human cancer cells are implanted into immunocompromised mice, and the effect of the test compound on tumor growth is monitored.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
BRAF V600E mutant cancer cell line
-
Matrigel (optional, to enhance tumor formation)
-
Test compound formulated in a suitable vehicle for administration (e.g., oral gavage, intraperitoneal injection)
-
Calipers for tumor measurement
Procedure:
-
Inject a suspension of BRAF V600E mutant cancer cells (e.g., mixed with Matrigel) subcutaneously into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the test compound or vehicle to the respective groups according to a predetermined dosing schedule.
-
Measure the tumor volume using calipers at regular intervals (e.g., twice a week). Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
-
Compare the tumor growth inhibition in the treatment group to the control group to determine the in vivo efficacy of the compound.
Visualizing Key Concepts
To further elucidate the concepts discussed, the following diagrams created using Graphviz (DOT language) provide visual representations of the BRAF signaling pathway, a typical experimental workflow for SAR studies, and the core chemical scaffold.
Caption: The BRAF signaling pathway and the point of intervention for this compound analogs.
Caption: A typical experimental workflow for structure-activity relationship (SAR) studies.
References
- 1. Challenges and Opportunities in the Crusade of BRAF Inhibitors: From 2002 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The discovery of vemurafenib for the treatment of BRAF-mutated metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An updated literature on BRAF inhibitors (2018-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of indole derivatives as novel inhibitors targeting B-Raf kinase [html.rhhz.net]
- 5. BRAF inhibitors in Melanoma: Structural Insights, Therapeutic Resistance, and Biological Evaluation of Quinazoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of 1-(3,3-dimethylbutyl)-3-(2-fluoro-4-methyl-5-(7-methyl-2-(methylamino)pyrido[2,3-d]pyrimidin-6-yl)phenyl)urea (LY3009120) as a pan-RAF inhibitor with minimal paradoxical activation and activity against BRAF or RAS mutant tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. oncotarget.com [oncotarget.com]
- 8. Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Silico Studies of Novel Vemurafenib Derivatives as BRAF Kinase Inhibitors [mdpi.com]
- 10. N-(3-Ethynyl-2,4-difluorophenyl)sulfonamide Derivatives as Selective Raf Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Efficacy Analysis of Novel Indole-Based IDO1 Inhibitors Against Established Clinical Candidates
This guide provides a comprehensive comparison of the potential efficacy of a novel investigational compound, 2-(3,4-Difluorophenyl)indole, against well-characterized clinical and preclinical inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1). This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of immuno-oncology and small molecule inhibitor development.
Introduction: The Rationale for Targeting IDO1 in Cancer Immunotherapy
Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that plays a critical role in tumor immune evasion.[1][2] It catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid L-tryptophan along the kynurenine pathway.[1][3][4] The depletion of tryptophan and the accumulation of its metabolites, known as kynurenines, in the tumor microenvironment create an immunosuppressive shield that allows cancer cells to escape detection and elimination by the immune system.[5][6] This immunosuppressive activity is primarily achieved through the inhibition of effector T-cell and natural killer (NK) cell proliferation and function, as well as the promotion of regulatory T-cell (Treg) differentiation and myeloid-derived suppressor cell (MDSC) activity.[1][2]
Given its significant role in suppressing anti-tumor immunity, IDO1 has emerged as a high-priority target for cancer immunotherapy.[3][7] The development of small molecule inhibitors targeting IDO1 aims to restore T-cell-mediated immune responses against tumors. While several IDO1 inhibitors have entered clinical trials, the landscape has been shaped by both promising early results and notable late-stage failures, underscoring the need for a deeper understanding of inhibitor efficacy and the development of novel chemical scaffolds.[4][5][8] This guide focuses on comparing a novel indole derivative, this compound, with established IDO1 inhibitors that have been extensively studied.
Comparative Analysis of IDO1 Inhibitors
The therapeutic potential of an IDO1 inhibitor is determined by several key parameters, including its potency, selectivity, and cellular activity. This section provides a comparative overview of this compound against leading IDO1 inhibitors: Epacadostat, Navoximod (Linrodostat), and BMS-986205.
Table 1: Comparative Potency of IDO1 Inhibitors
| Compound | Target(s) | In Vitro IC50 (Enzymatic Assay) | Cellular IC50 | Clinical Development Status |
| This compound | Presumed IDO1 | Data not available | Data not available | Preclinical/Investigational |
| Epacadostat (INCB024360) | IDO1 | ~71.8 nM[9] | ~10 nM (human IDO1)[9], 17.63 nM (SKOV-3 cells)[10][11] | Phase III (discontinued in melanoma)[5] |
| Navoximod (Linrodostat, GDC-0919, NLG-919) | IDO1 | Ki of 7 nM[12] | 75 nM (EC50)[12] | Phase I/II[13] |
| BMS-986205 | IDO1 | 1.7 nM[14] | 1.1 nM (IDO1-HEK293 cells)[15], 3.4 nM (SKOV3 cells)[14] | Phase I/II[16] |
Expert Insights: The IC50 value, representing the concentration of an inhibitor required to reduce enzyme activity by half, is a critical measure of potency. As indicated in Table 1, BMS-986205 has demonstrated the most potent inhibition in both enzymatic and cellular assays, with IC50 values in the low nanomolar range. Epacadostat and Navoximod also exhibit potent inhibition. The efficacy of the novel compound, this compound, would need to be determined through rigorous enzymatic and cell-based assays to ascertain its comparative potency.
Experimental Methodologies for Efficacy Determination
To objectively assess the efficacy of a novel IDO1 inhibitor like this compound, standardized and validated experimental protocols are essential. The following sections detail the methodologies for key in vitro assays.
In Vitro IDO1 Enzymatic Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified recombinant IDO1.
Protocol:
-
Reagent Preparation:
-
Prepare an assay buffer consisting of 50mM potassium phosphate buffer (pH 6.5), 20mM ascorbate, 10µM methylene blue, and 100µg/mL catalase.[17]
-
Prepare a stock solution of recombinant human IDO1 protein.
-
Prepare a stock solution of the substrate, L-tryptophan (e.g., 400µM).[17]
-
Prepare serial dilutions of the test inhibitor (e.g., this compound) and known inhibitors (Epacadostat, Navoximod, BMS-986205) in DMSO, followed by dilution in the assay buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add the IDO1 enzyme and the test inhibitor at various concentrations.
-
Initiate the enzymatic reaction by adding the L-tryptophan substrate.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).[18]
-
Terminate the reaction by adding trichloroacetic acid (TCA).[18]
-
Incubate at 50°C for 30 minutes to hydrolyze the product, N-formylkynurenine, to kynurenine.[17]
-
-
Detection and Data Analysis:
-
Quantify the kynurenine concentration using high-performance liquid chromatography (HPLC) or a colorimetric method involving p-dimethylaminobenzaldehyde (p-DMAB), which forms a yellow product with kynurenine, measured at an absorbance of 480 nm.[17][18]
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a no-inhibitor control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Experimental Workflow for Enzymatic Assay
Caption: Workflow for the in vitro IDO1 enzymatic inhibition assay.
Cell-Based IDO1 Inhibition Assay
This assay evaluates the inhibitor's activity in a more physiologically relevant context by using cells that express IDO1.
Protocol:
-
Cell Culture and IDO1 Induction:
-
Inhibitor Treatment:
-
Remove the IFN-γ-containing medium and add fresh medium containing serial dilutions of the test and known inhibitors.
-
Incubate the cells for an additional 24-48 hours.[18]
-
-
Kynurenine Measurement:
-
Data Analysis:
-
Generate a standard curve using known concentrations of kynurenine.
-
Determine the kynurenine concentration in the experimental samples.
-
Calculate the percentage of inhibition and determine the cellular IC50 value as described for the enzymatic assay.
-
Signaling Pathway of IDO1-Mediated Immunosuppression
Caption: IDO1 pathway and the mechanism of inhibitor action.
Discussion and Future Directions
The comparison of this compound with established IDO1 inhibitors highlights the rigorous evaluation process required for novel drug candidates. While the indole scaffold is a common feature in many biologically active compounds, including IDO1 inhibitors, its efficacy is highly dependent on the specific substitutions and overall molecular architecture.[20][21]
The clinical development of IDO1 inhibitors has faced challenges. The Phase III trial of Epacadostat in combination with an anti-PD-1 antibody for melanoma did not meet its primary endpoint, which has led to a re-evaluation of the therapeutic strategy for targeting this pathway.[5][8] Potential reasons for this outcome are multifaceted and may include patient selection, tumor-specific factors, and the complex interplay of immune checkpoint pathways.
For a novel compound like this compound to be considered a viable candidate for further development, it must demonstrate not only potent and selective inhibition of IDO1 but also favorable pharmacokinetic and pharmacodynamic properties. Future studies should focus on:
-
Comprehensive in vitro profiling: Determining the IC50 in both enzymatic and various cell-based assays.
-
Selectivity screening: Assessing activity against other tryptophan-catabolizing enzymes like IDO2 and Tryptophan 2,3-dioxygenase (TDO).
-
In vivo efficacy studies: Evaluating the compound's ability to reduce kynurenine levels and inhibit tumor growth in relevant animal models.
-
Combination therapy assessment: Investigating potential synergies with other immunotherapies, such as PD-1/PD-L1 inhibitors.
By systematically addressing these aspects, the true therapeutic potential of this compound as an IDO1 inhibitor can be elucidated, contributing to the ongoing efforts to develop effective cancer immunotherapies.
References
- 1. Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indoleamine 2,3-dioxygenase - Wikipedia [en.wikipedia.org]
- 3. Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. annualreviews.org [annualreviews.org]
- 6. nbinno.com [nbinno.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. scholars.mssm.edu [scholars.mssm.edu]
- 9. cancer-research-network.com [cancer-research-network.com]
- 10. Frontiers | Epacadostat stabilizes the apo-form of IDO1 and signals a pro-tumorigenic pathway in human ovarian cancer cells [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. selleckchem.com [selleckchem.com]
- 13. onclive.com [onclive.com]
- 14. newdrugapprovals.org [newdrugapprovals.org]
- 15. medchemexpress.com [medchemexpress.com]
- 16. researchgate.net [researchgate.net]
- 17. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. Medicinal chemistry of indole derivatives: Current to future therapeutic prospectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
A Comparative Guide to Validating the Mechanism of Action of 2-(3,4-Difluorophenyl)indole Using Genetic Knockdown
Introduction: The Imperative of Target Validation in Drug Discovery
In the landscape of modern drug discovery, identifying a small molecule with a desirable phenotypic effect—such as inducing apoptosis in cancer cells or reducing inflammation—is merely the first step. The critical, and often more challenging, subsequent phase is to elucidate its mechanism of action (MoA) and validate its molecular target.[1][2] A robust target validation process is paramount; it increases confidence in a drug candidate, minimizes the risk of costly late-stage clinical failures, and paves the way for rational drug optimization.[1][3][4]
This guide focuses on 2-(3,4-Difluorophenyl)indole, a representative of the versatile indole scaffold known for a wide array of pharmacological activities.[5][6][7][8] While many indole derivatives have been developed, their journey from hit to clinical candidate always involves rigorous MoA studies.[9][10] We will use this compound as a framework to explore a powerful and definitive strategy for target validation: genetic knockdown.
The core principle is simple yet profound: if a compound exerts its effect by modulating a specific protein, then reducing the cellular concentration of that protein should render the compound less effective.[2] This guide provides researchers, scientists, and drug development professionals with a comparative overview and detailed protocols for leveraging genetic tools to confirm or refute a hypothesized drug-target interaction directly within a relevant cellular context.
The Hypothetical Mechanism of this compound
For the purpose of this guide, let us hypothesize that this compound (hereafter referred to as "DFP-Indole") has been identified in a phenotypic screen as a potent inhibitor of proliferation in a human colorectal cancer cell line. Through preliminary computational docking and in-vitro kinase assays, it is postulated to be an inhibitor of Cyclin-Dependent Kinase 9 (CDK9) , a key transcriptional regulator whose inhibition leads to apoptosis in various cancer cells.
The proposed signaling pathway is as follows:
Caption: Hypothetical signaling pathway for DFP-Indole.
The Logic of Validation: A Comparative Overview of Genetic Knockdown Tools
Target validation using genetic manipulation aims to demonstrate that the presence of the target gene is essential for the compound's activity.[11] Before initiating complex experiments, it is crucial to select the appropriate tool. The three primary technologies used for this purpose are Small Interfering RNA (siRNA), Short Hairpin RNA (shRNA), and CRISPR/Cas9. Each has distinct advantages and is suited for different experimental timelines and goals.
| Feature | Small Interfering RNA (siRNA) | Short Hairpin RNA (shRNA) | CRISPR/Cas9 |
| Mechanism | Post-transcriptional gene silencing via mRNA degradation.[12] | DNA-encoded RNA that is processed into siRNA for silencing.[13] | Permanent gene knockout via DNA double-strand breaks.[][15] |
| Duration of Effect | Transient (3-7 days).[13] | Stable, long-term knockdown.[13] | Permanent knockout.[16] |
| Delivery Method | Lipid-based transfection. | Plasmid transfection or viral (lentiviral, adenoviral) transduction.[17] | Plasmid transfection or viral transduction. |
| Best For | Rapid target validation, high-throughput screens, easily transfected cells.[17][18][19] | Long-term studies, generating stable cell lines, hard-to-transfect cells (with viral delivery).[13][17] | Complete loss-of-function studies, validating non-essential genes.[16][20] |
| Key Pro | Fast, technically straightforward, no genomic integration.[13] | Renewable reagent, enables stable cell line creation for repeated assays.[21][17] | Provides definitive loss-of-function data.[4] |
| Key Con | Off-target effects must be carefully controlled; effect is temporary.[22] | Potential for off-target effects and toxicity from viral vectors. | Can be lethal if the target is essential for cell survival; more complex workflow.[23] |
Experimental Workflow: Validating CDK9 as the Target of DFP-Indole
This workflow is designed as a self-validating system, incorporating multiple controls to ensure that the observed results are specific to the intended target knockdown and not artifacts of the experimental procedure.
Caption: Experimental workflow for siRNA-mediated target validation.
Phase 1: Detailed Experimental Protocol
This protocol assumes the use of a human colorectal cancer cell line (e.g., HCT116) and lipid-based transfection.
Materials:
-
HCT116 cells
-
DMEM media with 10% FBS
-
Opti-MEM Reduced Serum Medium
-
Lipofectamine RNAiMAX transfection reagent
-
siRNA Reagents:
-
Non-Targeting Control siRNA (Scrambled)
-
CDK9-targeting siRNA (pool of at least 2-3 different validated siRNAs to reduce off-target effects)[22]
-
Positive Control siRNA (e.g., targeting PLK1, a known viability-essential gene)
-
-
DFP-Indole stock solution (in DMSO)
-
Reagents for qPCR (RNA extraction kit, cDNA synthesis kit, SYBR Green master mix)
-
Reagents for Western Blot (lysis buffer, primary antibodies for CDK9 and a loading control like GAPDH, secondary antibody, ECL substrate)
-
Cell viability assay reagent (e.g., CellTiter-Glo®)
Step-by-Step Methodology:
-
Day 0: Cell Plating
-
Seed HCT116 cells in 6-well plates at a density that will result in 50-70% confluency at the time of transfection (typically 2.5 x 10^5 cells/well).[24] Prepare enough plates for both knockdown validation and the phenotypic assay.
-
-
Day 1: siRNA Transfection
-
For each well of a 6-well plate, prepare two tubes:
-
Tube A: Dilute 25 pmol of siRNA (Control, CDK9, or PLK1) into 125 µL of Opti-MEM.
-
Tube B: Dilute 5 µL of Lipofectamine RNAiMAX into 125 µL of Opti-MEM.
-
-
Combine the contents of Tube A and Tube B, mix gently, and incubate for 15 minutes at room temperature to allow complex formation.
-
Add the 250 µL siRNA-lipid complex dropwise to the cells.
-
Incubate cells for 48-72 hours.
-
-
Day 3: Knockdown Validation & Phenotypic Assay Setup
-
For Knockdown Validation (Plate 1):
-
Harvest cells from one set of wells (Control siRNA, CDK9 siRNA).
-
Lyse one portion of the cells for RNA extraction and subsequent qPCR analysis to quantify CDK9 mRNA levels.
-
Lyse the other portion of cells in RIPA buffer for Western blot analysis to quantify CDK9 protein levels.
-
-
For Phenotypic Assay (Plate 2):
-
Trypsinize the remaining cells and re-plate them into 96-well plates at an appropriate density (e.g., 5,000 cells/well). Allow cells to adhere for 4-6 hours.
-
Prepare a serial dilution of DFP-Indole (e.g., from 10 µM to 1 nM) and a vehicle control (DMSO).
-
Treat the cells in the 96-well plates with the DFP-Indole dose-response curve.
-
-
-
Day 5: Data Acquisition
-
Phenotypic Assay: After 48 hours of drug treatment, add the cell viability reagent to the 96-well plates and measure luminescence according to the manufacturer's protocol.
-
Phase 2: Data Analysis and Interpretation
1. Validation of Target Knockdown
First, confirm that the siRNA effectively reduced the expression of CDK9. A successful knockdown shows a significant reduction at both the mRNA and protein levels.
Table: Example Knockdown Validation Data
| Treatment Group | Relative CDK9 mRNA Level (vs. Control siRNA) | Relative CDK9 Protein Level (vs. Control siRNA) |
|---|---|---|
| Control siRNA | 100% ± 8% | 100% ± 11% |
| CDK9 siRNA | 18% ± 5% | 24% ± 9% |
A knockdown efficiency of >70% is generally considered effective for these experiments.
2. Assessing the Phenotypic Shift
The critical data comes from comparing the dose-response curve of DFP-Indole in cells treated with control siRNA versus CDK9 siRNA. If CDK9 is the true target, its depletion should make the cells less sensitive to the drug, resulting in a rightward shift of the dose-response curve and an increase in the IC50 value.
Table: Example Cell Viability Data and IC50 Shift
| Transfection Condition | DFP-Indole IC50 (nM) | Fold-Shift in IC50 |
|---|---|---|
| Control siRNA | 25 nM | 1.0 (Reference) |
| CDK9 siRNA | 310 nM | 12.4 |
A significant fold-shift (>5-10 fold) in the IC50 provides strong evidence that the compound's anti-proliferative effect is mediated through CDK9.
Caption: Logic diagram for interpreting target validation results.
Conclusion: From Hypothesis to Validated Mechanism
Genetic knockdown technologies, particularly siRNA, offer a rapid and robust method for validating the mechanism of action of novel chemical entities like this compound.[25] By demonstrating that the removal of a putative target protein phenocopies resistance to the compound, researchers can build a powerful, evidence-based case for a specific drug-target interaction. This approach, when executed with the proper controls, provides a high degree of confidence that is essential before advancing a compound into more complex preclinical models and, ultimately, towards clinical development.[3][16] This guide provides a foundational framework that can be adapted to virtually any small molecule and its hypothesized target, serving as a cornerstone of modern, efficient drug discovery pipelines.
References
- 1. Target Identification and Validation in Drug Development | Technology Networks [technologynetworks.com]
- 2. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biocompare.com [biocompare.com]
- 4. mtoz-biolabs.com [mtoz-biolabs.com]
- 5. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Medicinal chemistry of indole derivatives: Current to future therapeutic prospectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Current Status of Indole-Derived Marine Natural Products: Synthetic Approaches and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Target-Based Anticancer Indole Derivatives for the Development of Anti-Glioblastoma Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. wjbphs.com [wjbphs.com]
- 12. Design and validation of siRNAs and shRNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. What Is shRNA? How It Differs from siRNA in Gene Knockdown [synapse.patsnap.com]
- 15. The impact of CRISPR-Cas9 on target identification and validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. selectscience.net [selectscience.net]
- 17. What criteria should one use in choosing between siRNA versus shRNA for their studies? [qiagen.com]
- 18. High-throughput siRNA-based functional target validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. siRNA Screening Validate Thousands of Targets in a Single Week | Thermo Fisher Scientific - HK [thermofisher.com]
- 20. biomedbiochem.nabea.pub [biomedbiochem.nabea.pub]
- 21. biocompare.com [biocompare.com]
- 22. How to design effective siRNA for gene knockdown experiments? [synapse.patsnap.com]
- 23. siRNA knockdown validation 101: Incorporating negative controls in antibody research - PMC [pmc.ncbi.nlm.nih.gov]
- 24. How siRNA Knockdown Antibody Validation Works | Lab Manager [labmanager.com]
- 25. Elucidating drug targets and mechanisms of action by genetic screens in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to Inter-Laboratory Cross-Validation of 2-(3,4-Difluorophenyl)indole: Synthesis, Characterization, and Biological Evaluation
Introduction
The journey of a novel chemical entity from synthesis to potential therapeutic application is fraught with challenges, chief among them being the reproducibility of experimental results. 2-(3,4-Difluorophenyl)indole, a member of the privileged indole scaffold, represents a class of molecules with significant potential in medicinal chemistry and materials science.[1][2] The difluorophenyl moiety can critically influence pharmacokinetic and pharmacodynamic properties, making precise and reproducible data paramount.
This guide provides a comprehensive framework for the cross-validation of experimental results for this compound across different laboratory settings. We will delve into the critical parameters of synthesis, analytical characterization, and biological evaluation, offering field-proven insights and self-validating protocols. The objective is to equip researchers, scientists, and drug development professionals with a robust methodology to ensure data integrity, foster collaboration, and accelerate the research and development lifecycle.
Part 1: Synthesis and Purification - Establishing a Reproducible Baseline
The synthesis of 2-aryl indoles is a well-established field, yet minor variations in reaction conditions can lead to significant differences in yield, purity, and impurity profiles.[3] For a meaningful cross-laboratory study, a standardized and thoroughly documented synthetic protocol is essential. The Fischer indole synthesis is a classic and robust method for this purpose.[4][5]
Recommended Synthetic Approach: The Fischer Indole Synthesis
The Fischer indole synthesis involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone.[4] In this case, the reaction would be between phenylhydrazine and 3,4-difluoroacetophenone.
Causality of Experimental Choices:
-
Reactants: Phenylhydrazine is a common, stable starting material. 3,4-Difluoroacetophenone provides the necessary difluorophenyl moiety and the carbonyl group for the initial condensation.
-
Catalyst: Polyphosphoric acid (PPA) or Eaton's reagent are effective Brønsted acid catalysts that also serve as the solvent, driving the reaction towards completion.[4] Lewis acids like ZnCl₂ could also be employed.[5] The choice of acid can impact reaction time and yield, and thus must be consistent across labs.
-
Temperature and Time: These parameters are critical. Microwave-assisted synthesis can dramatically reduce reaction times and improve yields, but requires specialized equipment.[4] For broader applicability, conventional heating with strict temperature control is recommended for the initial cross-validation.
Detailed Experimental Protocol: Fischer Indole Synthesis
-
Hydrazone Formation:
-
To a solution of 3,4-difluoroacetophenone (1.0 eq) in ethanol, add phenylhydrazine (1.1 eq).
-
Add a catalytic amount of acetic acid (3-5 drops).
-
Stir the mixture at room temperature for 2-4 hours, monitoring by Thin Layer Chromatography (TLC) until the ketone is consumed.
-
The resulting phenylhydrazone may precipitate and can be filtered, washed with cold ethanol, and dried. This intermediate can be characterized separately to ensure consistency before proceeding.
-
-
Cyclization:
-
Add the dried phenylhydrazone (1.0 eq) to polyphosphoric acid (PPA) (10-20 eq by weight).
-
Heat the mixture with vigorous stirring to 120-140 °C for 1-2 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to approximately 80 °C and carefully pour it onto crushed ice with stirring.
-
Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
-
Purification:
-
The crude product must be purified by column chromatography on silica gel.[4]
-
A gradient elution system (e.g., starting from 100% hexane and gradually increasing the proportion of ethyl acetate) is recommended to isolate the pure this compound.
-
Combine fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield the final product.
-
Workflow for Synthesis and Purification
Caption: Generalized workflow for the synthesis and purification of this compound.
Cross-Validation Data Comparison: Synthesis
To ensure reproducibility, each laboratory should report the following metrics. The goal is not necessarily to achieve identical results, but to understand the sources of variation and establish an acceptable range.
| Parameter | Lab A (Hypothetical) | Lab B (Hypothetical) | Lab C (Hypothetical) | Key Considerations |
| Starting Material Purity | Phenylhydrazine: 99% | Phenylhydrazine: 98% | Phenylhydrazine: 99.5% | Document supplier and lot number. Purity can affect side reactions. |
| Reaction Scale (mmol) | 10.0 | 10.0 | 25.0 | Scale can influence heat transfer and reaction time. |
| Reaction Time (h) | 1.5 | 2.0 | 1.5 | Must be defined by consistent monitoring (e.g., >95% conversion by TLC/LC-MS). |
| Isolated Yield (%) | 65% | 58% | 68% | Variations can arise from purification technique and handling losses. |
| Purity by HPLC (%) | 99.2% | 98.5% | 99.5% | A critical measure of success. Standardize HPLC method across labs. |
| Major Impurity Profile | Impurity X: 0.5% | Impurity X: 1.1% | Impurity Y: 0.3% | Identify impurities by MS if possible. Different conditions can favor different side products. |
Part 2: Analytical Characterization - The Fingerprint of Identity and Purity
Consistent analytical characterization is the cornerstone of cross-validation. Each lab must use standardized methods to confirm the structure and purity of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the definitive method for structural elucidation.[6] Both ¹H and ¹³C NMR spectra should be acquired.
Protocol for NMR Analysis
-
Sample Preparation: Prepare a solution of ~5-10 mg of the purified compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). The choice of solvent must be consistent.
-
Acquisition: Record spectra on a 400 MHz (or higher) spectrometer.
-
Data Reporting: Report chemical shifts (δ) in ppm relative to the residual solvent peak. Report coupling constants (J) in Hertz (Hz). Multiplicities should be denoted as s (singlet), d (doublet), t (triplet), m (multiplet), etc.
High-Performance Liquid Chromatography (HPLC)
HPLC is essential for determining the purity of the compound. A standardized method is crucial for comparing results.
Protocol for HPLC Purity Analysis
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). Specify the exact column used.
-
Mobile Phase: A gradient of an aqueous solvent (A: e.g., 0.1% formic acid in water) and an organic solvent (B: e.g., acetonitrile or methanol).[7]
-
Gradient Program: Example: 50% B to 100% B over 10 minutes, hold at 100% B for 2 minutes. The program must be identical across labs.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at a wavelength where the indole chromophore absorbs strongly (e.g., 280 nm).
-
Purity Calculation: Report purity as the percentage area of the main peak relative to the total area of all peaks.
Mass Spectrometry (MS)
MS confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) is preferred for confirming the elemental composition.
Cross-Validation Data Comparison: Analytical Characterization
Labs should compare their data directly. Discrepancies often point to subtle differences in sample purity or instrumentation.
| Analysis | Parameter | Lab A (Hypothetical) | Lab B (Hypothetical) | Expected Result & Common Issues |
| ¹H NMR | Chemical Shifts (ppm) | δ 8.1 (s, NH), 7.6-7.0 (m, Ar-H) | δ 8.1 (s, NH), 7.6-7.0 (m, Ar-H) | Shifts should match within ~0.02 ppm. Variations can occur due to concentration or residual solvent differences. |
| Coupling Constants (Hz) | J(F,H) = 8.5, 5.5 Hz | J(F,H) = 8.6, 5.4 Hz | Fluorine-proton couplings are key signatures. Should be highly consistent. | |
| HPLC | Retention Time (min) | 7.85 | 7.91 | Small variations (<2%) are acceptable. Larger shifts may indicate issues with the mobile phase, column, or temperature. |
| Purity (%) | 99.2 | 98.5 | Compare chromatograms to see if impurity profiles match. | |
| HRMS | [M+H]⁺ (m/z) | Calculated: 230.0728, Found: 230.0725 | Calculated: 230.0728, Found: 230.0731 | The measured mass should be within 5 ppm of the calculated mass. |
Workflow for Analytical Cross-Validation
Caption: Logic diagram for the cross-validation of analytical results from multiple laboratories.
Part 3: Biological Evaluation - The Challenge of Functional Reproducibility
Biological assays are notoriously variable. Cross-validation requires strict adherence to protocols, including cell line authentication, passage number, and reagent sources. The indole scaffold is known for a wide range of biological activities, including as an antimicrobial or anticancer agent.[8][9]
Example Assay: In Vitro Cytotoxicity (MTT Assay)
Let's assume the hypothesis is that this compound has anticancer activity. The MTT assay is a common colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.
Protocol for MTT Assay
-
Cell Culture: Use a consistent cancer cell line (e.g., MCF-7 breast cancer). Cells must be authenticated (e.g., by STR profiling) and used within a defined low passage number range (e.g., passages 5-15).
-
Seeding: Seed cells in 96-well plates at a pre-determined optimal density (e.g., 5,000 cells/well) and allow them to adhere for 24 hours.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in a complete culture medium to achieve final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration in all wells must be constant and non-toxic (e.g., ≤0.5%).
-
Incubation: Treat cells with the compound dilutions and incubate for a fixed period (e.g., 48 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow formazan crystal formation.
-
Solubilization: Add solubilization solution (e.g., acidified isopropanol) and mix to dissolve the formazan crystals.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control (DMSO). Plot the data and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Cross-Validation Data Comparison: Biological Activity
| Parameter | Lab A (Hypothetical) | Lab B (Hypothetical) | Lab C (Hypothetical) | Key Considerations |
| Cell Line & Passage | MCF-7, p=8 | MCF-7, p=9 | MCF-7, p=8 | Must be identical. Genetic drift at high passage numbers can alter drug sensitivity. |
| Seeding Density | 5,000 cells/well | 5,000 cells/well | 5,500 cells/well | Should be standardized. Density can affect growth rates and compound efficacy. |
| Treatment Duration (h) | 48 | 48 | 72 | Must be identical. Duration of exposure is a critical variable. |
| Positive Control (IC₅₀) | Doxorubicin: 0.8 µM | Doxorubicin: 0.9 µM | Doxorubicin: 0.75 µM | A standard drug must be run in parallel to validate the assay's performance and allow for normalization of results. |
| Test Compound (IC₅₀) | 12.5 µM | 15.1 µM | 25.8 µM (at 72h) | An IC₅₀ value within a 2-3 fold range is often considered a successful cross-validation for biological assays. |
Conclusion
Inter-laboratory cross-validation is not merely about replicating results; it is a rigorous process of identifying and controlling variables to establish the true, reproducible properties of a chemical entity like this compound. By standardizing and meticulously documenting protocols for synthesis, purification, characterization, and biological evaluation, research teams can build a foundation of trust and reliability. This guide provides a robust framework for such an endeavor, emphasizing that clear communication, shared standards, and an understanding of experimental causality are the keys to successful scientific validation.
References
- 1. Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spectrabase.com [spectrabase.com]
- 3. jk-sci.com [jk-sci.com]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Synthesis and Preliminary Biological Studies of 3-Substituted Indoles Accessed by a Palladium-Catalyzed Enantioselective Alkene Difunctionalization Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of 2-(4-methylsulfonyl phenyl) indole derivatives: multi-target compounds with dual antimicrobial and anti-inflammatory activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, structure-activity relationship and biological evaluation of indole derivatives as anti-Candida albicans agents - PubMed [pubmed.ncbi.nlm.nih.gov]
The Fluorine Factor: A Comparative Guide to Fluorinated vs. Non-Fluorinated Indole Analogs in Drug Discovery
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals and natural products.[1] Its versatility, however, comes with challenges, particularly concerning metabolic stability and target specificity. A proven strategy to refine the properties of indole-based drug candidates is the selective incorporation of fluorine. This guide provides an in-depth comparison between fluorinated and non-fluorinated indole analogs, elucidating the profound impact of this single-atom substitution on the molecule's journey from a lab curiosity to a potential therapeutic agent. We will explore the causal relationships behind experimental observations and provide actionable protocols for researchers in the field.
The Impact of Fluorination on Fundamental Physicochemical Properties
The introduction of fluorine, the most electronegative element, into the indole ring system instigates significant electronic perturbations that alter its fundamental physicochemical characteristics. These changes, while subtle, have cascading effects on a molecule's pharmacokinetic and pharmacodynamic profiles.
Lipophilicity (LogP): A Non-Intuitive Modulation
Lipophilicity, often quantified as the octanol-water partition coefficient (LogP), is a critical parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME).[2] While fluorination is often assumed to universally increase lipophilicity, the reality is more nuanced, especially in aromatic systems. The effect is highly dependent on the molecular context.[1][3] Replacing a hydrogen atom with fluorine can increase lipophilicity; however, replacing a hydroxyl or methoxy group with fluorine typically reduces it.[4] This modulation is crucial for optimizing a drug's ability to permeate cell membranes to reach its site of action.[2][5]
Comparative Lipophilicity Data
| Compound | LogP (Experimental or Estimated) | Key Observation | Reference |
| Indole | 2.14 | Baseline | [6] |
| 5-Fluoroindole | 2.25 | Slight increase in lipophilicity | [7] |
| Methoxy-substituted Aromatic | Varies | Generally higher LogP | [8] |
| Monofluoro-substituted Aromatic (vs. Methoxy) | Varies | Generally lower LogP | [8] |
Experimental Protocol: HPLC-Based LogP Estimation
This protocol provides a reliable method for estimating LogP values by correlating a compound's retention time on a reverse-phase HPLC column with those of standards with known LogP values.
Objective: To determine the estimated LogP (LogPest) of fluorinated and non-fluorinated indole analogs.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 reverse-phase column.
-
Mobile Phase A: Water (HPLC grade).
-
Mobile Phase B: Acetonitrile or Methanol (HPLC grade).
-
Test compounds and a set of 5-7 standards with known LogP values (e.g., uracil, toluene, naphthalene).
-
DMSO (for sample dissolution).
Procedure:
-
Preparation of Standards and Samples: Prepare 1 mg/mL stock solutions of all standards and test compounds in DMSO.
-
Chromatographic Conditions:
-
Set up a linear gradient elution method (e.g., 5% to 95% Mobile Phase B over 20 minutes).
-
Set the column temperature to 25°C.
-
Set the flow rate to 1.0 mL/min.
-
Set the UV detector to an appropriate wavelength (e.g., 254 nm) to detect all compounds.
-
-
Data Acquisition: Inject equal volumes of each standard and test compound. Record the retention time (tR) for each peak.
-
Data Analysis:
-
Plot a calibration curve of the known LogP values of the standards against their corresponding retention times.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c), where y is LogP and x is retention time.
-
Use the retention times of the test compounds to calculate their LogPest values using the regression equation.[8]
-
Acidity and Basicity (pKa): Fine-Tuning Ionization
Fluorine's powerful electron-withdrawing nature can significantly lower the pKa of nearby acidic or basic functional groups.[9][10] For indole analogs, this is particularly relevant for the indole nitrogen (NH) and any basic amine side chains. Lowering the pKa of a basic amine reduces the degree of ionization at physiological pH (7.4), which can dramatically improve oral absorption and cell membrane permeability.[9][10]
Impact of Fluorination on pKa
| Compound Series | Non-Fluorinated pKa | Fluorinated pKa | Consequence | Reference |
| 3-(3-(piperidin-1-yl)propyl)indoles | Higher | Lower | Reduced basicity, improved oral absorption | [9][10] |
| Aromatic Sulfonimides | Varies | Lower | Increased acidity | [6] |
Enhancing Pharmacokinetic Profile: The Metabolic Stability Advantage
One of the most valuable applications of fluorination in drug design is to enhance metabolic stability.[11][12] The carbon-fluorine (C-F) bond is significantly stronger (bond dissociation energy ~109 kcal/mol) than a typical carbon-hydrogen (C-H) bond.[13] This makes it highly resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes, the primary machinery for drug clearance in the liver.[12][14]
Causality: By strategically placing a fluorine atom at a "metabolic soft spot"—a position on the indole ring or a side chain that is susceptible to CYP-mediated hydroxylation—researchers can effectively block this metabolic pathway.[11][15] This leads to a longer metabolic half-life (t½), reduced intrinsic clearance (CLint), and ultimately, improved bioavailability and a more favorable dosing regimen.[12][14]
Comparative In Vitro Metabolic Stability Data
| Compound Class | Compound/Analog Description | t½ (min) | CLint (µL/min/mg protein) | Key Observation | Reference |
| Indole Analog | Non-fluorinated parent compound | Lower | Higher | More susceptible to metabolism | [12] |
| Indole Analog | Fluorinated analog | Higher | Lower | Significantly improved metabolic stability | [12][16] |
| 6-fluoroindazole | 6-F substitution on indazole ring | N/A | N/A | Dramatically increased oral bioavailability (61%) | [17] |
Experimental Protocol: In Vitro Liver Microsomal Stability Assay
This assay is the industry standard for assessing a compound's susceptibility to Phase I metabolism.
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of fluorinated and non-fluorinated analogs in the presence of liver microsomes.
Materials:
-
Pooled human liver microsomes (HLM).
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and G6P dehydrogenase).
-
0.1 M Phosphate buffer (pH 7.4).
-
Test compounds and positive controls (high and low clearance compounds, e.g., Verapamil and Warfarin).
-
Ice-cold acetonitrile or methanol containing an internal standard (for reaction termination and protein precipitation).
-
96-well plates, incubator/shaker (37°C), centrifuge.
-
LC-MS/MS system for quantitative analysis.
Workflow Diagram:
Caption: Workflow for the in vitro microsomal stability assay.
Procedure:
-
Reagent Preparation: Prepare working solutions of test compounds and controls in buffer (final DMSO concentration <0.5%).
-
Incubation Setup: In a 96-well plate, add liver microsomes to the phosphate buffer to a final protein concentration of 0.5 mg/mL. Add the test compound and pre-incubate at 37°C for 5-10 minutes.[18]
-
Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.[12][14] Include a parallel incubation without NADPH as a negative control to assess non-enzymatic degradation.
-
Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile with a suitable internal standard.[12][18]
-
Sample Processing: Centrifuge the plate at 4°C to precipitate the microsomal proteins.
-
LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze the remaining concentration of the parent compound at each time point using a validated LC-MS/MS method.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of compound remaining versus time.
-
Determine the slope of the linear portion of the curve.
-
Calculate the in vitro half-life (t½) using the equation: t½ = -0.693 / slope .[14]
-
Calculate intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) * (incubation volume / microsomal protein amount) .[14] A longer t½ and lower CLint indicate greater metabolic stability.[12]
-
Modulating Pharmacodynamics: The Effect on Receptor Binding
Fluorination can profoundly alter how a ligand interacts with its biological target. The electronic changes can modify hydrogen bonding networks, dipole moments, and even induce specific C-F···protein interactions that can either increase or decrease binding affinity.[17] The effect is highly position-dependent and not always predictable, necessitating empirical testing.
A prime example is the modulation of binding to serotonin (5-HT) receptors, a common target for indole-based drugs. Studies have shown that fluorination on the indole ring or associated moieties can significantly impact binding affinity and selectivity. For instance, in a series of serotonin 5-HT2A receptor ligands, a fluorine atom at the para-phenyl position resulted in the highest affinity, while moving it to the meta or ortho positions caused a significant reduction in activity.[19] In another case, fluorination of 5-methoxy-N,N-dimethyltryptamine at the 4-position was found to increase affinity for the 5-HT1A receptor.[20]
Comparative Receptor Binding Affinity Data (Serotonin Receptors)
| Compound Series | Fluorine Position | Target | Binding Affinity (Ki or IC50) | Key Observation | Reference |
| Phenylpiperazine Indazole | Non-fluorinated | 5-HT2A | 23.9 nM | Baseline affinity | [19] |
| Phenylpiperazine Indazole | para-Fluoro | 5-HT2A | 3.1 nM | ~8-fold increase in affinity | [19] |
| Phenylpiperazine Indazole | meta-Fluoro | 5-HT2A | 23.8 nM | No significant change vs. non-fluorinated | [19] |
| 6-Fluoroindazole | 6-F | ROCK1 | 14 nM | Significant increase in potency vs. non-fluorinated (>5000 nM) | [17][21] |
| Indole-imidazole conjugate | 4-F, 5-Iodo | 5-HT7 | 4 nM | Potent agonism, optimized via halogen bond formation | [16][22] |
Experimental Protocol: Radioligand Competitive Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a known radiolabeled ligand from a receptor.
Objective: To determine the inhibitory constant (Ki) of fluorinated and non-fluorinated indole analogs for a specific receptor (e.g., 5-HT2A).
Materials:
-
Cell membranes or tissue homogenates expressing the target receptor.
-
A specific radioligand (e.g., [3H]-Ketanserin for 5-HT2A).
-
Test compounds (competitors) at various concentrations.
-
Non-specific binding control (a high concentration of a known unlabeled ligand, e.g., spiperone).
-
Assay buffer (e.g., Tris-HCl).
-
Glass fiber filters and a cell harvester.
-
Scintillation vials and scintillation fluid.
-
Liquid scintillation counter.
Workflow Diagram:
Caption: Workflow for a competitive radioligand binding assay.
Procedure:
-
Assay Setup: In reaction tubes, combine the receptor preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound (or buffer for total binding, or non-specific control).
-
Incubation: Incubate the mixture for a defined period (e.g., 60 minutes at 25°C) to allow the binding to reach equilibrium.
-
Separation: Terminate the reaction by rapid vacuum filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically trapped radioligand.
-
Quantification: Place the filters into scintillation vials, add scintillation fluid, and quantify the amount of radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the percentage of specific binding inhibited by the test compound at each concentration.
-
Plot the percent inhibition against the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Conclusion: A Strategic Imperative
The strategic incorporation of fluorine is a powerful, multifaceted tool in the optimization of indole-based drug candidates. It allows for the fine-tuning of physicochemical properties like lipophilicity and pKa, which directly impacts a compound's ADME profile. Most critically, it provides a robust method for enhancing metabolic stability by blocking CYP450-mediated oxidation, a common hurdle for indole scaffolds.[1][11] Furthermore, fluorination can significantly modulate receptor binding affinity, offering a path to improved potency and selectivity.[17] While the effects are not always predictable and require rigorous empirical validation through the protocols outlined in this guide, the judicious use of fluorine remains a cornerstone of modern medicinal chemistry and a key strategy for transforming a promising indole analog into a successful therapeutic agent.
References
- 1. daneshyari.com [daneshyari.com]
- 2. Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. scite.ai [scite.ai]
- 6. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) -- pKa database, table -- gas phase acidity and gas phase basicity values -- chiral acid catalysts, organocatalysts [analytical.chem.ut.ee]
- 7. 5-Fluoroindole | C8H6FN | CID 67861 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. University of Lincoln Library Dissertation Showcase - Study of the effect of replacing CH3 with fluorinated groups on lipophilicity [dissertations.library.lincoln.ac.uk]
- 9. Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. pharmacyjournal.org [pharmacyjournal.org]
- 16. Fluorinated indole-imidazole conjugates: Selective orally bioavailable 5-HT7 receptor low-basicity agonists, potential neuropathic painkillers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds–synthesis, biological activity, and structural evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
- 22. researchgate.net [researchgate.net]
A Guide to Assessing the Selectivity of 2-(3,4-Difluorophenyl)indole as a Novel IDO1 Inhibitor
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess the selectivity of the novel compound, 2-(3,4-Difluorophenyl)indole, for its putative target, Indoleamine 2,3-dioxygenase 1 (IDO1). We will objectively compare its performance with established alternatives using validated experimental protocols and supporting data, offering field-proven insights into the causality behind each experimental choice.
Introduction: The Rationale for Targeting IDO1 and the Imperative of Selectivity
Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical therapeutic target in immuno-oncology.[1][2] As a key metabolic enzyme, IDO1 catalyzes the first and rate-limiting step in the degradation of the essential amino acid L-tryptophan (Trp) into N-formylkynurenine, which is subsequently converted to kynurenine (Kyn).[3][4] In the tumor microenvironment, the overexpression of IDO1 by cancer cells or antigen-presenting cells leads to two primary immunosuppressive effects: the depletion of tryptophan, which causes T-cell cycle arrest and anergy, and the accumulation of kynurenine metabolites, which actively promote the differentiation of regulatory T-cells (Tregs) and induce apoptosis in effector T-cells.[5][6]
The indole nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[7][8] this compound represents a novel chemotype designed to inhibit IDO1, thereby blocking this key immune escape mechanism and restoring anti-tumor immunity.
However, potent inhibition is only half the story. Therapeutic success hinges on selectivity . The human genome contains two other enzymes capable of catabolizing tryptophan: Indoleamine 2,3-dioxygenase 2 (IDO2) and Tryptophan 2,3-dioxygenase (TDO).[9][10] While they share a metabolic function, their expression patterns, kinetic properties, and physiological roles differ. Non-selective inhibition could lead to unforeseen toxicities or a suboptimal therapeutic window. Therefore, a rigorous, multi-tiered assessment of selectivity is not merely an academic exercise but a critical step in preclinical development.
This guide will delineate a three-part strategy to profile this compound, comparing it against well-characterized IDO1 inhibitors with distinct mechanisms of action:
-
Epacadostat (INCB024360): A potent, highly selective, and reversible competitive inhibitor of IDO1.[9] It serves as the gold standard for selectivity.
-
BMS-986205 (Linrodostat): A potent inhibitor that acts by competing with the heme cofactor, effectively rendering it an irreversible inhibitor in a cellular context.[9][11]
Part 1: Foundational Assessment—Biochemical Selectivity Profiling
Expertise & Experience: The first step is to understand the molecule's intrinsic, direct interaction with its intended target and closely related enzymes, free from the complexities of a cellular environment. A biochemical assay provides a clean, quantitative measure of inhibitory potency (IC₅₀) and is the cornerstone of any selectivity assessment. We must test not only against human IDO1 but also against human IDO2 and TDO to establish a foundational selectivity index.
Trustworthiness: The validity of this protocol is ensured by running the comparator compounds in parallel. The IC₅₀ values obtained for Epacadostat and BMS-986205 should align with published data, confirming the assay is performing to standard.
Experimental Workflow: Biochemical IC₅₀ Determination
Caption: Workflow for biochemical IC₅₀ determination.
Detailed Protocol: Recombinant Enzyme Inhibition Assay
-
Compound Preparation: Prepare a 10 mM stock solution of this compound and comparator compounds in 100% DMSO. Perform an 11-point, 3-fold serial dilution in DMSO.
-
Enzyme Preparation: Reconstitute purified, recombinant human IDO1, IDO2, and TDO enzymes in the supplied assay buffer as per the manufacturer's instructions (e.g., BPS Bioscience).[12]
-
Assay Plate Setup: In a UV-transparent 96-well plate, add 2 µL of each compound dilution. For controls, add 2 µL of DMSO (100% activity) and 2 µL of a known inhibitor at a saturating concentration (0% activity).
-
Enzyme Addition: Add 100 µL of the enzyme solution to each well.
-
Reaction Initiation: Initiate the enzymatic reaction by adding 100 µL of L-Tryptophan substrate solution. The final reaction volume is ~200 µL.
-
Incubation: Incubate the plate at 25°C for 60 minutes, protected from light.
-
Detection: Measure the absorbance at 321 nm using a plate reader. This wavelength corresponds to the formation of the kynurenine product.[12]
-
Data Analysis:
-
Normalize the data using the DMSO (100%) and high-concentration inhibitor (0%) controls.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each compound against each enzyme.
-
Comparative Data: Biochemical Potency and Selectivity
| Compound | IDO1 IC₅₀ (nM) | IDO2 IC₅₀ (nM) | TDO IC₅₀ (nM) | Selectivity (IDO2/IDO1) | Selectivity (TDO/IDO1) |
| This compound | 25 | >10,000 | >10,000 | >400x | >400x |
| Epacadostat | 12 | >10,000 | 1,500 | >833x | 125x |
| BMS-986205 | 60 | >10,000 | >10,000 | >167x | >167x |
Note: Data are representative examples for illustrative purposes.
Part 2: Cellular Environment—Assessing Potency and Target Engagement
Expertise & Experience: A potent biochemical inhibitor may fail in a cellular context due to poor membrane permeability, rapid efflux, or metabolic instability. Therefore, the next essential step is to validate inhibitory activity in a relevant cellular model. This assay design measures the direct product of IDO1 activity (kynurenine) secreted from cells, providing a robust and physiologically relevant measure of target engagement. We utilize IFNγ to induce IDO1 expression, mimicking the inflammatory signaling that drives IDO1 upregulation in tumors.[11][13]
Trustworthiness: This protocol is self-validating by including an "uninduced" control (cells not treated with IFNγ), which should produce negligible kynurenine. This confirms that the measured product is a direct result of the induced IDO1 enzyme activity that we aim to inhibit.
Experimental Workflow: Cell-Based Kynurenine Assay
Caption: Workflow for cell-based IDO1 inhibition assay.
Detailed Protocol: IFNγ-Induced Cellular Kynurenine Assay
-
Cell Plating: Seed SKOV-3 human ovarian cancer cells (or another IDO1-inducible line like HeLa) into a 96-well flat-bottom plate at a density of 3 x 10⁴ cells/well and allow them to adhere overnight.[11]
-
IDO1 Induction: The next day, replace the medium with fresh medium containing 100 ng/mL of human IFNγ to induce IDO1 expression.[11] Leave a set of control wells without IFNγ. Incubate for 24 hours.
-
Compound Treatment: Add serial dilutions of this compound and comparator compounds to the IFNγ-stimulated cells. Ensure the final DMSO concentration is ≤ 0.5%.
-
Incubation: Incubate the plate for an additional 48 hours at 37°C and 5% CO₂.
-
Supernatant Harvest: Carefully collect 100 µL of cell culture supernatant from each well.
-
Kynurenine Detection:
-
Add 50 µL of 30% trichloroacetic acid to the supernatant samples to precipitate proteins, then centrifuge.
-
Transfer 100 µL of the clarified supernatant to a new plate.
-
Add 100 µL of p-dimethylaminobenzaldehyde (p-DMAB) reagent (2% w/v in acetic acid).
-
Incubate at room temperature for 10 minutes.
-
-
Measurement: Read the absorbance at 480 nm. A kynurenine standard curve should be run in parallel to quantify the concentration.[11]
-
Data Analysis: Calculate the IC₅₀ value by plotting the percentage of kynurenine production inhibition against the log of the compound concentration.
Comparative Data: Cellular Potency
| Compound | Biochemical IDO1 IC₅₀ (nM) | Cellular IDO1 IC₅₀ (nM) | Cell Shift (Cellular/Biochemical) |
| This compound | 25 | 55 | 2.2x |
| Epacadostat | 12 | 15 | 1.3x |
| BMS-986205 | 60 | 75 | 1.25x |
Note: Data are representative examples. A small "cell shift" indicates good translation from biochemical potency to cellular activity, suggesting favorable properties like cell permeability.
Part 3: Functional Assessment—Rescue of T-Cell Proliferation
Expertise & Experience: The ultimate biological goal of IDO1 inhibition in oncology is to reverse the immunosuppressive effects on T-cells. This co-culture assay provides the most direct functional readout of an inhibitor's intended therapeutic effect. By recreating the interaction between IDO1-expressing cancer cells and immune cells, we can measure the compound's ability to restore T-cell activation, which is suppressed by tryptophan depletion.
Trustworthiness: The assay's integrity is confirmed by multiple controls: T-cells alone (baseline proliferation), T-cells with uninduced cancer cells (no suppression), and T-cells with IFNγ-induced cancer cells but no inhibitor (maximum suppression). A successful compound must show a dose-dependent reversal of this suppression.
Signaling Pathway: IDO1-Mediated T-Cell Suppression
Caption: How IDO1 inhibitors rescue T-cell function.
Detailed Protocol: IDO1+ Cancer Cell / T-Cell Co-Culture Assay
-
Cancer Cell Preparation: Plate and induce SKOV-3 cells with IFNγ for 24 hours as described in Part 2.
-
Compound Addition: After induction, wash the SKOV-3 cells gently to remove excess IFNγ and add fresh medium containing serial dilutions of the test compounds.
-
T-Cell Addition: Add Jurkat T-cells (an immortalized human T-cell line) to each well at a 5:1 ratio (T-cell:SKOV-3). Add a T-cell activator like Phytohaemagglutinin (PHA) to stimulate proliferation.[11][14]
-
Co-incubation: Incubate the co-culture for 72 hours.
-
Proliferation Measurement: Assess T-cell proliferation using a standard method, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP as an indicator of metabolically active cells. Since the cancer cells are adherent and far fewer in number, the signal will predominantly reflect the state of the suspension T-cells.
-
Data Analysis: Normalize the data to controls (T-cells + PHA as 100% proliferation; T-cells + PHA + induced SKOV-3 cells as 0% proliferation). Calculate the EC₅₀ for the rescue of T-cell proliferation.
Comparative Data: Functional T-Cell Rescue
| Compound | T-Cell Proliferation Rescue EC₅₀ (nM) |
| This compound | 70 |
| Epacadostat | 20 |
| BMS-986205 | 85 |
Note: Data are representative examples.
Overall Assessment and Conclusion
This systematic, multi-tiered comparison provides a robust assessment of the selectivity and potential of this compound. Based on the illustrative data presented:
-
High Selectivity: The compound demonstrates excellent biochemical selectivity (>400-fold) for IDO1 over the primary isoenzymes, IDO2 and TDO, comparable to or exceeding the profile of Epacadostat.
-
Excellent Cellular Activity: The compound effectively engages and inhibits IDO1 in a cellular context, with a minimal shift from its biochemical IC₅₀, indicating good cell permeability and stability.
-
Functional Efficacy: Crucially, this compound reverses IDO1-mediated immunosuppression in a functional co-culture assay, confirming its activity translates to the desired biological outcome.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. Indoleamine 2,3-dioxygenase (IDO) inhibitors and cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Novel Indoleamine 2,3-Dioxygenase 1 (IDO1) and Histone Deacetylase (HDAC) Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. tandfonline.com [tandfonline.com]
- 7. 2-(3-Chloro-4-fluorophenyl)indole|CAS 1868-88-8 [benchchem.com]
- 8. Medicinal chemistry of indole derivatives: Current to future therapeutic prospectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Purification and kinetic characterization of human indoleamine 2,3-dioxygenases 1 and 2 (IDO1 and IDO2) and discovery of selective IDO1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Cell based functional assays for IDO1 inhibitor screening and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Nintedanib and Pirfenidone for the Treatment of Idiopathic Pulmonary Fibrosis
An In-Depth Guide for Researchers and Drug Development Professionals
Introduction: The Challenge of Idiopathic Pulmonary Fibrosis
Idiopathic Pulmonary Fibrosis (IPF) is a relentless, progressive interstitial lung disease characterized by the inexorable scarring of lung tissue, leading to a terminal decline in respiratory function. The etiology of IPF remains largely enigmatic, though it is believed to stem from recurrent micro-injuries to the alveolar epithelium and a subsequent dysregulated wound-healing response. This aberrant repair process involves the proliferation and differentiation of fibroblasts into myofibroblasts, which excessively deposit extracellular matrix (ECM) proteins, ultimately destroying the normal lung architecture. For years, therapeutic options were limited, but the landscape changed with the approval of two antifibrotic agents: Nintedanib, an indole-based multikinase inhibitor, and Pirfenidone, a pyridine derivative. This guide provides a detailed, head-to-head comparison of these two standards-of-care, delving into their mechanisms of action, clinical efficacy, and safety profiles, supported by experimental data and established clinical trial protocols.
Mechanisms of Action: A Tale of Two Pathways
While both Nintedanib and Pirfenidone aim to slow the progression of fibrosis, they achieve this through distinct molecular mechanisms. This section dissects their pathways, offering a comparative perspective on their antifibrotic strategies.
Nintedanib: A Targeted Tyrosine Kinase Inhibitor
Nintedanib is a potent, small-molecule inhibitor that targets the receptor tyrosine kinases (RTKs) at the heart of fibrotic signaling. Specifically, it competitively binds to the intracellular ATP-binding pocket of:
-
Platelet-Derived Growth Factor Receptors (PDGFR α and β)
-
Fibroblast Growth Factor Receptors (FGFR 1-3)
-
Vascular Endothelial Growth Factor Receptors (VEGFR 1-3)
These growth factors are pivotal in the activation, proliferation, migration, and differentiation of fibroblasts into myofibroblasts. By blocking the autophosphorylation of these receptors, Nintedanib effectively halts the downstream signaling cascades that drive the fibrotic process. Additionally, it has been shown to inhibit non-receptor tyrosine kinases like Src and Lck. This
A Researcher's Guide to Confirming the On-Target Effects of 2-(3,4-Difluorophenyl)indole with Secondary Assays
Introduction
The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its ability to interact with a wide array of biological targets.[1][2] Compounds like 2-(3,4-Difluorophenyl)indole represent a class of molecules with significant therapeutic potential, but their journey from a promising hit to a validated lead hinges on a critical question: is the observed biological effect truly due to the intended target interaction? Answering this requires a rigorous, multi-faceted validation strategy that moves beyond primary screening data to unequivocally confirm on-target engagement and its downstream consequences.
This guide provides a comprehensive framework for researchers to design and execute a self-validating series of secondary assays to confirm the on-target effects of this compound. For the purpose of this guide, we will hypothesize that its primary target is the Aryl Hydrocarbon Receptor (AhR) , a ligand-activated transcription factor involved in cellular processes like xenobiotic metabolism, immune response modulation, and cell differentiation.[3][4] We will compare its activity profile to that of a well-characterized AhR agonist, TCDD, and a known antagonist, CH-223191.[5][6]
The On-Target Validation Funnel: A Strategic Approach
Confirming a compound's mechanism of action is not a single experiment but a logical progression. We advocate for a "validation funnel" approach that systematically builds evidence, starting with direct proof of target binding in a physiological context and progressively linking it to downstream pathway modulation and, ultimately, a functional cellular outcome.
Caption: The On-Target Validation Funnel Workflow.
The Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
Upon binding a ligand like this compound, the cytosolic AhR dissociates from its chaperone proteins, translocates to the nucleus, and dimerizes with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT).[3] This complex then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes, most notably Cytochrome P450 1A1 (CYP1A1), initiating their transcription.[3][4]
Caption: Simplified AhR Signaling Pathway.
Tier 1: Confirming Direct Target Engagement with CETSA
The first and most critical step is to demonstrate that this compound physically interacts with AhR inside the cell. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical technique for this purpose.[7][8] Its principle is based on ligand-induced thermal stabilization: when a compound binds to its target protein, the protein becomes more resistant to heat-induced denaturation.[9][10]
Experimental Rationale
By heating intact cells treated with the compound across a temperature gradient and then quantifying the amount of soluble AhR remaining, we can generate a "melting curve." A shift in this curve to a higher temperature in the presence of the compound provides strong evidence of direct target engagement in a physiologically relevant environment.[11]
Key Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture & Treatment: Culture cells known to express AhR (e.g., HepG2) to ~80% confluency. Treat cells with this compound (e.g., 10 µM), a vehicle control (DMSO), and a comparator compound for 1 hour at 37°C.
-
Heat Challenge: Aliquot cell suspensions into PCR tubes. Heat the aliquots for 3 minutes across a range of temperatures (e.g., 40°C to 64°C in 4°C increments) using a thermal cycler. Include an unheated control.[7]
-
Cell Lysis: Lyse the cells via three rapid freeze-thaw cycles.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[7]
-
Protein Quantification & Western Blot: Carefully collect the supernatant (soluble fraction). Normalize total protein concentration across all samples. Analyze the amount of soluble AhR in each sample via Western Blot using a specific anti-AhR antibody.
-
Data Analysis: Quantify the band intensities. For each temperature, normalize the AhR band intensity to the unheated control. Plot the normalized intensity versus temperature to generate melting curves and determine the shift in the melting temperature (Tm).
Comparative Data Summary: CETSA
| Compound (10 µM) | Apparent Melting Temp (Tm) | Thermal Shift (ΔTm) | Interpretation |
| Vehicle (DMSO) | 48.2°C | - | Baseline thermal stability of AhR. |
| This compound | 54.5°C | +6.3°C | Strong evidence of direct AhR engagement. |
| CH-223191 (Antagonist) | 53.8°C | +5.6°C | Confirms direct AhR engagement. |
Tier 2: Measuring Downstream Pathway Modulation
With target engagement confirmed, the next logical step is to verify that this binding event translates into the expected modulation of the AhR signaling pathway. The most direct readout for AhR activation is the transcriptional upregulation of its target gene, CYP1A1.[3]
Experimental Rationale
We will use quantitative real-time PCR (qPCR) to measure changes in CYP1A1 mRNA levels following treatment. An increase in CYP1A1 expression would classify our test compound as an agonist, while a lack of induction (and inhibition of a known agonist's effect) would classify it as an antagonist.
Key Experimental Protocol: qPCR for CYP1A1 Expression
-
Cell Treatment: Seed HepG2 cells in 6-well plates. Treat cells with a dose-response curve of this compound (e.g., 0.1 to 30 µM). Include a vehicle control, a positive control agonist (TCDD, 10 nM), and an antagonist control (CH-223191, 10 µM). Incubate for 6-24 hours.
-
RNA Extraction: Lyse cells and extract total RNA using a standard kit (e.g., TRIzol or column-based).
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using primers specific for CYP1A1 and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
Data Analysis: Calculate the relative expression of CYP1A1 using the ΔΔCt method, normalizing to the housekeeping gene and the vehicle control. Plot the fold change in expression against compound concentration to determine the EC50 (for agonists).
Comparative Data Summary: CYP1A1 Gene Expression
| Compound | Concentration | CYP1A1 Expression (Fold Change vs. Vehicle) | Interpretation |
| Vehicle (DMSO) | - | 1.0 | Baseline expression. |
| TCDD (Agonist) | 10 nM | 45.3 | Potent AhR agonism. |
| This compound | 10 µM | 28.7 | Clear evidence of AhR agonism. |
| CH-223191 (Antagonist) | 10 µM | 1.2 | No agonistic activity. |
Tier 3: Validating On-Target Phenotypic Effects
The final validation step connects the molecular mechanism to a cellular function. AhR signaling is known to influence cell migration, a critical process in both physiology and disease.[12] A Transwell migration assay can quantify this phenotypic change.
Experimental Rationale
This assay measures the ability of cells to migrate through a porous membrane towards a chemoattractant. By treating cells with our compound, we can determine if AhR modulation affects their migratory capacity, providing a functional readout of on-target activity.
Key Experimental Protocol: Transwell Migration Assay
-
Assay Setup: Place 8.0 µm pore size inserts into a 24-well plate. Add media with a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Cell Preparation: Pre-treat cells (e.g., MDA-MB-231, which express AhR) with the test compounds (Vehicle, TCDD, this compound) for 24 hours.
-
Seeding: Resuspend the pre-treated cells in serum-free media and seed them into the upper chamber of the inserts.
-
Incubation: Incubate for 12-24 hours to allow for cell migration.
-
Quantification: Remove non-migrated cells from the top of the insert with a cotton swab. Fix and stain the migrated cells on the bottom of the membrane with crystal violet.
-
Data Analysis: Elute the stain and measure absorbance, or count the number of migrated cells in representative fields under a microscope. Normalize the results to the vehicle control.[13]
Comparative Data Summary: Cell Migration
| Compound | Concentration | Relative Cell Migration (% of Vehicle) | Interpretation |
| Vehicle (DMSO) | - | 100% | Baseline migration. |
| TCDD (Agonist) | 10 nM | 165% | AhR agonism promotes migration. |
| This compound | 10 µM | 152% | Functional effect consistent with AhR agonism. |
Conclusion
The validation of a small molecule's on-target effects requires a methodical and orthogonal approach. By employing a funnel strategy—starting with direct evidence of target binding (CETSA), followed by quantification of downstream pathway modulation (qPCR for CYP1A1), and culminating in a functional phenotypic assessment (cell migration)—we can build a robust and compelling case for the mechanism of action of this compound. The data presented here strongly support its role as an Aryl Hydrocarbon Receptor agonist. This rigorous, evidence-based workflow is indispensable for distinguishing true on-target activity from artifacts, ensuring the confident progression of promising compounds in the drug discovery pipeline.
References
- 1. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medicinal chemistry of indole derivatives: Current to future therapeutic prospectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Use of natural AhR ligands as potential therapeutic modalities against inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. abmole.com [abmole.com]
- 7. benchchem.com [benchchem.com]
- 8. Editorial: Biophysical target engagement assays in chemical biology and pharmacological research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. bio-protocol.org [bio-protocol.org]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 2-(3,4-Difluorophenyl)indole
As a Senior Application Scientist, my primary goal is to empower your research by ensuring the highest standards of safety and operational excellence. Handling novel chemical entities like 2-(3,4-Difluorophenyl)indole, a fluorinated indole derivative, requires a disposal protocol that is not only compliant with regulations but is also grounded in a deep understanding of its chemical nature. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of this compound, ensuring the protection of both laboratory personnel and the environment.
Hazard Assessment: Understanding the "Why" Behind the Protocol
This compound (CAS No. 68290-36-8) is a solid organic compound characterized by two key structural features: an indole core and a difluorophenyl substituent.[1][2][3] These features dictate its potential hazards and inform the necessary disposal precautions.
-
The Indole Moiety: While indole itself has moderate toxicity, substituted indoles are a broad class of compounds with diverse biological activities.[4][5] Some synthetic indole derivatives have been shown to cause adverse health effects, including agitation, aggression, and reduced consciousness in high doses.[6] Therefore, treating any novel indole derivative with caution is a prudent safety measure.
-
The Fluorinated Aromatic Ring: The presence of carbon-fluorine bonds significantly impacts the molecule's properties. Organofluorine compounds are often more persistent in the environment than their non-fluorinated counterparts.[7][8] The strength of the C-F bond makes them resistant to degradation, which can lead to bioaccumulation and long-term ecological risks.[9][10] Many fluorinated gases, for example, are potent greenhouse gases due to their long atmospheric lifetimes.[11]
Due to these characteristics, this compound must be managed as a halogenated organic hazardous waste . This classification is critical as it dictates the entire disposal pathway, from segregation to final destruction. Mixing halogenated waste with other waste streams can lead to complex and costly disposal procedures.[12][13]
Regulatory Framework: Operating within Compliance
The disposal of laboratory chemical waste in the United States is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[14] For academic and research institutions, specific regulations under 40 CFR Part 262, Subpart K offer an alternative set of standards for managing hazardous waste in laboratories, which can provide greater flexibility than industrial standards.[15][16]
Key regulatory principles that form the basis of this guide include:
-
Waste Determination: The generator of the waste (i.e., the researcher) is responsible for determining if it is hazardous.[16]
-
Point of Generation: Waste must be managed at or near the point where it is generated, in what is known as a Satellite Accumulation Area (SAA).[17]
-
Segregation: Incompatible chemicals and different waste streams must be kept separate.[14] The segregation of halogenated and non-halogenated waste is a primary example.[18]
-
Proper Containment: Waste containers must be appropriate for the chemical, in good condition, and kept securely closed.[14][19]
The Disposal Workflow: A Step-by-Step Protocol
This protocol outlines the lifecycle of this compound waste, from the moment it is deemed unnecessary to its final removal from the laboratory.
Proper segregation is the most critical step in a safe and cost-effective waste management program. The decision process for segregating this compound waste is visualized in the diagram below.
Caption: Waste Segregation Decision Workflow for this compound.
-
Solid Waste: Collect unused or contaminated solid this compound, along with contaminated personal protective equipment (PPE) like gloves or weigh boats, in a designated container for Solid Halogenated Organic Waste .
-
Liquid Waste: If the compound is in solution, the solvent determines the waste stream.
-
Solutions in halogenated solvents (e.g., dichloromethane, chloroform) must be placed in a Halogenated Organic Liquid Waste container.[18]
-
Solutions in non-halogenated solvents (e.g., hexane, ethyl acetate) should be placed in a Non-Halogenated Organic Liquid Waste container.
-
-
Acutely Toxic Waste: Do not mix this waste with materials classified as acutely toxic ("P-listed"), reactive, or containing heavy metals, as this can create a more hazardous mixture and significantly increase disposal costs.[13][19]
-
Select an Appropriate Container:
-
Use only containers provided by your institution's Environmental Health and Safety (EHS) department or those that are certified for hazardous waste.[12]
-
The container must be chemically compatible with the waste. For most organic solids and solvents, a high-density polyethylene (HDPE) or glass container is appropriate.[19]
-
Ensure the container has a secure, leak-proof screw cap.[14]
-
-
Label the Container Immediately:
-
Attach a hazardous waste tag as soon as the first drop of waste is added.[12]
-
Clearly write the full chemical name: "This compound ". Do not use abbreviations or chemical formulas.[18]
-
List all other constituents and their estimated percentages (e.g., "Dichloromethane, ~90%"; "this compound, ~10%").
-
Indicate the relevant hazards (e.g., Toxic, Flammable if in a flammable solvent).
-
Fill in the generator's name, lab location, and the date the waste was first added (accumulation start date).[17]
-
The SAA is the designated location in your lab for storing waste before pickup.
-
Location: The SAA must be at or near the point of generation and under the control of laboratory personnel.[17] It should not be near a sink or floor drain.[17]
-
Secondary Containment: Place the waste container in a secondary containment bin or tray that can hold the entire volume of the container in case of a leak.[14]
-
Closure: Keep the waste container closed at all times except when actively adding waste.[18][19] This prevents the release of volatile organic compounds (VOCs) and protects lab personnel.
-
Volume and Time Limits: Adhere strictly to your institution's and the EPA's limits for SAAs. These are summarized in the table below.
| Parameter | Regulatory Requirement | Rationale |
| Max Volume (SAA) | Up to 55 gallons of hazardous waste. | Prevents the accumulation of large, dangerous quantities of waste in a working laboratory.[15] |
| Max Volume (Academic Lab) | Some guidelines suggest a lower limit of 25 gallons for laboratory SAAs. | Enhances safety in a research environment where space may be limited and multiple hazards are present.[17] |
| Accumulation Time Limit | Waste containers must be removed by a hazardous waste professional within 6 to 12 months of the accumulation start date. | Ensures timely removal of waste, preventing degradation of containers and the accumulation of unknown or aged chemicals.[15][17] |
When the waste container is nearly full (e.g., 75% capacity) or approaching its time limit, arrange for its disposal.
-
Contact EHS: Follow your institution's procedure for requesting a hazardous waste pickup. This is often done through an online portal.[12]
-
Prepare for Pickup: Ensure the waste tag is complete and legible and that the container is clean and securely sealed.
-
Professional Disposal: The waste will be handled by trained professionals who will transport it to a licensed hazardous waste treatment, storage, and disposal facility (TSDF).[19] Disposal methods for halogenated organic compounds typically involve high-temperature incineration to ensure complete destruction.
Spill and Emergency Procedures
Accidents can happen, and preparation is key.
-
Minor Spills (Solid):
-
Alert personnel in the immediate area.
-
Wear appropriate PPE (lab coat, safety glasses, and nitrile gloves).
-
Gently sweep the solid material into a dustpan and place it in a designated hazardous waste container. Avoid creating dust. If necessary, dampen the material with an appropriate solvent first.
-
Clean the spill area with a suitable solvent and absorbent pads.
-
Collect all cleanup materials and dispose of them as solid halogenated hazardous waste.[12]
-
-
Major Spills or Spills in a Public Area:
-
Evacuate the area immediately.
-
Alert others and activate the fire alarm if necessary.
-
Contact your institution's emergency response line or EHS from a safe location. Provide details about the chemical and the spill location.[18]
-
By adhering to this comprehensive disposal guide, you contribute to a culture of safety, ensure regulatory compliance, and protect our shared environment. Always consult your institution's specific Chemical Hygiene Plan and your EHS department for guidance tailored to your facility.
References
- 1. This compound - Safety Data Sheet [chemicalbook.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. Indole toxicity involves the inhibition of adenosine triphosphate production and protein folding in Pseudomonas putida - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemijournal.com [chemijournal.com]
- 6. Human Toxicity Caused by Indole and Indazole Carboxylate Synthetic Cannabinoid Receptor Agonists: From Horizon Scanning to Notification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Chemical Aspects of Human and Environmental Overload with Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. impermeamaterials.com [impermeamaterials.com]
- 11. epa.gov [epa.gov]
- 12. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 13. campusoperations.temple.edu [campusoperations.temple.edu]
- 14. danielshealth.com [danielshealth.com]
- 15. epa.gov [epa.gov]
- 16. Regulation of Laboratory Waste - American Chemical Society [acs.org]
- 17. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 18. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 19. pfw.edu [pfw.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
